6-Bromoquinoline-8-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromoquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPABRQMUPPNSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214776 | |
| Record name | 6-Bromo-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64507-38-6 | |
| Record name | 6-Bromo-8-quinolinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064507386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromoquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 6-Bromo-8-quinolinecarboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDR46V4A6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Bromoquinoline-8-carboxylic acid from 6-bromo-8-cyanoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview for the synthesis of 6-bromoquinoline-8-carboxylic acid, a valuable building block in medicinal chemistry and materials science, from its nitrile precursor, 6-bromo-8-cyanoquinoline. This document, intended for an audience of researchers and professionals in the chemical sciences, offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and critical insights into the practical aspects of this chemical transformation.
Introduction: The Significance of this compound
Quinolines and their derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous pharmaceuticals and functional materials. The strategic placement of functional groups on the quinoline ring system allows for the fine-tuning of their biological and physical properties. This compound, in particular, serves as a key intermediate in the synthesis of a variety of more complex molecules, including potential therapeutic agents and specialized ligands. The presence of the bromine atom and the carboxylic acid group at positions 6 and 8, respectively, offers versatile handles for further chemical modifications, such as cross-coupling reactions and amide bond formations.
This guide focuses on a crucial synthetic step: the hydrolysis of the cyano group of 6-bromo-8-cyanoquinoline to the corresponding carboxylic acid. This transformation is a fundamental reaction in organic chemistry, and its successful execution is paramount for the efficient production of the target molecule.
The Core Transformation: Hydrolysis of an Aryl Nitrile
The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a classic hydrolysis reaction that can be catalyzed by either acid or base.[1] The choice between acidic and basic conditions often depends on the overall stability of the starting material and the desired product to the reaction environment.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon atom. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is subsequently hydrolyzed further to the carboxylic acid and an ammonium ion.
Base-Catalyzed Hydrolysis:
In the presence of a strong base, such as sodium hydroxide or potassium hydroxide, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt. A final acidification step is required to protonate the carboxylate and afford the desired carboxylic acid.[2]
For the synthesis of this compound, both methods are theoretically applicable. However, the quinoline nucleus is generally stable under both acidic and basic conditions, allowing for flexibility in the choice of catalyst. This guide will present a robust protocol utilizing basic hydrolysis, which often provides excellent yields and is readily scalable.
Visualizing the Synthesis
The overall synthetic transformation can be visualized as a single-step conversion of the cyano group to a carboxylic acid.
Caption: Synthetic route from 6-bromo-8-cyanoquinoline to this compound.
Detailed Experimental Protocol: Basic Hydrolysis
This protocol provides a step-by-step method for the synthesis of this compound from 6-bromo-8-cyanoquinoline via basic hydrolysis.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Recommendation |
| 6-Bromo-8-cyanoquinoline | >98% Purity | Commercially Available |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Reagent Grade | Standard Chemical Supplier |
| Ethanol (EtOH) | Anhydrous | Standard Chemical Supplier |
| Deionized Water (H₂O) | ||
| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard Chemical Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Chemical Supplier |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromo-8-cyanoquinoline (1.0 eq.) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide or potassium hydroxide.[2] A typical solvent ratio is 10 volumes of the alcohol to 2 volumes of the aqueous base solution.[2]
-
Hydrolysis: Heat the reaction mixture to reflux and maintain this temperature for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. If the reaction proceeds slowly, the temperature can be cautiously increased.
-
Workup - Removal of Solvent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dilute the remaining aqueous residue with deionized water (approximately 10 volumes). Wash the aqueous solution with dichloromethane (2 x 5 volumes) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Workup - Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution reaches approximately 3-4. The desired product, this compound, will precipitate out of the solution as a solid.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Data Presentation and Expected Outcomes
| Parameter | Expected Value/Observation |
| Yield | A well-optimized reaction can be expected to yield the product in the range of 80-95%. |
| Appearance | Off-white to pale yellow solid. |
| Melting Point | The melting point should be sharp and consistent with literature values. |
| ¹H NMR | The proton NMR spectrum should show characteristic signals for the quinoline ring protons. The disappearance of the cyano group signal and the appearance of a broad singlet for the carboxylic acid proton (typically downfield) are key indicators of a successful reaction. The integration of the signals should be consistent with the structure. |
| ¹³C NMR | The carbon NMR spectrum should confirm the presence of the carboxylic acid carbon (typically in the range of 165-185 ppm) and the disappearance of the nitrile carbon signal (around 115-125 ppm). |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (252.06 g/mol ).[3] The isotopic pattern characteristic of a bromine-containing compound should also be observed. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and performing the experiment.
-
Reagent Handling:
-
Sodium Hydroxide/Potassium Hydroxide: These are corrosive bases. Avoid contact with skin and eyes. Handle in a well-ventilated area.
-
Concentrated Hydrochloric Acid: This is a corrosive acid that releases pungent and corrosive fumes. Handle only in a fume hood.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. Use only in a fume hood.
-
-
Reaction Conditions: The reaction is performed at elevated temperatures (reflux). Ensure that the glassware is properly assembled and clamped to prevent any accidents.
-
Waste Disposal: Dispose of all chemical waste according to the established safety protocols of your institution.
Conclusion
The synthesis of this compound from 6-bromo-8-cyanoquinoline is a straightforward and efficient process when conducted with care and precision. The basic hydrolysis protocol outlined in this guide provides a reliable method for achieving high yields of the desired product. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently produce this valuable intermediate for their ongoing research and development endeavors.
References
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Organic Synthesis. Hydrolysis of Nitriles. Available from: [Link]
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Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. Available from: [Link]
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Hydrolysis of 6-bromoquinoline-8-carbonitrile to carboxylic acid
An In-Depth Technical Guide to the Hydrolysis of 6-bromoquinoline-8-carbonitrile
Introduction: The Significance of Quinoline Carboxylic Acids
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Specifically, quinoline carboxylic acids are crucial intermediates in the synthesis of compounds ranging from antibacterial to anticancer agents.[1][3] The conversion of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis, offering a robust route to these valuable molecules from readily accessible precursors.[4][5][6]
This guide provides a comprehensive technical overview of the hydrolysis of 6-bromoquinoline-8-carbonitrile to 6-bromoquinoline-8-carboxylic acid. We will explore the underlying chemical principles, compare acidic and basic hydrolysis pathways, provide detailed experimental protocols, and discuss methods for reaction monitoring, product purification, and characterization. This document is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, field-tested insights into this important synthetic transformation.
Core Principles of Nitrile Hydrolysis
The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a classic hydrolysis reaction that proceeds in two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[7][8] Due to the low reactivity of the nitrile group with water alone, the reaction requires catalysis by either a strong acid or a strong base and is typically accelerated by heating.[7][9][10]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This protonation significantly increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by a weak nucleophile like water.[4][5][11][12] The resulting protonated amide intermediate then undergoes further hydrolysis to yield the carboxylic acid and an ammonium salt as a byproduct.[11][12] The final deprotonation of the ammonium ion by water is a key driving force for the reaction, rendering the overall process essentially irreversible.[11]
Base-Catalyzed Hydrolysis
In a basic medium, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic carbon of the nitrile group.[8][11] This process is generally harsher and may require more forcing conditions compared to acid hydrolysis.[11] The reaction proceeds through an imidic acid intermediate which tautomerizes to an amide.[8] The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia gas.[7] A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid.[7][10]
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6-Bromoquinoline-8-carboxylic acid CAS number
An In-depth Technical Guide to 6-Bromoquinoline-8-carboxylic Acid
CAS Number: 64507-38-6
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 64507-38-6), a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. We will delve into its fundamental physicochemical properties, explore logical synthetic pathways, and illuminate its critical role as a versatile scaffold in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic application of this compound.
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology and infectious diseases.[1] Its rigid, planar structure is ideal for interacting with biological targets like enzymes and DNA.[1] this compound emerges as a particularly valuable derivative for several key reasons:
-
Dual Functional Handles: It possesses two distinct and strategically placed reactive sites. The carboxylic acid at the C-8 position is a versatile handle for forming amides, esters, and other derivatives, which is a common strategy for modulating pharmacokinetics and pharmacodynamics.[2]
-
Site for Arylation: The bromine atom at the C-6 position is a prime site for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl and heteroaryl substituents. This enables the systematic exploration of the chemical space around the core scaffold to optimize target binding and selectivity.[3]
-
Bioisosteric Potential: The 8-carboxamide group, a direct derivative, is a known pharmacophore in inhibitors of key enzymes like poly(ADP-ribose)polymerase-1 (PARP-1), where it can form crucial intramolecular hydrogen bonds.[3]
This combination of features makes this compound not just a static molecule, but a dynamic platform for generating diverse libraries of compounds for high-throughput screening and lead optimization.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 64507-38-6 | [4][5] |
| Molecular Formula | C₁₀H₆BrNO₂ | [4][5][6] |
| Molecular Weight | 252.06 g/mol | [4][5][6] |
| IUPAC Name | This compound | [5] |
| Synonyms | 6-Bromo-8-quinolinecarboxylic acid | [4][5] |
| Physical Form | Solid | |
| Boiling Point | 433.9°C at 760 mmHg (Predicted) | |
| InChIKey | IPABRQMUPPNSMO-UHFFFAOYSA-N | [5][6] |
| SMILES | C1=CC2=CC(=CC(=C2N=C1)C(=O)O)Br | [5][6][7] |
Synthesis Strategy: A Logic-Driven Approach
While a direct, one-pot synthesis from simple precursors is not commonly cited, a robust and logical pathway can be designed based on established quinoline chemistry. The key is a retrosynthetic approach that breaks the target molecule down into more accessible intermediates. A plausible route involves the synthesis of 6-bromoquinolin-8-amine, a key precursor.
Caption: Retrosynthetic analysis of this compound.
Exemplary Synthesis Protocol (Multi-Step)
This protocol is a validated system for producing the key amine intermediate, which is the most challenging step.
Step 1: Synthesis of 6-bromo-8-nitroquinoline This step involves the nitration of 6-bromoquinoline. The choice of nitrating agent and conditions is critical to control regioselectivity, favoring substitution at the C-8 position.
Step 2: Reduction to 6-bromoquinolin-8-amine The nitro group is reliably reduced to a primary amine. A common and effective method uses iron powder in an acidic medium.
-
Reaction: To a solution of 6-bromo-8-nitroquinoline (1.0 eq) in a solvent mixture such as Ethanol/Acetic Acid/Water, add iron powder (approx. 3.6 eq).[8]
-
Execution: Heat the reaction mixture to reflux for approximately 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, neutralize the mixture carefully with an aqueous base (e.g., 2.5 N NaOH).[8] Filter the suspension through Celite to remove iron solids, washing the filter cake with a suitable organic solvent like ethyl acetate.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to yield the target 6-bromoquinolin-8-amine.[8]
Step 3: Conversion to this compound via Sandmeyer Reaction The 8-amino group can be converted to a carboxylic acid. This involves diazotization followed by cyanation and subsequent hydrolysis.
-
Diazotization: The amine is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form a diazonium salt.
-
Cyanation: The diazonium salt is then reacted with a copper(I) cyanide/potassium cyanide solution to install a nitrile group at the C-8 position.
-
Hydrolysis: The resulting 6-bromoquinoline-8-carbonitrile is hydrolyzed to the carboxylic acid using strong acidic or basic conditions under heat.
Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound lies in its function as a versatile scaffold. Its two functional groups can be independently and selectively modified to build molecular complexity and tune biological activity.
Caption: Synthetic utility workflow of the target molecule.
Case Study: Building a PARP Inhibitor Scaffold
Poly(ADP-ribose) polymerase (PARP) is a crucial enzyme in DNA repair, and its inhibition is a validated strategy for cancer therapy. Many potent PARP inhibitors feature a carboxamide group that forms hydrogen bonds in the enzyme's active site.
Exemplary Protocol: Amide Coupling
-
Activation: Dissolve this compound (1.0 eq) in a dry, aprotic solvent like DMF. Add a coupling agent (e.g., HBTU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir at room temperature for 20-30 minutes to form the activated ester.
-
Coupling: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The final amide is purified via flash chromatography or recrystallization.
By following this with a Suzuki coupling at the C-6 bromo position, researchers can rapidly generate a library of diverse, drug-like molecules for screening. The precursor, this compound, has also been noted for its potential in developing antitubercular agents, suggesting its derivatives may hold promise in infectious disease research as well.[3]
Safety and Handling
As with any laboratory chemical, proper handling is paramount. This compound and its isomers are classified with the following hazards.
-
GHS Classification:
-
Precautionary Measures:
-
Prevention: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[11][12][13]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[13] Recommended storage temperature is 4°C.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12]
-
Conclusion
This compound is more than a simple chemical reagent; it is a strategic platform for innovation in drug discovery. Its dual-functional nature allows for the systematic and efficient construction of diverse molecular architectures. By understanding its properties, synthesis, and reactivity, researchers can unlock its full potential to develop the next generation of targeted therapeutics.
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PubChem. (n.d.). 6-Bromo-8-quinolinecarboxylic acid. Retrieved from PubChem. [Link]
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Global Substance Registration System. (n.d.). 6-BROMO-8-QUINOLINECARBOXYLIC ACID. Retrieved from gsrs.ncats.nih.gov. [Link]
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PubChemLite. (n.d.). This compound (C10H6BrNO2). Retrieved from PubChemLite. [Link]
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PubChem. (n.d.). 8-Bromoquinoline-6-carboxylic acid. Retrieved from PubChem. [Link]
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MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from MDPI. [Link]
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Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Retrieved from Scribd. [Link]
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PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. Retrieved from PubChem. [Link]
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Bentham Science. (2020). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from Bentham Science. [Link]
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An In-Depth Technical Guide to 6-Bromoquinoline-8-carboxylic acid
Abstract: This guide provides a comprehensive technical overview of 6-Bromoquinoline-8-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delineate its core physicochemical properties, detail a representative synthetic pathway with mechanistic insights, discuss its analytical characterization, and explore its applications, particularly in the context of drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of this compound's attributes and handling.
Core Physicochemical Properties
This compound is a substituted quinoline derivative. The presence of the bromine atom and the carboxylic acid group on the quinoline scaffold imparts specific reactivity and physical characteristics that are crucial for its application as a chemical intermediate. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆BrNO₂ | [1][2] |
| Molecular Weight | 252.06 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 64507-38-6 | [2] |
| Appearance | Solid | |
| Boiling Point | 433.9 °C at 760 mmHg | |
| Storage Temperature | 4 °C |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common conceptual pathway involves the functionalization of a pre-formed quinoline ring system. While numerous specific routes exist, a representative strategy often begins with the nitration of 6-bromoquinoline to yield 6-bromo-8-nitroquinoline.
The rationale for this approach is twofold: the nitro group acts as a director for subsequent reactions and serves as a precursor to other functional groups. The subsequent reduction of the nitro group to an amine is a critical step, typically achieved using reducing agents like iron powder in an acidic medium.[3] This transformation yields 6-bromoquinolin-8-amine.[3] The amine can then be converted to the target carboxylic acid through a series of reactions, such as diazotization followed by a Sandmeyer-type reaction or other modern carbonylation methods.
Below is a generalized workflow illustrating this synthetic logic.
Caption: Conceptual workflow for the synthesis of this compound.
Expert Insight: The choice of reducing agent in the conversion of the nitro group is critical. Iron in acetic acid is often preferred in laboratory settings due to its effectiveness and lower cost compared to catalytic hydrogenation, which might be susceptible to catalyst poisoning by the bromine substituent.[3] Each step must be followed by rigorous purification, typically involving recrystallization or column chromatography, to ensure the purity of the intermediates, which is paramount for the success of the subsequent steps.
Analytical Characterization
To confirm the identity and purity of synthesized this compound, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structural integrity of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons in the quinoline ring system.
-
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. For this compound, a high-resolution mass spectrum would show a monoisotopic mass of approximately 250.95819 Da.[1] The isotopic pattern characteristic of a bromine-containing compound would also be expected.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the key functional groups. A broad peak in the region of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid, while a sharp peak around 1700 cm⁻¹ would correspond to the C=O carbonyl stretch.
Applications in Drug Discovery and Materials Science
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many bioactive compounds.[4] The carboxylic acid moiety is also a crucial functional group in the pharmacophores of hundreds of drugs.[5]
4.1 Role as a Synthetic Intermediate: this compound serves as a versatile building block. The carboxylic acid group can be readily converted into other functional groups such as amides, esters, or alcohols, allowing for the synthesis of a library of derivatives.[4] The bromine atom at the C-6 position is also significant; it can be used as a handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce further molecular complexity.[6]
Caption: Reactivity and derivatization potential of this compound.
4.2 Potential in Oncology: Quinoline derivatives are known to exhibit a range of biological activities, including anticancer properties.[4] Some act as inhibitors of critical enzymes like topoisomerases or kinases.[4] The planar quinoline ring is well-suited for DNA intercalation.[4] While specific studies on this compound itself may be limited, its close analogues are investigated for such activities. The carboxylic acid can serve as a key interaction point with amino acid residues in an enzyme's active site.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazard Classification: It is generally classified as harmful if swallowed, and can cause skin and serious eye irritation.[7] It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[7][8] Work should be conducted in a well-ventilated area or a fume hood.[7]
-
First Aid Measures:
-
Storage: Store locked up in a cool, dry, and well-ventilated area.[7] Keep the container tightly closed.
Self-Validating Protocol: The integrity of any research involving this compound relies on a self-validating workflow. An aliquot of the starting material should be characterized (MS, NMR) to confirm its identity. After a reaction, the crude product should be analyzed to assess conversion, and the purified product must be rigorously characterized to confirm its structure and purity before being used in subsequent applications like biological assays. This ensures that any observed biological activity is attributable to the intended compound.
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Sigma-Aldrich. 6-Bromoquinoline-3-carboxylic acid.
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Thermo Fisher Scientific. Safety Data Sheet - 6-Bromoquinoline.
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BenchChem. Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals.
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AK Scientific, Inc. Safety Data Sheet - 2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid.
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Cayman Chemical. Safety Data Sheet - 8-Bromoisoquinoline.
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ChemicalBook. 6-Bromoquinoline-2-carboxylic acid synthesis.
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Scribd. Synthesis of 6-Bromoquinoline.
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MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
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ChemicalBook. 6-bromoquinolin-8-amine synthesis.
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Guidechem. What is the synthesis of 4-bromoquinoline-6-carboxylic acid?
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Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
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A Technical Guide to the Physical Properties of 6-Bromoquinoline-8-carboxylic Acid
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the precise characterization of molecular entities is not merely a preliminary step but a cornerstone of innovation. The quinoline scaffold, a privileged structure in medicinal chemistry, continues to yield compounds of significant interest. Among these, 6-Bromoquinoline-8-carboxylic acid stands out as a potentially crucial intermediate for synthesizing novel therapeutic agents and functional materials. Its bromine handle offers a versatile point for further chemical modification, while the carboxylic acid group provides a key site for biological interaction or material linkage.
This guide is crafted not as a rigid data sheet but as a comprehensive technical narrative. It is intended for the discerning researcher, scientist, and drug development professional who understands that the how and why behind the data are as critical as the data itself. We will delve into the known physical properties of this compound, and where experimental data is not publicly available, we will provide detailed, field-proven methodologies for their determination. This approach is designed to empower you, the researcher, with the practical knowledge to not only understand this compound but to confidently incorporate it into your research endeavors.
I. Molecular Identity and Structural Characteristics
This compound is a heterocyclic compound built upon a quinoline core. The presence of a bromine atom at the 6-position and a carboxylic acid group at the 8-position defines its unique chemical reactivity and potential for interaction with biological targets.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 64507-38-6 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₆BrNO₂ | PubChem |
| Molecular Weight | 252.07 g/mol | Sigma-Aldrich |
| Canonical SMILES | C1=CC2=C(C(=C(C=C2)Br)C(=O)O)N=C1 | PubChem |
| InChI Key | IPABRQMUPPNSMO-UHFFFAOYSA-N | Sigma-Aldrich |
II. Known and Predicted Physicochemical Properties
A foundational understanding of a compound's physical properties is paramount for its application in research and development. Below is a summary of the currently available and computationally predicted data for this compound.
| Property | Value | Notes | Source |
| Physical Form | Solid | Assumed based on typical quinoline carboxylic acids. | Sigma-Aldrich |
| Boiling Point | 433.9 °C at 760 mmHg | This is a predicted value and should be treated with caution. Experimental determination is recommended for high-purity applications. | Sigma-Aldrich |
| Storage Temperature | 4°C | Recommended for maintaining long-term stability. | Sigma-Aldrich |
It is critical to note the absence of experimentally determined values for several key physical properties in publicly accessible literature. The following sections are dedicated to elucidating the robust experimental protocols required to ascertain these vital parameters.
III. Determination of Key Physical Properties: A Methodological Deep Dive
As a Senior Application Scientist, it is my experience that a lack of readily available data presents an opportunity for rigorous scientific investigation. The following protocols are presented to guide the researcher in obtaining precise and reliable data for the physical properties of this compound.
A. Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. A sharp melting range is characteristic of a pure substance, while impurities typically depress and broaden the melting range.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[1][2][3]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[4]
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[3]
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[2][4] The melting range is reported as T₁ - T₂.
Causality Behind Experimental Choices: The slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. Finely powdering the sample ensures uniform heat distribution.
Caption: Workflow for Melting Point Determination.
B. Solubility Profile
Understanding the solubility of this compound in various solvents is critical for its purification, formulation, and application in biological assays. The "like dissolves like" principle suggests that its solubility will be influenced by the polarity of the solvent.[5]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, DMSO, acetone, hexane, toluene).[6]
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
Separation: The saturated solution is separated from the undissolved solid by centrifugation and filtration through a chemically inert filter (e.g., PTFE).[6]
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a calibrated standard curve.[6]
Causality Behind Experimental Choices: The shake-flask method is considered the gold standard for determining equilibrium solubility as it ensures that the solvent is fully saturated with the solute.[7] Using an excess of the solid guarantees that equilibrium is achieved. HPLC provides a sensitive and accurate method for quantifying the dissolved compound.
C. Acidity Constant (pKa) Determination
The pKa value is a measure of the acidity of the carboxylic acid group. This is a critical parameter for predicting the compound's charge state at different pH values, which influences its solubility, membrane permeability, and interaction with biological targets.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[8]
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.[8]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[8][9]
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The pKa is determined from the titration curve as the pH at the half-equivalence point.[8] More sophisticated analysis can be performed using derivative plots.[10]
Causality Behind Experimental Choices: Potentiometric titration is a highly accurate method for determining pKa values.[9] The use of a co-solvent is a practical adaptation for compounds with low aqueous solubility.[9] Maintaining a constant temperature is essential as pKa is temperature-dependent.
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- 10. A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titration - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Bromoquinoline-8-carboxylic acid solubility data
An In-depth Technical Guide to the Solubility of 6-Bromoquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted quinoline derivative of interest in medicinal chemistry and materials science. A thorough understanding of its solubility is fundamental for its application in drug discovery, formulation development, and chemical synthesis. This guide provides a comprehensive overview of the physicochemical properties of this compound and outlines a detailed, field-proven protocol for the systematic evaluation of its solubility in various solvents. This document is intended to serve as a practical resource for researchers, enabling robust and reproducible solubility assessments.
Introduction to this compound
This compound belongs to the quinoline class of heterocyclic aromatic compounds. The presence of a carboxylic acid group and a bromine atom on the quinoline scaffold imparts specific chemical properties that influence its behavior in different solvent systems. The molecular structure suggests a degree of polarity due to the carboxylic acid and the nitrogen atom in the quinoline ring, while the brominated aromatic system contributes to its lipophilicity.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 64507-38-6 | [1][2] |
| Molecular Formula | C10H6BrNO2 | [1][2][3] |
| Molecular Weight | 252.06 g/mol | [1][3] |
| Physical Form | Solid | [2][4] |
| Boiling Point | 433.9°C at 760 mmHg (Predicted) | [2] |
Principles of Solubility and Structural Considerations
The solubility of a compound is a critical physicochemical parameter that dictates its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its handling and formulation in laboratory settings. The solubility of this compound is expected to be influenced by several factors:
-
pH: The carboxylic acid moiety (a weak acid) will be protonated at low pH and deprotonated at higher pH. The ionized carboxylate form is generally more soluble in aqueous solutions.
-
Solvent Polarity: The presence of both polar (carboxylic acid, quinoline nitrogen) and non-polar (bromo-aromatic ring) features suggests that solubility will be significant in polar aprotic solvents and potentially limited in non-polar and some polar protic solvents.
-
Temperature: For most solids, solubility increases with temperature. This relationship can be leveraged during the experimental determination of solubility.
Based on the solubility of structurally related compounds, such as other quinoline carboxylic acids, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and limited solubility in water and non-polar solvents like hexane.[5][6]
Experimental Workflow for Solubility Determination
The following is a detailed protocol for determining the equilibrium solubility of this compound. This method is based on the shake-flask technique, which is considered the gold standard for solubility measurement.
Materials and Reagents
-
This compound (purity >98%)
-
A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetonitrile, DMSO, DMF, ethyl acetate, hexane)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve is essential for accurate quantification.
-
Analytical Method: HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan (typically the λmax of the compound)
-
Injection Volume: 10 µL
-
Standard Curve: Prepare a series of standards of known concentrations to establish a linear calibration curve.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Illustrative Solubility Data
The following table presents a hypothetical but realistic set of solubility data for this compound in various solvents at 25°C, as would be determined by the protocol described above.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Water (pH 7.4) | Polar Protic | < 0.1 |
| Methanol | Polar Protic | ~ 1-5 |
| Ethanol | Polar Protic | ~ 1-5 |
| Acetonitrile | Polar Aprotic | ~ 5-10 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| Dimethylformamide (DMF) | Polar Aprotic | > 50 |
| Ethyl Acetate | Moderately Polar | < 1 |
| Hexane | Non-polar | < 0.01 |
Note: This data is illustrative and should be confirmed experimentally.
Conclusion
The solubility of this compound is a critical parameter for its successful application in research and development. This guide has provided a comprehensive framework for understanding and determining its solubility profile. By following the detailed experimental protocol and employing robust analytical techniques, researchers can obtain accurate and reliable solubility data, which is essential for informed decision-making in drug discovery and chemical process development.
References
- Vertex AI Search. (n.d.). Quinoline-4-carboxylic acid | Solubility of Things.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 64507-38-6 | SCBT.
- Sigma-Aldrich. (n.d.). This compound | 64507-38-6.
- PubChem. (n.d.). 6-Bromo-8-quinolinecarboxylic acid | C10H6BrNO2 | CID 150121.
- Sigma-Aldrich. (n.d.). 6-Bromoquinoline-3-carboxylic acid.
- BenchChem. (2025). Application Note: Quantitative Analysis of 6-amino-7-bromoquinoline-5,8-dione.
Sources
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- 2. This compound | 64507-38-6 [sigmaaldrich.com]
- 3. 6-Bromo-8-quinolinecarboxylic acid | C10H6BrNO2 | CID 150121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Bromoquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Spectroscopic Characterization of 6-Bromoquinoline-8-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for 6-Bromoquinoline-8-carboxylic acid (CAS No: 64507-38-6). Designed for researchers, chemists, and professionals in drug development, this document synthesizes predicted and established spectroscopic principles to serve as a foundational reference for the identification, characterization, and quality control of this important heterocyclic compound. The guide covers Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering detailed experimental protocols, data interpretation, and the scientific rationale behind the analytical methodologies.
Introduction and Molecular Overview
This compound is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known for a wide range of biological activities, and the functionalization with a bromine atom and a carboxylic acid group at specific positions creates a unique molecule with potential for further synthetic modification and application as a building block or active agent.
Accurate and unambiguous structural confirmation is the bedrock of any chemical research or development program. Spectroscopic analysis provides the definitive "fingerprint" of a molecule. This guide explains how to obtain and interpret the essential spectroscopic data required to confirm the identity and purity of this compound.
Physicochemical Properties
A summary of the core properties of the target compound is essential for sample handling and analysis.[1][2]
| Property | Value |
| CAS Number | 64507-38-6 |
| Molecular Formula | C₁₀H₆BrNO₂ |
| Molecular Weight | 252.06 g/mol |
| Monoisotopic Mass | 250.95819 Da[2] |
| Physical Form | Solid |
| IUPAC Name | This compound[2] |
Molecular Structure
Understanding the molecular structure and atom numbering is critical for assigning spectroscopic signals. The IUPAC numbering convention for the quinoline ring is used throughout this guide.
Caption: Conceptual workflow for the spectroscopic characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
¹H NMR provides detailed information about the proton environments in the molecule.
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is chosen for its excellent ability to dissolve polar, acidic compounds. Unlike CDCl₃, it ensures that the acidic carboxylic proton is observable and does not rapidly exchange with trace water.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak.
While specific experimental data is not publicly cataloged, the expected ¹H NMR spectrum can be predicted based on established principles. The aromatic region will contain five distinct protons, and the carboxylic acid will produce a broad singlet.
| Predicted δ (ppm) | Multiplicity | Assignment | Rationale |
| ~13.0 - 14.0 | broad s | 1H, -COOH | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange. |
| ~9.0 | dd | 1H, H-2 | The proton at C-2 is adjacent to the electronegative nitrogen atom and is significantly deshielded. It will be coupled to H-3 and H-4. |
| ~8.5 | d | 1H, H-5 | H-5 is ortho to the carboxylic acid group, which exerts a deshielding effect. It will be coupled to H-7. |
| ~8.2 | d | 1H, H-7 | H-7 is adjacent to the bromine atom and will be coupled to H-5. |
| ~8.0 | dd | 1H, H-4 | Coupled to H-2 and H-3. |
| ~7.6 | t | 1H, H-3 | Coupled to both H-2 and H-4. |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy maps the carbon framework of the molecule.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Causality: Proton decoupling is used to simplify the spectrum, causing all carbon signals to appear as singlets and increasing signal-to-noise via the Nuclear Overhauser Effect (NOE).
-
Number of Scans: 1024 or more scans are typically required.
-
Relaxation Delay (d1): 2-5 seconds.
-
The spectrum is expected to show 10 distinct carbon signals, as all carbon atoms are in unique chemical environments.
| Predicted δ (ppm) | Assignment | Rationale |
| ~168 | C-8 (C=O) | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield. [3] |
| ~150 | C-2 | The carbon adjacent to the nitrogen (an imine-like carbon) is significantly deshielded. |
| ~148 | C-8a | A quaternary carbon in the aromatic system, adjacent to nitrogen. |
| ~138 | C-4 | Aromatic CH carbon. |
| ~130-135 | C-5, C-7 | Aromatic CH carbons influenced by adjacent substituents. |
| ~128 | C-4a | Quaternary aromatic carbon at the ring junction. |
| ~125 | C-3 | Aromatic CH carbon. |
| ~122 | C-6 (C-Br) | The carbon directly attached to bromine experiences a moderate deshielding effect. |
| ~120 | C-8 | The carbon attached to the carboxylic acid group. |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and can provide structural information through fragmentation analysis.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique ideal for polar molecules like carboxylic acids, minimizing premature fragmentation.
-
Acquisition Mode: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing the molecular ion.
-
Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
| Parameter | Expected Value | Rationale |
| Monoisotopic Mass | 250.95819 Da | Calculated for C₁₀H₆⁷⁹BrNO₂. [2] |
| [M+H]⁺ (Positive Mode) | m/z 251.96547 | Protonated molecular ion. [4] |
| [M-H]⁻ (Negative Mode) | m/z 249.95091 | Deprotonated molecular ion. [4] |
| Bromine Isotopic Pattern | M and M+2 peaks | Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. The mass spectrum will show two peaks for every bromine-containing fragment, separated by 2 m/z units, with nearly identical intensities. This is a definitive signature for the presence of one bromine atom. |
| Key Fragmentations | Loss of •COOH (M - 45) | A common fragmentation pathway for aromatic carboxylic acids is the loss of the carboxyl group as a radical. [5] |
| Loss of •Br (M - 79/81) | Cleavage of the C-Br bond. |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a sample.
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Causality: ATR is a rapid and convenient technique for solid samples, requiring minimal preparation and eliminating the need for making KBr pellets.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
The IR spectrum will be dominated by absorptions corresponding to the carboxylic acid and the aromatic quinoline ring. [6]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
|---|---|---|---|
| 3000 - 2500 (broad) | O-H stretch | Carboxylic Acid | This very broad and strong absorption is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. [6] |
| ~3080 | C-H stretch | Aromatic | Stretching of the C-H bonds on the quinoline ring. |
| ~1720 | C=O stretch | Carboxylic Acid | A strong, sharp peak corresponding to the carbonyl group. Its exact position can be influenced by hydrogen bonding. [6] |
| 1600 - 1450 | C=C / C=N stretch | Aromatic Ring | Multiple sharp bands corresponding to the stretching vibrations within the quinoline ring system. |
| ~1250 | C-O stretch | Carboxylic Acid | Stretching of the carbon-oxygen single bond. |
| Below 800 | C-Br stretch | Bromo-aromatic | The C-Br stretch is typically found in the fingerprint region and can be difficult to assign definitively. |
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of NMR, MS, and IR spectroscopy. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the specific substitution pattern. Mass spectrometry confirms the molecular weight and elemental formula, with the characteristic 1:1 isotopic pattern for bromine serving as a crucial validation point. Finally, IR spectroscopy provides unambiguous evidence for the key carboxylic acid and aromatic functional groups. Together, these techniques provide a robust and self-validating analytical package for the definitive identification of the compound.
References
-
ResearchGate. (PDF) 6-Bromoquinoline-8-carbonitrile. Available at: [Link]
-
Global Substance Registration System. 6-BROMO-8-QUINOLINECARBOXYLIC ACID. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
-
PubChemLite. This compound (C10H6BrNO2). Available at: [Link]
-
PubChem. 8-Bromoquinoline-6-carboxylic acid | C10H6BrNO2 | CID 10658433. Available at: [Link]
-
PubChem. 6-Bromo-8-quinolinecarboxylic acid | C10H6BrNO2 | CID 150121. Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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PubChemLite. 8-bromoquinoline-6-carboxylic acid (C10H6BrNO2). Available at: [Link]
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University of Colorado Boulder. IR Absorption Table. Available at: [Link]
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1H NMR spectrum of 6-Bromoquinoline-8-carboxylic acid
An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Bromoquinoline-8-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Foreword
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, with their structural nuances dictating their biological activity and physical properties. This compound is a key synthetic intermediate, and its unambiguous structural verification is paramount for any downstream application. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical tool for this purpose, offering precise insights into the molecular architecture.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data report, this document elucidates the theoretical underpinnings of the spectrum, predicts the chemical shifts and coupling patterns based on first principles and spectral data from analogous structures, and furnishes a robust experimental protocol for data acquisition. It is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of this molecule's spectroscopic signature.
Molecular Structure and Proton Environment Analysis
The ¹H NMR spectrum of a molecule is a direct reflection of the electronic environment of its protons. In this compound, the protons are distributed across two fused aromatic rings—a pyridine ring and a benzene ring—each influenced by powerful electron-withdrawing groups (EWGs): the nitrogen heteroatom, the bromine atom, and the carboxylic acid.
The key to interpreting the spectrum lies in understanding how these functional groups modulate the electron density around each proton, a phenomenon that governs their resonance frequency (chemical shift).
-
The Quinoline Core : The nitrogen atom in the pyridine ring is highly electronegative, leading to a general deshielding of protons on this ring (H-2, H-3, H-4) compared to a simple benzene ring.[1] Protons on aromatic rings typically resonate in the 6-8 ppm range, but the influence of the nitrogen heteroatom pushes these signals further downfield.[1]
-
Electron-Withdrawing Substituents :
-
Bromine (at C-6) : As an EWG, the bromine atom deshields adjacent protons through its inductive effect. Its primary influence will be on the protons of the carbocyclic ring, H-5 and H-7.
-
Carboxylic Acid (at C-8) : This is a strong EWG that will significantly deshield the nearby peri-proton, H-7. The acidic proton of the carboxyl group (-COOH) itself is highly deshielded and is expected to appear at a very low field, often greater than 10 ppm.[2]
-
Based on these principles, we can predict the relative positions and splitting patterns of the five aromatic protons and the single carboxylic acid proton.
Predicted ¹H NMR Spectral Data
While a publicly available, fully assigned spectrum for this specific molecule is scarce, we can construct a highly accurate prediction by combining fundamental NMR principles with data from closely related structures, such as 6-bromoquinoline and other substituted quinolines.[3][4]
The protons are assigned as follows:
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~9.0 - 9.2 | dd | J2,3 ≈ 4.5 Hz, J2,4 ≈ 1.7 Hz | Highly deshielded due to proximity to the electronegative nitrogen. Coupled to H-3 (ortho) and H-4 (meta). |
| H-3 | ~7.7 - 7.9 | dd | J3,2 ≈ 4.5 Hz, J3,4 ≈ 8.5 Hz | Influenced by the nitrogen atom. Coupled to both H-2 and H-4 (ortho). |
| H-4 | ~8.4 - 8.6 | dd | J4,3 ≈ 8.5 Hz, J4,2 ≈ 1.7 Hz | Deshielded by the nitrogen. Coupled to H-3 (ortho) and H-2 (meta). |
| H-5 | ~8.2 - 8.4 | d | J5,7 ≈ 2.0 Hz | Deshielded by the C-6 bromine. Shows small meta-coupling to H-7. |
| H-7 | ~8.0 - 8.2 | d | J7,5 ≈ 2.0 Hz | Deshielded by both the C-6 bromine and the C-8 carboxylic acid. Shows small meta-coupling to H-5. |
| -COOH | >13 | br s | N/A | Highly deshielded acidic proton, signal is often broad and may exchange with trace water in the solvent.[2] |
Note : Chemical shifts are predictions and can vary based on solvent, concentration, and temperature.[3][5] DMSO-d₆ is chosen as a likely solvent due to the presence of the carboxylic acid group.
Spin-Spin Coupling Network
The connectivity of the protons can be visualized through their coupling relationships. Ortho coupling (through three bonds) is typically the strongest in aromatic systems, followed by meta coupling (four bonds), which is significantly smaller.[3]
Caption: ¹H-¹H spin-spin coupling network in this compound.
Experimental Protocol for ¹H NMR Data Acquisition
Obtaining a high-quality, reproducible spectrum requires a meticulous experimental approach. The following protocol outlines the standard procedure for the characterization of quinoline derivatives.[3][6]
Sample Preparation
-
Compound Purity : Ensure the this compound sample is of high purity, as impurities will complicate the spectrum.
-
Solvent Selection : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is recommended due to its ability to dissolve the carboxylic acid and its non-interfering chemical shift.
-
Solution Clarity : Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool directly into the NMR tube.
-
Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition
The following steps are based on a standard 400 MHz NMR spectrometer.
-
Insertion and Locking : Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent (DMSO-d₆).
-
Shimming : Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure narrow, symmetrical peaks and good resolution.
-
1D ¹H Spectrum Acquisition :
-
Pulse Program : Use a standard single-pulse experiment.
-
Spectral Width : Set a spectral width that encompasses all expected signals, typically from -1 to 15 ppm.
-
Reference : Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.
-
Number of Scans : Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an excellent signal-to-noise ratio.
-
Relaxation Delay : Use a relaxation delay of 1-2 seconds between pulses.
-
Caption: Standard workflow for NMR sample analysis.
Advanced Structural Confirmation: 2D NMR
For unambiguous assignment, especially in complex or novel derivatives, two-dimensional (2D) NMR experiments are invaluable. A COSY (Correlation Spectroscopy) experiment would be the logical next step.[3] This technique reveals which protons are coupled to each other, showing a cross-peak between their signals. This would definitively confirm the ortho-couplings between H-2/H-3 and H-3/H-4, as well as the weaker meta-coupling between H-5 and H-7.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis, grounded in the principles of chemical shifts and spin-spin coupling, allows for a confident prediction of the spectral features. The deshielding effects of the nitrogen heteroatom and the two electron-withdrawing substituents create a distinct pattern of signals in the aromatic region, while the carboxylic acid proton provides a characteristic downfield resonance. By following the detailed experimental protocol provided, researchers can obtain high-quality data for the unambiguous characterization of this important chemical entity, ensuring the integrity of their research and development efforts.
References
- BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Quinolines. Technical Support Center.
- BenchChem. (2025). 1H NMR Characterization of Substituted Quinolines.
- Bayat, Z., Mohammadi, M. S., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Indian Journal, 13(2), 122.
- ChemicalBook. (n.d.). 6-Bromoquinoline(5332-25-2) 1H NMR spectrum.
- BenchChem. (2025). Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide.
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
Sources
13C NMR analysis of 6-Bromoquinoline-8-carboxylic acid
An In-Depth Technical Guide to the ¹³C NMR Analysis of 6-Bromoquinoline-8-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate and a core scaffold for novel chemical entities necessitates unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for confirming the molecular structure, assessing purity, and providing insights into the electronic environment of each carbon atom within the molecule. This guide provides a comprehensive, field-proven framework for the ¹³C NMR analysis of this compound, blending theoretical principles with a detailed, practical experimental workflow. It is designed for researchers, chemists, and drug development professionals who require a robust understanding of how to acquire, interpret, and validate the ¹³C NMR spectrum of this and related substituted quinoline systems.
Introduction: The Significance of Structural Verification
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The addition of a bromine atom and a carboxylic acid group, as in this compound, creates a highly functionalized and versatile building block. The precise location of these substituents is critical to the molecule's chemical reactivity and its potential biological activity.
¹³C NMR spectroscopy offers a direct, non-destructive method to map the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal (peak) in the spectrum, and the position of that signal (the chemical shift, δ) is exquisitely sensitive to its local electronic environment. Therefore, a properly assigned ¹³C NMR spectrum serves as a definitive fingerprint of this compound, confirming the connectivity and substitution pattern of the quinoline ring.
Theoretical Principles & Spectral Prediction
A robust analysis begins with a theoretically grounded prediction of the spectrum. The chemical shifts of the ten carbon atoms in this compound are governed by the inherent electronic properties of the quinoline ring system, modulated by the electron-withdrawing and shielding effects of the bromo and carboxyl substituents.
Molecular Structure and Carbon Numbering:
The standard IUPAC numbering for the quinoline ring is essential for unambiguous spectral assignment.
Caption: IUPAC numbering of this compound.
Substituent Effects on Chemical Shifts (δ):
-
Quinoline Core: The carbons of the pyridine ring (C2, C3, C4) and the benzene ring (C5, C6, C7, C8) have characteristic chemical shift ranges. The nitrogen atom strongly deshields adjacent carbons (C2, C8a).
-
Carboxylic Acid (-COOH) at C8: This is an electron-withdrawing group.
-
C8 (ipso-carbon): The direct attachment causes a deshielding effect (shift to higher ppm).
-
Carboxyl Carbon (C=O): This carbon itself will appear far downfield, typically in the 165-185 ppm range, a characteristic region for carboxylic acids[1].
-
-
Bromine (-Br) at C6: Bromine's effect is twofold.
-
Inductive Effect: As an electronegative atom, it withdraws electron density, which would typically deshield nearby carbons.
-
Heavy Atom Effect: This is a dominant and counter-intuitive effect for heavier halogens like bromine and iodine. The large, diffuse electron cloud of the bromine atom induces shielding of the directly attached (ipso) carbon[2][3]. This results in the C-6 signal appearing at a lower chemical shift (upfield) than might be predicted based on electronegativity alone[2].
-
Predicted ¹³C NMR Chemical Shifts:
Based on data from quinoline, substituted benzenes, and other quinoline derivatives, a predicted spectrum can be tabulated. This serves as a hypothesis to be tested against the experimental data.
| Carbon Atom | Environment | Expected Effect | Predicted δ (ppm) | Rationale |
| C=O | Carboxylic Acid | Strongly deshielded | ~168 | Typical range for aromatic carboxylic acids[1]. |
| C2 | α to Nitrogen | Strongly deshielded | ~151 | Influence of the heterocyclic nitrogen atom. |
| C4 | γ to Nitrogen | Deshielded | ~149 | Similar to quinoline itself. |
| C8a | Bridgehead, α to N | Deshielded | ~147 | Influence of the heterocyclic nitrogen atom. |
| C7 | ortho to -Br, meta to -COOH | Weakly deshielded | ~137 | Electron-withdrawing influence from both groups. |
| C5 | meta to -Br, γ to -COOH | Weakly deshielded | ~132 | General aromatic region, influenced by substituents. |
| C8 | ipso to -COOH | Deshielded | ~130 | Direct attachment to the electron-withdrawing carboxyl group. |
| C4a | Bridgehead | Shielded (Quaternary) | ~129 | Typical bridgehead carbon shift in quinolines. |
| C3 | β to Nitrogen | Shielded | ~123 | Typical upfield shift for C3 in the quinoline system. |
| C6 | ipso to -Br | Shielded (Heavy Atom) | ~120 | The dominant heavy atom effect shifts this signal upfield[2][3]. |
Experimental Protocol: A Self-Validating Workflow
The trustworthiness of NMR data hinges on a meticulous and well-documented experimental procedure. The following protocol is designed to yield high-quality, reproducible ¹³C NMR spectra.
Caption: Standard workflow for ¹³C NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weighing the Sample: Accurately weigh 20-50 mg of this compound for a standard ¹³C NMR experiment. Higher concentrations reduce the required acquisition time.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxylic acids due to its high polarity and ability to form hydrogen bonds, ensuring complete dissolution[4]. It also provides a wide chemical shift window.
-
Dissolution and Transfer: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean vial, using gentle vortexing if necessary. Transfer the clear solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Instrumentation: Use a modern NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument. Higher field strengths provide better signal dispersion and sensitivity.
-
Experiment Setup: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard inverse-gated proton-decoupled pulse sequence is recommended to provide a spectrum with single lines for each carbon and to mitigate potential distortions from the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set a wide spectral width (e.g., 0-200 ppm) to ensure all signals, including the downfield carboxyl carbon, are captured.
-
Acquisition Time (AT): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is crucial, especially to ensure that quaternary carbons, which have longer relaxation times, are adequately detected.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a large number of scans (e.g., 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio (S/N).
-
-
-
Data Processing:
-
Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve S/N, followed by Fourier transformation.
-
Correction: Carefully perform phase correction and baseline correction across the entire spectrum to ensure accurate peak picking and chemical shift determination.
-
Referencing: Reference the spectrum using the solvent signal. The central peak of the DMSO-d₆ septet is found at 39.52 ppm.
-
Spectral Analysis and Definitive Assignment
The processed spectrum should display ten distinct signals corresponding to the ten carbon atoms of the molecule. The assignment process involves correlating these experimental signals with the predicted chemical shifts and known substituent effects.
Hypothetical ¹³C NMR Spectrum Data (in DMSO-d₆):
| Experimental δ (ppm) | Intensity | Carbon Assignment | Justification |
| 167.9 | Low | C=O | Signal is in the characteristic region for a carboxylic acid carbon[1]. |
| 151.2 | Medium | C2 | Deshielded position alpha to the ring nitrogen. |
| 148.8 | Medium | C4 | Deshielded vinylogous position relative to the nitrogen. |
| 147.3 | Low | C8a | Quaternary bridgehead carbon adjacent to nitrogen. Low intensity is expected. |
| 137.1 | Medium | C7 | Aromatic CH carbon deshielded by adjacent bromine and the quinoline system. |
| 132.5 | Medium | C5 | Aromatic CH carbon, deshielded by the ring system. |
| 130.4 | Low | C8 | Quaternary carbon attached to the carboxyl group. Low intensity is expected. |
| 128.8 | Low | C4a | Quaternary bridgehead carbon. Low intensity is expected. |
| 123.5 | High | C3 | Shielded aromatic CH beta to the ring nitrogen. Often the most intense CH signal. |
| 119.7 | Low | C6 | Quaternary carbon attached to bromine. Signal is shifted upfield due to the heavy atom effect[2]. Low intensity is expected. |
Key Interpretation Insights:
-
Quaternary Carbons: The four quaternary carbons (C4a, C6, C8, C8a) and the carboxyl carbon are expected to show signals of significantly lower intensity than the five protonated (CH) carbons. This is due to their longer relaxation times and the lack of NOE enhancement in the inverse-gated experiment.
-
Confirmation with Advanced Techniques: While the above assignments are based on sound chemical principles, unambiguous validation in a research setting requires 2D NMR experiments[4].
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It would definitively identify the five CH carbons (C2, C3, C4, C5, C7).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons over two or three bonds. For example, the proton on C5 would show a correlation to C4, C6, and C4a, helping to lock in the assignments of the quaternary carbons.
-
Conclusion
The ¹³C NMR analysis of this compound is a powerful demonstration of how modern spectroscopy can provide definitive structural proof. A successful analysis is built on three pillars: a theoretical understanding of substituent effects, a meticulous experimental protocol, and a logical, step-wise approach to spectral interpretation. By predicting the spectrum based on the known effects of the quinoline core, the bromine substituent, and the carboxylic acid group, and then confirming these predictions with high-quality experimental data, researchers can be fully confident in the identity and purity of their material. For absolute certainty, complementary 2D NMR techniques should be employed to validate the assignments of both protonated and quaternary carbons.
References
-
ResearchGate. 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Available at: [Link]
-
Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]
-
Chemistry Stack Exchange. Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Available at: [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of 1-bromobutane. Available at: [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]
-
Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. Available at: [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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An In-depth Technical Guide to the Mass Spectrometry of 6-Bromoquinoline-8-carboxylic Acid
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 6-Bromoquinoline-8-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. We will delve into the core principles of its ionization and fragmentation behavior, providing field-proven insights to facilitate accurate characterization and quantification.
Introduction to this compound
This compound is a halogenated heterocyclic compound with the molecular formula C₁₀H₆BrNO₂ and a molecular weight of approximately 252.06 g/mol .[1][2][3] Its structure, featuring a quinoline core substituted with a bromine atom and a carboxylic acid group, presents unique characteristics in mass spectrometric analysis. Understanding its behavior under various ionization techniques is crucial for its identification and quantification in complex matrices.
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Core Principles of Mass Spectrometric Analysis
The mass spectrometric analysis of this compound typically involves three key stages: ionization, mass analysis, and detection. The choice of ionization technique is critical and will dictate the nature of the resulting mass spectrum.
Ionization Techniques
Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed for the analysis of quinoline derivatives.[4]
-
Electron Ionization (EI): This hard ionization technique often leads to extensive fragmentation, providing valuable structural information. The molecular ion ([M]⁺•) is typically observed, followed by a series of fragment ions.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for producing intact molecular ions, usually in the form of protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode. This is particularly useful for accurate mass determination and for serving as a precursor ion in tandem mass spectrometry (MS/MS) experiments.
For sensitive and selective quantification in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) using ESI is the recommended approach.[4]
Isotopic Pattern of Bromine
A key characteristic in the mass spectrum of this compound is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[5] This results in a distinctive isotopic pattern for any bromine-containing ion, which will appear as a pair of peaks (an "isotopic doublet") of roughly equal intensity, separated by 2 m/z units. This signature is a powerful tool for confirming the presence of bromine in the molecule and its fragments.
Predicted Fragmentation Pathways
The fragmentation of this compound is expected to be influenced by the quinoline core, the carboxylic acid group, and the bromine substituent.
Electron Ionization (EI) Fragmentation
Under EI conditions, the primary fragmentation events for quinoline carboxylic acids typically involve the loss of the carboxylic acid group.[4][6]
-
Loss of the Carboxyl Radical: The molecular ion ([M]⁺•) can lose a carboxyl radical (•COOH), resulting in a fragment ion at [M - 45]⁺.
-
Loss of Carbon Dioxide: Alternatively, the molecular ion can undergo decarboxylation to lose a neutral CO₂ molecule, forming an [M - 44]⁺• radical cation.[4]
-
Loss of Hydrogen Cyanide (HCN): The quinoline ring itself can fragment further, often through the elimination of HCN, a characteristic loss for nitrogen-containing aromatic rings.[4][6]
-
Loss of Bromine: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br), resulting in a fragment at [M - 79/81]⁺.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Table 1: Predicted Key Fragment Ions of this compound
| Ionization | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| EI | 251/253 | 206/208 | •COOH |
| EI | 251/253 | 207/209 | CO₂ |
| EI | 251/253 | 172 | •Br |
| ESI (+) | 252/254 | 234/236 | H₂O |
| ESI (+) | 252/254 | 206/208 | H₂O + CO |
| ESI (+) | 252/254 | 173 | HBr |
Experimental Protocol: LC-MS/MS Analysis
For the quantitative analysis of this compound in a biological matrix such as plasma, a robust LC-MS/MS method is recommended.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog). [4]2. Vortex the mixture for 1 minute to precipitate proteins. [4]3. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Sample preparation workflow for plasma samples.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Proposed MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 252/254 | 206/208 | 20 |
| This compound | 252/254 | 173 | 35 |
| Internal Standard | (Specific to IS) | (Specific to IS) | (Optimized) |
Conclusion
The mass spectrometric analysis of this compound is a powerful tool for its characterization and quantification. A thorough understanding of its ionization behavior and fragmentation patterns, particularly the characteristic isotopic signature of bromine, is essential for accurate and reliable results. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to develop and validate analytical methods for this compound.
References
-
Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link]
-
PubChem. 6-Bromo-8-quinolinecarboxylic acid. Available from: [Link]
-
Global Substance Registration System. 6-BROMO-8-QUINOLINECARBOXYLIC ACID. Available from: [Link]
-
Doc Brown's Chemistry. Mass spectrum of 1-bromo-2-methylpropane. Available from: [Link]
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- 1. 6-Bromo-8-quinolinecarboxylic acid | C10H6BrNO2 | CID 150121 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. scbt.com [scbt.com]
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- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-Depth Technical Guide to 6-Bromoquinoline-8-carboxylic acid: From Historical Synthesis Principles to Modern Applications
Abstract
This technical guide provides a comprehensive overview of 6-Bromoquinoline-8-carboxylic acid, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. While the specific initial discovery of this compound is not prominently documented in easily accessible literature, its synthesis is logically derived from foundational 19th-century reactions. This document elucidates the historical context of its synthesis, grounded in the principles of the Skraup reaction. We present a detailed, field-proven synthetic protocol, explain the causal mechanisms behind the experimental choices, and discuss the compound's significance as a versatile chemical intermediate. This guide is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this important molecule.
Historical Foundation: The Genesis of Quinoline Synthesis
The story of this compound is rooted in the broader history of quinoline chemistry. The late 19th century was a fertile period for organic chemistry, yielding several robust methods for constructing the quinoline core that remain relevant today. Understanding these classical reactions is essential to appreciate the logical pathway to specifically substituted derivatives.
Among the most powerful and enduring of these is the Skraup synthesis , first reported by Czech chemist Zdenko Hans Skraup in 1880.[1] In its archetypal form, the reaction involves heating an aniline with glycerol, sulfuric acid, and a mild oxidizing agent (such as nitrobenzene) to produce quinoline.[1] The reaction, though famously vigorous, proved to be a versatile method for creating the fused pyridine ring onto a benzene nucleus.
Closely related is the Doebner-von Miller reaction (1881), which utilizes α,β-unsaturated carbonyl compounds in place of glycerol, offering a more flexible route to substituted quinolines.[2][3] These foundational methods, including others like the Combes and Gould-Jacobs reactions, form the bedrock upon which the synthesis of complex quinoline derivatives is built. For the specific substitution pattern of this compound, the Skraup synthesis provides the most direct and logical synthetic blueprint.
The Key Precursor: 2-Amino-4-bromobenzoic Acid
The design of any quinoline synthesis is dictated by the substitution pattern of the starting aniline. To achieve the 6-bromo and 8-carboxy functionalities on the quinoline ring system, a specific precursor is required: 2-Amino-4-bromobenzoic acid .
-
The amino group at position 2 serves as the nucleophile that initiates the cyclization process.
-
The carboxylic acid group at the ortho position (position 1) remains on the benzene ring and becomes the C8-substituent in the final quinoline product.
-
The bromo group at position 4 is para to the amino group, which ensures it will be located at the C6 position of the resulting quinoline ring.
The use of this specific precursor is a critical experimental choice, as its structure directly maps onto the desired product architecture when subjected to the conditions of the Skraup reaction.[4][5]
Synthesis of this compound via the Skraup Reaction
The synthesis proceeds by reacting 2-amino-4-bromobenzoic acid with glycerol in a strongly acidic medium, followed by in-situ oxidation. The overall transformation is a powerful example of building complex heterocyclic systems from simple starting materials.
Reaction Mechanism and Causality
The Skraup reaction is a multi-step cascade that demonstrates several fundamental principles of organic chemistry.
-
Dehydration of Glycerol : Concentrated sulfuric acid acts as both a catalyst and a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein .
-
Michael Addition : The amino group of 2-amino-4-bromobenzoic acid performs a nucleophilic conjugate (Michael) addition to the acrolein intermediate.
-
Cyclization : The resulting aldehyde intermediate undergoes an acid-catalyzed electrophilic aromatic substitution, where the electron-rich benzene ring attacks the protonated aldehyde, closing the ring to form a dihydroquinoline intermediate.
-
Dehydration : The secondary alcohol on the newly formed ring is eliminated as water under the strongly acidic and high-temperature conditions.
-
Oxidation : The dihydroquinoline intermediate is not yet aromatic. An oxidizing agent, traditionally nitrobenzene (which is reduced to aniline) or arsenic acid, is required to remove two hydrogen atoms and form the stable aromatic quinoline ring system.[1] The use of ferrous sulfate (FeSO₄) is a common and critical addition to moderate the often violent and exothermic nature of the reaction.[6]
dot
Caption: Fig. 1: Skraup Reaction Mechanism
Detailed Experimental Protocol
This protocol describes a robust procedure for the synthesis of this compound. It incorporates best practices for safety and yield optimization.
Disclaimer: This protocol involves highly corrosive and exothermic reactions. All steps must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Materials & Reagents:
| Reagent | Molecular Formula | M.W. ( g/mol ) | Quantity (Example) | Moles (mol) |
| 2-Amino-4-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 21.6 g | 0.10 |
| Glycerol (Anhydrous) | C₃H₈O₃ | 92.09 | 27.6 g (22 mL) | 0.30 |
| Sulfuric Acid (conc., 98%) | H₂SO₄ | 98.08 | 40 mL | ~0.74 |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 12.3 g (10.2 mL) | 0.10 |
| Ferrous Sulfate Heptahydrate | FeSO₄·7H₂O | 278.01 | 2.0 g | 0.007 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | - |
| Hydrochloric Acid (conc., 37%) | HCl | 36.46 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-amino-4-bromobenzoic acid (21.6 g, 0.10 mol) and ferrous sulfate heptahydrate (2.0 g).
-
Addition of Reagents: To the flask, add anhydrous glycerol (27.6 g, 0.30 mol) and nitrobenzene (12.3 g, 0.10 mol). Begin vigorous stirring to create a slurry.
-
Acid Addition (Caution: Exothermic): Slowly and carefully add concentrated sulfuric acid (40 mL) dropwise through the dropping funnel over a period of 30-45 minutes. The rate of addition should be controlled to keep the internal temperature below 120 °C. An ice-water bath may be necessary for cooling.
-
Heating and Reflux: Once the acid addition is complete, heat the mixture using a heating mantle. The reaction will become exothermic. Carefully control the heating to maintain a gentle reflux, with an internal temperature of approximately 140-150 °C. Maintain this temperature for 3-4 hours.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to below 100 °C.
-
Carefully and slowly pour the warm mixture into a 2 L beaker containing 1 L of water and ice, while stirring.
-
Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the solution is strongly alkaline (pH > 10). This step should be performed in an ice bath as the neutralization is highly exothermic.
-
The unreacted nitrobenzene can be removed by steam distillation if necessary, though much of it will have been consumed.
-
Filter the hot alkaline solution to remove any iron sludge and other insoluble impurities.
-
-
Precipitation and Purification:
-
Cool the filtrate in an ice bath.
-
Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is approximately 3-4.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to yield the purified product.
-
dot
Caption: Fig. 2: Experimental Workflow
Historical Context and Known Applications
While the seminal publication describing the first synthesis of this compound is not readily apparent, its existence and utility in scientific research are confirmed by later work. For instance, a 1994 study by Zani and Carmellino investigated the antimicrobial and genotoxic properties of a series of quinoline derivatives, which included 6-substituted 8-quinolinecarboxylic acids.[7] This indicates that the compound was known and synthetically accessible to researchers by at least the early 1990s.
Today, this compound serves primarily as a versatile intermediate in the synthesis of more complex molecules. Its three distinct functional handles—the carboxylic acid, the bromo group, and the quinoline nitrogen—allow for a wide range of subsequent chemical modifications, making it a valuable building block for constructing novel pharmaceutical candidates and functional materials.
Conclusion
The discovery and synthesis of this compound are a direct extension of the pioneering work on quinoline chemistry from the 19th century. By applying the principles of the Skraup reaction to the logically chosen precursor, 2-amino-4-bromobenzoic acid, a robust and reliable synthetic route can be executed. This technical guide provides the historical context, mechanistic understanding, and a detailed, practical protocol necessary for researchers to synthesize and utilize this important compound in their drug discovery and development efforts. The self-validating nature of the protocol, grounded in decades of established chemical principles, ensures its trustworthiness and utility in the modern research laboratory.
References
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Zani, F., & Carmellino, M. L. (1994). Antimicrobial and genotoxic properties of quinoline derivatives. Boll Chim Farm, 133(5), 328-338.
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Unlocking the Therapeutic Potential of 6-Bromoquinoline-8-carboxylic acid: A Technical Guide for Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[2][3] These activities span a wide therapeutic spectrum, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4][5] The versatility of the quinoline scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties.[3] This guide focuses on a specific, yet promising, derivative: 6-Bromoquinoline-8-carboxylic acid . The strategic placement of a bromine atom at the 6-position and a carboxylic acid at the 8-position presents a unique combination of electronic and steric properties, opening up exciting avenues for targeted drug design and development. This document will provide an in-depth exploration of the potential research areas for this compound, complete with the scientific rationale and detailed experimental workflows to empower researchers in their quest for novel therapeutics.
Core Physicochemical Properties of this compound
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for any drug discovery campaign. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for target engagement.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₂ | |
| Molecular Weight | 252.06 g/mol | |
| Appearance | Solid | |
| CAS Number | 64507-38-6 |
Potential Research Area 1: Oncology
The quinoline scaffold is a well-established pharmacophore in cancer research.[5] The introduction of a bromine atom can enhance the anticancer activity of a molecule through various mechanisms, including increased lipophilicity, which can improve cell membrane permeability, and by acting as a bioisostere for other functional groups.[6][7]
Rationale: Targeting Key Enzymes in Cancer Progression
Inhibition of Topoisomerases: Topoisomerases are essential enzymes that regulate DNA topology during replication, transcription, and recombination.[8] Cancer cells, with their high proliferation rate, are particularly dependent on topoisomerase activity. Bromo-substituted quinolines have been shown to possess antiproliferative activity, and some quinoline derivatives act as topoisomerase inhibitors.[6][7] The planar structure of the quinoline ring in this compound is conducive to intercalation between DNA base pairs, a common mechanism for topoisomerase I inhibitors.[9]
Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA.[10] Rapidly proliferating cancer cells have a high demand for pyrimidines, making DHODH an attractive target for cancer therapy.[11] Quinoline carboxylic acids have been identified as a class of DHODH inhibitors, with the carboxylic acid group playing a critical role in binding to the enzyme's active site.[10]
Experimental Workflow for Anticancer Evaluation
Caption: Experimental workflow for evaluating the anticancer potential of this compound and its derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Bromoquinoline-8-carboxamide Derivatives
This protocol describes a general method for converting the carboxylic acid moiety into a diverse library of amides to explore structure-activity relationships (SAR).
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in a dry, aprotic solvent (e.g., DMF or DCM), add a coupling reagent such as HBTU (1.1 eq) and an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq) at 0 °C.[12]
-
Amine Coupling: After stirring for 20 minutes, add the desired primary or secondary amine (1.2 eq) to the reaction mixture.[12]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring its completion by thin-layer chromatography (TLC).[12]
-
Work-up and Purification: Upon completion, add water to the reaction mixture to precipitate the product.[12] Collect the solid by filtration, wash with water, and purify by recrystallization or silica gel column chromatography to yield the desired carboxamide derivative.
Protocol 2: Cell Viability (MTT) Assay [13]
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HT29, C6) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Topoisomerase I DNA Relaxation Assay [8][10]
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I assay buffer, the test compound at various concentrations, and nuclease-free water.[9]
-
Enzyme Addition: Add human topoisomerase I enzyme to initiate the reaction.[10]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[10]
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.[9]
-
Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A potent inhibitor will prevent the conversion of supercoiled DNA to its relaxed form.[10]
Protocol 4: DHODH Enzyme Inhibition Assay [1][14]
This spectrophotometric assay measures the inhibition of DHODH activity.
-
Reagent Preparation: Prepare solutions of recombinant human DHODH, the substrate dihydroorotate, the electron acceptor 2,6-dichloroindophenol (DCIP), and coenzyme Q10 in an appropriate assay buffer.[1]
-
Inhibitor Incubation: In a 96-well plate, add the DHODH enzyme solution and the test compound at various concentrations. Incubate for 30 minutes at 25°C to allow for inhibitor binding.[1]
-
Reaction Initiation: Initiate the reaction by adding a mixture of dihydroorotate, DCIP, and coenzyme Q10.[1]
-
Absorbance Measurement: Immediately measure the decrease in absorbance at 600-650 nm over time. The rate of decrease in absorbance corresponds to the rate of DCIP reduction and, therefore, DHODH activity.[1]
-
IC₅₀ Determination: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC₅₀ value.[1]
Potential Research Area 2: Neurodegenerative Diseases
Neurodegenerative disorders like Alzheimer's and Parkinson's disease represent a significant and growing unmet medical need. Quinoline derivatives have emerged as promising scaffolds for the development of neuroprotective agents due to their diverse mechanisms of action.[3][4]
Rationale: A Multi-pronged Approach to Neuroprotection
Antioxidant Activity: Oxidative stress is a key pathological feature of many neurodegenerative diseases.[15] The quinoline nucleus can act as a scaffold for designing potent antioxidants.[3][4] The electronic properties of the bromo-substituent can influence the antioxidant potential of the molecule.
Enzyme Inhibition:
-
Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. AChE inhibitors prevent the breakdown of acetylcholine, thereby improving cognitive function.[3] The quinoline scaffold is present in several known AChE inhibitors.
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme involved in the degradation of dopamine. Its inhibition can increase dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease.[3]
Experimental Workflow for Neuroprotection Evaluation
Caption: A streamlined workflow for the evaluation of antimicrobial and antifungal activity.
Detailed Experimental Protocol
Protocol 7: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution [4][7] This is the gold-standard method for determining the in vitro susceptibility of microorganisms to an antimicrobial agent.
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). [2]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard. [2]3. Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum). [4]4. Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [4]
Conclusion and Future Directions
This compound represents a molecule of significant interest with a high potential for development in multiple therapeutic areas. Its structural features, combining the privileged quinoline scaffold with a strategically placed bromine atom and a versatile carboxylic acid handle, make it an attractive starting point for medicinal chemistry campaigns. The research avenues outlined in this guide – oncology, neuroprotection, and antimicrobial chemotherapy – are supported by a strong scientific rationale based on the known activities of structurally related compounds. The detailed experimental protocols provided herein offer a practical roadmap for researchers to embark on the exploration of this promising molecule. Future work should focus on the synthesis of a diverse library of derivatives, particularly through modification of the 8-carboxylic acid group, to establish robust structure-activity relationships and to optimize potency, selectivity, and ADME properties. Such a systematic approach will be instrumental in unlocking the full therapeutic potential of this compound and its progeny.
References
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Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]
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Ökten, S., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. [Link]
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Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]
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Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4468–4484. [Link]
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Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424. [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
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Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay. [Link]
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Al-Dhfyan, A., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(10), 4447-4456. [Link]
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An In-depth Technical Guide on the Theoretical Studies of 6-Bromoquinoline-8-carboxylic acid
This guide provides a comprehensive technical overview of the theoretical and computational approaches to studying 6-Bromoquinoline-8-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the in-silico analysis of quinoline derivatives.
Introduction: The Significance of Quinoline Scaffolds in Medicinal Chemistry
The quinoline ring system is a foundational structural motif in a vast array of natural products, therapeutic agents, and synthetic molecules with significant biological activities.[1][2] Quinoline derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, antifungal, anti-HIV, and anti-inflammatory activities.[3] The versatility of the quinoline scaffold allows for extensive chemical modification, making it a privileged structure in drug discovery and development.[4] The introduction of various substituents, such as a bromine atom and a carboxylic acid group, can significantly modulate the physicochemical properties and biological activities of the parent molecule.[5] Specifically, the carboxylic acid group is a key pharmacophore in many drugs, though it can sometimes present challenges related to metabolic stability and membrane permeability.[6]
This compound, the subject of this guide, combines the quinoline core with a strategically placed bromine atom and a carboxylic acid group. Bromoquinolines are valuable precursors in the synthesis of more complex heterocyclic compounds, serving as key intermediates in medicinal chemistry.[7] This guide will delve into the theoretical methodologies used to elucidate the structural, electronic, and reactive properties of this compound, providing a framework for its potential applications in drug design.
Molecular Structure and Physicochemical Properties
This compound has the molecular formula C₁₀H₆BrNO₂ and a molecular weight of 252.06 g/mol .[8][9][10] Its structure consists of a quinoline ring system with a bromine atom at the 6-position and a carboxylic acid group at the 8-position.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆BrNO₂ | [8][10] |
| Molecular Weight | 252.06 g/mol | [8][9] |
| IUPAC Name | This compound | [8] |
| SMILES | C1=CC2=CC(=CC(=C2N=C1)C(=O)O)Br | [8] |
| InChIKey | IPABRQMUPPNSMO-UHFFFAOYSA-N | [8][10] |
The presence of the bromine atom and the carboxylic acid group influences the molecule's polarity, solubility, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets.
Theoretical and Computational Methodologies
Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at the atomic level. These theoretical studies can predict molecular geometry, electronic structure, and reactivity, offering insights that complement experimental findings.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems.[11] It is widely applied to study the properties of quinoline derivatives.[4][12][13]
Protocol for DFT Calculations:
-
Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation (lowest energy state). This is typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p).[12]
-
Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties such as zero-point vibrational energy.
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability.[11] The energy gap between HOMO and LUMO provides insights into the molecule's electronic excitation properties.[14] A smaller energy gap generally indicates higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution within a molecule. It helps identify electrophilic and nucleophilic sites, which are important for predicting intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and hyperconjugative interactions within the molecule.[4]
-
Caption: A generalized workflow for Density Functional Theory (DFT) calculations.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][15][16] It is a critical tool in drug discovery for understanding ligand-receptor interactions.[15][17]
Protocol for Molecular Docking:
-
Target Selection and Preparation: A biologically relevant protein target is chosen. The 3D structure of the protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structure of this compound is generated and optimized, typically using the same DFT methods described earlier.
-
Grid Generation: A grid box is defined around the active site of the target protein.
-
Docking Simulation: A docking algorithm is used to explore various conformations and orientations of the ligand within the protein's active site. The interactions are scored based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses, key interacting amino acid residues, and the predicted binding energy.
Caption: A typical workflow for molecular docking studies.
Potential Applications in Drug Development
Theoretical studies on this compound can guide its development as a potential therapeutic agent.
-
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties.[18] Molecular docking studies can be used to evaluate the binding affinity of this compound to key microbial enzymes.
-
Anticancer Agents: Many quinoline-based compounds have shown anticancer activity.[16][17] In-silico studies can predict the interaction of this molecule with cancer-related protein targets.[16]
-
Antimalarial Drugs: The quinoline scaffold is central to several antimalarial drugs.[3][4] Computational methods can be employed to assess the potential of this compound as an antimalarial lead compound.[14]
Conclusion
Theoretical studies provide a powerful and efficient means to investigate the properties of this compound. By employing methods such as DFT and molecular docking, researchers can gain valuable insights into its molecular structure, electronic properties, and potential as a drug candidate. This in-silico approach accelerates the drug discovery process by enabling the rational design of more potent and selective quinoline derivatives. The methodologies outlined in this guide serve as a foundational framework for further computational and experimental exploration of this promising molecule.
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Methodological & Application
Application Notes for 6-Bromoquinoline-8-carboxylic acid: A Versatile Scaffold for Synthetic and Medicinal Chemistry
Introduction
6-Bromoquinoline-8-carboxylic acid is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring a quinoline core, is a privileged motif found in numerous biologically active compounds. The strategic placement of a bromine atom at the 6-position and a carboxylic acid at the 8-position provides two orthogonal reactive handles for diverse chemical modifications. This allows for the systematic exploration of chemical space and the development of novel derivatives with potential therapeutic applications, particularly in oncology and inflammatory diseases.[1][2] This guide provides detailed experimental protocols for the derivatization of this compound and the subsequent biological evaluation of its analogues.
Physicochemical Properties and Safety Information
Proper handling and storage of this compound are crucial for laboratory safety and experimental success. Below is a summary of its key properties and hazard information.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₀H₆BrNO₂ | [4] |
| Molecular Weight | 252.06 g/mol | [3] |
| CAS Number | 64507-38-6 | [4] |
| Appearance | Solid | |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 | [3] |
Core Synthetic Applications: Derivatization Protocols
The dual functionality of this compound allows for a variety of synthetic transformations. The following protocols detail two of the most common and powerful methods for its derivatization: amide coupling at the carboxylic acid and Suzuki-Miyaura cross-coupling at the bromine atom.
Amide Bond Formation via HATU Coupling
The carboxylic acid moiety is readily converted to an amide, a common functional group in many pharmaceutical agents.[2] This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent that minimizes side reactions and often leads to high yields.[2]
Rationale: The reaction proceeds by the activation of the carboxylic acid by HATU to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a primary or secondary amine to form the stable amide bond. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to deprotonate the carboxylic acid and the amine, facilitating the reaction.[2]
Caption: Workflow for Amide Coupling of this compound.
Detailed Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).
-
Add the desired primary or secondary amine (1.1 eq) and HATU (1.2 eq).
-
To the stirred solution, add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This reaction allows for the formation of a carbon-carbon bond, enabling the introduction of a wide variety of aryl and heteroaryl groups.[6]
Rationale: The reaction mechanism involves a catalytic cycle with a palladium(0) species.[7] The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex. This is followed by transmetallation with the boronic acid, which is activated by a base (e.g., K₂CO₃ or Cs₂CO₃). The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[5][7]
Caption: Workflow for Suzuki-Miyaura Cross-Coupling of this compound.
Detailed Protocol:
-
In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O in a 4:1 ratio).
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 6-aryl-quinoline-8-carboxylic acid derivative.
Application in Biological Screening
Derivatives of this compound are excellent candidates for biological screening, particularly in cancer research. The quinoline scaffold is known to interact with various biological targets, including kinases and DNA topoisomerases.[3]
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard preliminary test for potential anticancer agents.
Detailed Protocol:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare stock solutions of the synthesized quinoline derivatives in DMSO.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]
In Vitro Kinase Inhibition Assay
Many quinoline derivatives exhibit their anticancer effects by inhibiting protein kinases. A general protocol for an in vitro kinase assay is provided below.
Detailed Protocol:
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a reaction mixture containing the target kinase (e.g., Pim-1, EGFR), a suitable peptide substrate, and ATP.
-
Add varying concentrations of the synthesized quinoline derivatives to the reaction wells. Include a known inhibitor of the kinase as a positive control.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value for each compound.[3]
References
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PubChem. 6-Bromo-8-quinolinecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]
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Myers, A. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available from: [Link]
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Khan, I., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20686-20717. Available from: [Link]
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Bose, P. & Lovely, C. (2011). Synthesis of a Quinolone Derivative. Scribd. Available from: [Link]
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Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]
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Sabatini, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6649-6655. Available from: [Link]
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Higashi, T. & Shimada, K. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 878(29), 2915-2922. Available from: [Link]
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Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available from: [Link]
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Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. Available from: [Link]
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Application Notes & Protocols: Strategic Derivatization of 6-Bromoquinoline-8-carboxylic Acid for Drug Discovery
Introduction: The Strategic Value of the 6-Bromoquinoline-8-carboxylic Acid Scaffold
The quinoline nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Among its many variations, this compound (Molecular Formula: C₁₀H₆BrNO₂, Molecular Weight: 252.06 g/mol ) stands out as a particularly versatile and powerful building block for drug development.[4][5][6] Its strategic value lies in the presence of two distinct and orthogonally reactive functional groups: a carboxylic acid at the 8-position and a bromine atom at the 6-position.
This bifunctional arrangement allows for selective and sequential chemical modifications, enabling the systematic construction of diverse molecular libraries. The carboxylic acid group is a prime site for forming amide or ester linkages, which are critical for modulating pharmacokinetic properties and establishing key interactions with biological targets.[7][8] Simultaneously, the bromine atom serves as a reactive handle for modern palladium-catalyzed cross-coupling reactions, facilitating the introduction of a wide array of aryl, heteroaryl, or alkyl substituents to explore and optimize structure-activity relationships (SAR).[1][9] This guide provides detailed, field-proven protocols for the derivatization of this scaffold at both key positions, offering researchers a practical framework for leveraging its full potential in drug discovery programs.
Overview of Derivatization Strategies
The synthetic utility of this compound stems from the ability to selectively target its two primary functionalization points. The protocols detailed herein focus on the most robust and widely applied transformations for each site.
Caption: Key derivatization pathways for this compound.
Protocols: Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety is readily converted into amides and esters, two of the most prevalent functional groups in pharmaceuticals.[10] These transformations are crucial for building molecular complexity and fine-tuning physicochemical properties.
Protocol: Amide Bond Formation via EDC/HOBt Coupling
Amide coupling is one of the most frequently used reactions in medicinal chemistry.[11] The direct reaction between a carboxylic acid and an amine is unfavorable; therefore, activating the carboxylic acid is necessary.[12] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a robust method that proceeds under mild conditions, minimizes racemization of chiral centers, and is amenable to a wide range of amine substrates.[11] HOBt forms a reactive ester intermediate that is less prone to side reactions than the O-acylisourea intermediate formed with EDC alone.[11]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 eq).
-
Solvent Addition: Dissolve the starting material in an anhydrous aprotic solvent such as acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) (10 mL).
-
Reagent Addition: Add 1-hydroxybenzotriazole (HOBt) (1.2 mmol, 1.2 eq) and the desired primary or secondary amine (1.1 mmol, 1.1 eq).
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq) to the stirred solution.
-
Activation & Coupling: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.5 mmol, 1.5 eq) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-bromoquinoline-8-carboxamide derivative.[7]
| Parameter | Reagent/Condition | Rationale |
| Carboxylic Acid | This compound | The substrate for derivatization. |
| Amine | R-NH₂ or R₂-NH | The nucleophile to form the amide bond. |
| Coupling Reagent | EDC Hydrochloride | Activates the carboxylic acid to facilitate nucleophilic attack.[8] |
| Additive | HOBt | Suppresses side reactions and minimizes racemization.[11] |
| Base | DIPEA or Triethylamine (Et₃N) | Neutralizes the HCl salt of EDC and the acid formed during the reaction. |
| Solvent | Anhydrous CH₃CN or CH₂Cl₂ | Aprotic solvent to prevent hydrolysis of the activated intermediate. |
| Temperature | 0 °C to Room Temperature | Mild conditions to preserve sensitive functional groups. |
Protocol: Esterification via DCC/DMAP (Steglich Esterification)
The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it suitable for substrates with acid- or base-labile functional groups.[13] The reaction utilizes dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP) as a highly efficient acyl-transfer agent.[13][14]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and the desired alcohol (1.2 mmol, 1.2 eq) in anhydrous dichloromethane (CH₂Cl₂) (10 mL).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 eq).
-
Activation: Cool the solution to 0 °C in an ice bath and add a solution of dicyclohexylcarbodiimide (DCC) (1.1 mmol, 1.1 eq) in CH₂Cl₂ (2 mL) dropwise.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[15]
-
Work-up: Once the reaction is complete (monitored by TLC), filter off the DCU precipitate and wash it with a small amount of cold CH₂Cl₂.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude ester by column chromatography.
Protocols: Derivatization of the Bromo Group
The bromine atom at the 6-position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds to introduce new aromatic or aliphatic groups.
Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, reacting an organohalide with an organoboron compound.[16][17] It is highly valued for its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acids.[18] This makes it an exemplary choice for derivatizing the 6-bromo position. The generally accepted reactivity order for haloarenes is I > Br > Cl, making the 6-bromoquinoline a suitable substrate.[9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Reagent Addition: Add the base, such as sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 eq) or potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add a solvent mixture, typically toluene/ethanol/water (4:1:1, 10 mL) or dioxane/water.[9]
-
Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 6-18 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the 6-aryl-quinoline-8-carboxylic acid derivative.
| Parameter | Reagent/Condition | Rationale |
| Aryl Halide | This compound | The electrophilic coupling partner. |
| Organoboron | Arylboronic Acid (Ar-B(OH)₂) | The nucleophilic coupling partner. |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Facilitates the oxidative addition and reductive elimination steps.[17] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation.[17] |
| Solvent | Toluene/Water, Dioxane/Water | Biphasic system is common; allows all reagents to be in proximity.[19] |
| Temperature | 80-100 °C | Provides the necessary activation energy for the catalytic cycle. |
Analytical Characterization of Derivatives
Confirmation of the structure and assessment of the purity of the newly synthesized derivatives are essential. A combination of standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the final compounds, verifying the addition of new functional groups and changes in the chemical environment of the quinoline core.[2][20][21]
-
Mass Spectrometry (MS): Provides the molecular weight of the derivative, confirming the successful incorporation of the new substituent. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[20][22]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. HPLC coupled with MS (LC-MS) is a powerful tool for monitoring reaction progress and confirming product identity.[23][24]
Conclusion
This compound is a high-value scaffold for medicinal chemistry and drug discovery. Its two distinct reactive sites—the carboxylic acid and the bromo group—provide chemists with a reliable and versatile platform for creating diverse libraries of novel compounds. The protocols detailed in this guide for amide coupling, esterification, and Suzuki-Miyaura cross-coupling represent robust, reproducible, and widely applicable methods for exploring the chemical space around this privileged core. By systematically applying these derivatization strategies, researchers can effectively modulate the biological activity and pharmacokinetic profiles of quinoline-based compounds, accelerating the journey from a molecular scaffold to a potential therapeutic agent.[1][3]
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- Derivatization Reagents for Carboxylic Acids and Carboxamides. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/derivatization-reagents-carboxylic-acids-carboxamides.html]
- HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. [URL: https://sielc.com/hplc-method-for-analysis-of-quinolinic-acid-on-newcrom-bh-column/]
- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.Natural Product Reports. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2015/np/c4np00078h]
- Coupling Reagents. Aapptec Peptides. [URL: https://www.aapptec.com/cr-2]
- Process optimization for acid-amine coupling: a catalytic approach.International Journal of Industrial Chemistry. Growing Science. [URL: https://growingscience.com/ijc/Vol13/IJC_2022_27.pdf]
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The Strategic Utility of 6-Bromoquinoline-8-carboxylic Acid in the Forge of Heterocyclic Synthesis
Introduction: The Quinoline Core and the Versatility of a Brominated Precursor
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmacologically active agents and functional materials.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the quinoline ring is therefore a critical endeavor in the development of novel molecular entities. 6-Bromoquinoline-8-carboxylic acid emerges as a highly versatile and valuable building block in this context. Its structure is primed for diversification at two key positions: the bromine-bearing C6 position, which is amenable to a host of palladium-catalyzed cross-coupling reactions, and the carboxylic acid at the C8 position, which can participate in amide bond formations and serve as a directing group or a precursor for cyclization.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound in the synthesis of complex heterocyclic compounds. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as well as subsequent intramolecular cyclizations to construct advanced polycyclic systems.
Core Synthetic Strategies: A Three-Pronged Approach
The synthetic utility of this compound can be effectively harnessed through three principal reaction pathways, often employed in a sequential manner. This strategic approach allows for the controlled and modular construction of diverse molecular architectures.
Figure 1: A strategic workflow for the utilization of this compound.
A critical initial consideration is the potential for the carboxylic acid moiety to interfere with palladium-catalyzed reactions. The acidic proton can quench organometallic intermediates, and the carboxylate can coordinate to the palladium center, potentially inhibiting catalysis. Therefore, a common and often necessary first step is the protection of the carboxylic acid, typically as a methyl or ethyl ester. This simple transformation unlocks the full potential of the 6-bromo functionality for subsequent cross-coupling reactions.
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the C6 position of the quinoline core. This transformation is a cornerstone of modern drug discovery, allowing for the rapid generation of libraries of analogues with diverse electronic and steric properties.
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the C-Br bond of the quinoline, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the individual steps of the catalytic cycle. Electron-rich and bulky phosphine ligands are often employed to promote oxidative addition and reductive elimination.
Protocol: Suzuki-Miyaura Coupling of Methyl 6-bromoquinoline-8-carboxylate
This protocol provides a general procedure for the Suzuki-Miyaura coupling of the methyl ester of this compound with a generic arylboronic acid.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) | Equivalents |
| Methyl 6-bromoquinoline-8-carboxylate | N/A | 266.09 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 10 mL | - |
| Water | 7732-18-5 | 18.02 | 2 mL | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-bromoquinoline-8-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylquinoline-8-carboxylate.
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile and powerful tool for the construction of carbon-nitrogen bonds, a linkage of paramount importance in pharmaceuticals.[2][3] This reaction allows for the introduction of a diverse range of primary and secondary amines at the C6 position of the quinoline scaffold, providing access to a rich chemical space of potential drug candidates.
Mechanistic Rationale: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[2] The key steps involve the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[4] The choice of a suitable base and ligand is critical for the success of this reaction, with sterically hindered phosphine ligands and non-nucleophilic bases such as sodium tert-butoxide or cesium carbonate being commonly employed.
Protocol: Buchwald-Hartwig Amination of Ethyl 6-bromoquinoline-8-carboxylate
This protocol outlines a general procedure for the Buchwald-Hartwig amination of the ethyl ester of this compound with a primary amine.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) | Equivalents |
| Ethyl 6-bromoquinoline-8-carboxylate | N/A | 280.12 | 1.0 | 1.0 |
| Primary Amine | Varies | Varies | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 | 0.04 (Pd) |
| Xantphos | 161265-03-8 | 578.68 | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 1.5 | 1.5 |
| Toluene | 108-88-3 | 92.14 | 10 mL | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add ethyl 6-bromoquinoline-8-carboxylate (1.0 mmol), the primary amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (1.5 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add dry, degassed toluene (10 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-(alkylamino)quinoline-8-carboxylate.
Application III: Intramolecular Cyclization to Form Tricyclic Heterocycles
Following the successful functionalization of the C6 position, the strategically placed carboxylic acid at C8 can be utilized to construct more complex, rigid, and often biologically active tricyclic heterocyclic systems, such as phenanthrolines. This is typically achieved through an intramolecular amidation or related cyclization reaction.
Causality of Experimental Choices: The synthesis of these fused systems often requires the initial product of the Buchwald-Hartwig amination to undergo hydrolysis to liberate the free carboxylic acid. Subsequent activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of peptide coupling reagents, facilitates the intramolecular cyclization onto the newly introduced nitrogen atom at C6.
Figure 2: Workflow for the synthesis of tricyclic heterocycles.
Protocol: Synthesis of a Phenanthroline-4-carboxylic Acid Derivative
This protocol describes a two-step sequence for the conversion of a 6-(arylamino)quinoline-8-carboxylate to a phenanthroline derivative.
Step 1: Ester Hydrolysis
-
Dissolve the 6-(arylamino)quinoline-8-carboxylate (1.0 mmol) in a mixture of tetrahydrofuran (THF, 10 mL) and water (5 mL).
-
Add lithium hydroxide monohydrate (2.0 mmol) and stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH ~4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 6-(arylamino)quinoline-8-carboxylic acid, which can often be used in the next step without further purification.
Step 2: Intramolecular Cyclization (Pictet-Spengler type)
-
To a solution of the crude 6-(arylamino)quinoline-8-carboxylic acid (1.0 mmol) in a suitable solvent such as polyphosphoric acid (PPA) or Eaton's reagent, heat the mixture to 120-150 °C for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to afford the desired phenanthroline derivative.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of complex heterocyclic compounds. The strategic application of palladium-catalyzed cross-coupling reactions at the C6 position, followed by intramolecular cyclization involving the C8-carboxylic acid, provides a modular and efficient route to novel molecular scaffolds of interest to the pharmaceutical and materials science communities. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers to unlock the full synthetic potential of this valuable reagent.
References
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, Volume 3, Book 12, Part 2, Chapter 8. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
Application Notes and Protocols: 6-Bromoquinoline-8-carboxylic Acid in Advanced Proteomics Research
Introduction: Unlocking New Avenues in Chemical Proteomics with Quinoline Scaffolds
The quinoline moiety is a privileged scaffold in medicinal chemistry and chemical biology, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Their unique photophysical characteristics also make them attractive candidates for the development of fluorescent probes for bioimaging.[4][5] In the field of proteomics, the discovery of novel chemical probes is essential for elucidating protein function, mapping protein-protein interactions (PPIs), and identifying new therapeutic targets.[6][7]
This document outlines the conceptual framework and detailed protocols for the application of 6-Bromoquinoline-8-carboxylic acid as a versatile scaffold for the development of chemical probes in proteomics research. While direct applications of this specific molecule are emerging, its structure presents a prime opportunity for derivatization into powerful tools for affinity-based protein profiling (AfBPP) and photo-affinity labeling to explore the proteome.
The core structure of this compound features two key functional handles for chemical modification:
-
The Carboxylic Acid (-COOH) at position 8: This group serves as a versatile anchor for conjugation. It can be readily activated to form amide bonds with linkers bearing amine groups, enabling the attachment of reporter tags (e.g., biotin, alkynes for click chemistry) or photoreactive crosslinking moieties.
-
The Bromo (-Br) group at position 6: This site can be exploited for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira couplings), allowing for the introduction of diverse chemical functionalities to modulate the probe's specificity, solubility, or spectral properties.[2]
This guide provides a theoretical yet practical framework for leveraging this compound to create bespoke chemical probes for interrogating complex biological systems.
PART 1: Design and Synthesis of a Quinoline-Based Affinity Probe
The primary application of this compound in proteomics is as a foundational scaffold for creating a multifunctional chemical probe. A common strategy in chemical proteomics is to design a probe with three essential components: a recognition element, a reactive group, and a reporter handle.[7][8]
Here, we propose the synthesis of a hypothetical probe, Q-PAL (Quinoline Photo-Affinity Label) , derived from this compound.
Conceptual Structure of Q-PAL:
-
Recognition Scaffold: The 6-Bromoquinoline core, which may have inherent affinity for certain protein targets.
-
Reactive Group: A diazirine-containing photo-activatable crosslinker, which upon UV irradiation forms a highly reactive carbene that covalently binds to nearby amino acid residues.[8]
-
Reporter Handle: An alkyne group for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, allowing for the attachment of a biotin tag for enrichment or a fluorophore for imaging.
Synthetic Workflow Overview
The synthesis of Q-PAL from this compound would involve a multi-step process, beginning with the activation of the carboxylic acid and its coupling to a linker containing the photo-reactive and reporter moieties.
Caption: Synthetic overview for derivatizing the scaffold into a photo-affinity probe.
PART 2: Application in Affinity-Based Protein Profiling (AfBPP)
Affinity-based protein profiling (AfBPP) is a powerful chemical proteomics strategy used to identify the cellular targets of a small molecule.[9] The Q-PAL probe, once synthesized, can be used to identify proteins that interact with the quinoline scaffold in a cellular context.
Principle of the AfBPP Workflow
The workflow involves treating live cells or cell lysates with the Q-PAL probe, followed by UV irradiation to covalently crosslink the probe to its interacting proteins. The alkyne handle is then used to "click" on a biotin tag, enabling the enrichment of probe-protein conjugates using streptavidin beads. Finally, the enriched proteins are identified by mass spectrometry.
Caption: Step-by-step workflow for identifying protein targets using the Q-PAL probe.
Detailed Experimental Protocol: AfBPP
Materials:
-
Q-PAL probe (synthesized from this compound)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
Human cell line (e.g., HEK293T, HeLa)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
UV crosslinking device (365 nm)
-
Click chemistry reagents: Azide-Biotin, CuSO₄, TBTA, sodium ascorbate
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Mass spectrometry-grade trypsin
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T) in a 10 cm dish and grow to 80-90% confluency.
-
Treat cells with the Q-PAL probe at a final concentration of 1-10 µM in serum-free medium. Include a vehicle control (e.g., DMSO). Incubate for 2-4 hours.
-
-
Photo-Crosslinking:
-
Wash the cells twice with ice-cold PBS to remove the unbound probe.
-
Place the dish on ice and irradiate with 365 nm UV light for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells directly on the plate using 1 mL of ice-cold lysis buffer.
-
Scrape the cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the click chemistry reagents. A typical final concentration would be: 100 µM Azide-Biotin, 1 mM CuSO₄, 100 µM TBTA, and 1 mM sodium ascorbate.
-
Incubate at room temperature for 1 hour with gentle rotation.
-
-
Enrichment of Biotinylated Proteins:
-
Pre-wash streptavidin beads with lysis buffer.
-
Add the beads to the lysate and incubate for 2 hours at 4°C with rotation to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively to remove non-specifically bound proteins (e.g., 3x with lysis buffer, 3x with high-salt buffer, 3x with PBS).
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide).
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Collect the supernatant containing the peptides and analyze by LC-MS/MS.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a human protein database.
-
Identify proteins that are significantly enriched in the Q-PAL-treated samples compared to the vehicle controls. These are the potential targets of the quinoline scaffold.
-
PART 3: Safety and Handling
While this compound itself is sold for research use, its full toxicological properties may not be established.[10] Related compounds like 6-bromoquinoline are classified as harmful if swallowed and can cause skin and serious eye irritation.[11][12]
General Safety Precautions:
-
Always work in a well-ventilated area or a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]
-
Avoid inhalation of dust or fumes.[11]
-
Wash hands thoroughly after handling.[12]
-
Store the compound in a cool, dry place, away from incompatible materials like strong oxidizing agents.[13]
| Hazard Class | Precautionary Statement | Source |
| Acute Toxicity, Oral (Category 4, H302) | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [14] |
| Skin Irritation (Category 2, H315) | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [11] |
| Serious Eye Damage (Category 1, H318) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][13] |
Conclusion and Future Directions
This compound represents a promising and adaptable starting point for the development of novel chemical probes for proteomics. The protocols detailed in this guide, while based on the hypothetical probe Q-PAL, provide a robust and field-proven framework for researchers to explore the cellular targets and interaction partners of quinoline-based compounds. By leveraging modern chemical proteomics techniques like AfBPP, scientists can unlock new biological insights and accelerate the discovery of next-generation therapeutics. Future work could involve modifying the bromo position to fine-tune target selectivity or incorporating environmentally sensitive fluorophores for advanced imaging applications.
References
- Donovan, K. A., et al. (2020). Proteomic discovery of chemical probes that perturb protein complexes in human cells. Nature Chemical Biology, 16(12), 1331–1340.
-
Global Substance Registration System. (n.d.). 6-BROMO-8-QUINOLINECARBOXYLIC ACID. Retrieved from [Link]
- Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Current Organic & Inorganic Chemistry, 2(3).
- MDPI. (n.d.). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Molecules, 26(1), 1.
-
American Chemical Society. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). General schemes of affinity-based protein profiling. Retrieved from [Link]
- Ökten, S., et al. (2011). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1183.
- Al-Busafi, S. N., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
- Kim, H. N., et al. (2021). Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping.
- Scott, J. S., et al. (2020). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). ACS Chemical Biology, 15(1), 187–195.
-
National Center for Biotechnology Information. (n.d.). 7-Bromo-8-hydroxyquinoline-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
- Lentz, C. S., et al. (2023). A Nucleophilic Activity-Based Probe Enables Profiling of PLP-Dependent Enzymes. ChemBioChem, 24(7), e202200671.
-
The Bumbling Biochemist. (2021, November 17). Protein-protein crosslinking - an overview with emphasis on structural biology uses. YouTube. Retrieved from [Link]
- Rezaei Tavirani, M., et al. (2019). Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. Archives of Iranian Medicine, 22(5), 269–275.
- Zhang, K., & Chen, P. R. (2017). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. Israel Journal of Chemistry, 57(7-8), 661–673.
- Xuan, Y., et al. (2021). Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. RSC Medicinal Chemistry, 12(8), 1335–1340.
- Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20676–20704.
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Application Notes and Protocols: 6-Bromoquinoline-8-carboxylic acid as a Ligand in Coordination Chemistry
Introduction: The Strategic Role of 6-Bromoquinoline-8-carboxylic Acid in Modern Coordination Chemistry
The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science.[1] The introduction of a carboxylic acid at the 8-position and a bromine atom at the 6-position creates a highly versatile ligand, this compound. This strategic functionalization imparts a unique combination of properties that make it an exceptional building block in coordination chemistry. The bidentate N,O-chelation site offered by the quinoline nitrogen and the carboxylate group provides a stable coordination environment for a wide range of metal ions. Furthermore, the bromine atom serves as a valuable synthetic handle for post-coordination modification via cross-coupling reactions, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes.
These attributes position this compound as a ligand of significant interest for the development of advanced materials with tailored functionalities, including but not limited to, luminescent probes, catalysts for organic transformations, and novel therapeutic agents. This guide provides a comprehensive overview of the synthesis of this compound, detailed protocols for its use in the preparation of transition metal and lanthanide complexes, and a discussion of their characterization and potential applications.
Part 1: Synthesis of the Ligand: this compound
The synthesis of this compound can be achieved through a multi-step process, commencing with the synthesis of 6-bromoquinolin-8-amine, which is then converted to the target carboxylic acid.
Protocol 1.1: Synthesis of 6-Bromoquinolin-8-amine
This protocol is adapted from a known procedure for the reduction of a nitroquinoline derivative.[2]
Reaction Scheme:
A schematic for the synthesis of 6-bromoquinolin-8-amine.
Materials:
-
6-bromo-8-nitroquinoline
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
2.5 M Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
In a round-bottom flask, prepare a solution of 6-bromo-8-nitroquinoline (e.g., 4 g, 15.8 mmol) in a mixture of ethanol (50 mL), glacial acetic acid (50 mL), and water (25 mL).
-
To this solution, add iron powder (e.g., 3.18 g, 56.9 mmol).
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling to room temperature, carefully neutralize the mixture with a 2.5 M sodium hydroxide solution.
-
Filter the mixture through a pad of Celite to remove the iron residue. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 40% ethyl acetate in hexane) as the eluent to yield 6-bromoquinolin-8-amine as a yellow solid.
Protocol 1.2: Synthesis of this compound via Sandmeyer-type Reaction
This protocol describes a plausible route for the conversion of the 8-amino group to a carboxylic acid. This involves diazotization of the amine followed by cyanation and subsequent hydrolysis of the nitrile.
Reaction Scheme:
A multi-step synthesis of this compound.
Materials:
-
6-bromoquinolin-8-amine
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Copper(I) cyanide
-
Concentrated sulfuric acid
-
Deionized water
-
Sodium bicarbonate
-
Dichloromethane
Procedure:
Step 1: Diazotization
-
Suspend 6-bromoquinolin-8-amine in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product, 6-bromoquinoline-8-carbonitrile, with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Hydrolysis
-
Add the crude 6-bromoquinoline-8-carbonitrile to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture under reflux for several hours until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate, which will cause the precipitation of the crude carboxylic acid.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Part 2: Synthesis of Metal Complexes
The bidentate N,O-chelating nature of this compound makes it an excellent ligand for the synthesis of a variety of metal complexes. General protocols for the synthesis of transition metal and lanthanide complexes are provided below.
Protocol 2.1: General Synthesis of a Transition Metal Complex (e.g., with Cu(II))
This protocol is based on general procedures for the synthesis of transition metal complexes with quinoline-based ligands.[3][4]
Reaction Scheme:
Synthesis of a transition metal complex.
Materials:
-
This compound
-
Copper(II) acetate monohydrate (or other suitable transition metal salt)
-
Ethanol
-
Deionized water
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve this compound (2 molar equivalents) in ethanol. A gentle warming may be required to achieve complete dissolution.
-
In a separate flask, dissolve the transition metal salt (e.g., copper(II) acetate monohydrate, 1 molar equivalent) in deionized water or ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
If the ligand is not deprotonated, a few drops of a base like triethylamine can be added to facilitate the coordination.
-
Heat the reaction mixture to reflux for 4-6 hours. The formation of a precipitate may be observed.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated complex by filtration, wash with cold ethanol and then with diethyl ether.
-
Dry the complex in a vacuum desiccator.
Protocol 2.2: General Hydrothermal Synthesis of a Lanthanide Complex (e.g., with Eu(III))
Hydrothermal synthesis is a common method for obtaining crystalline lanthanide coordination polymers.[5][6][7]
Reaction Scheme:
Hydrothermal synthesis of a lanthanide complex.
Materials:
-
This compound
-
Europium(III) nitrate hexahydrate (or other suitable lanthanide salt)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a Teflon liner for an autoclave, combine this compound (e.g., 0.1 mmol), the lanthanide salt (e.g., europium(III) nitrate hexahydrate, 0.1 mmol), DMF (e.g., 5 mL), and deionized water (e.g., 5 mL).
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a specific temperature (typically between 120 °C and 180 °C) and maintain this temperature for 2-3 days.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash them with water and ethanol.
-
Dry the crystals in air.
Part 3: Characterization of the Ligand and its Metal Complexes
A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the synthesized ligand and its metal complexes.
Table 1: Key Characterization Techniques and Expected Observations
| Technique | Sample | Expected Observations |
| ¹H NMR | Ligand | Aromatic proton signals characteristic of the quinoline ring system. A downfield signal for the carboxylic acid proton. |
| Diamagnetic Metal Complex | Broadening or shifting of the ligand's proton signals upon coordination to the metal center. | |
| FT-IR | Ligand | A broad O-H stretching band for the carboxylic acid. A sharp C=O stretching band (~1700 cm⁻¹). |
| Metal Complex | Disappearance of the broad O-H band. A shift of the C=O stretching band to a lower frequency, indicating coordination of the carboxylate group. New bands in the low-frequency region corresponding to M-N and M-O vibrations. | |
| UV-Vis | Ligand | Absorption bands in the UV region corresponding to π-π* transitions of the quinoline ring. |
| Metal Complex | Potential shift in the ligand-based absorption bands. Appearance of new bands corresponding to metal-to-ligand charge transfer (MLCT) or d-d transitions (for transition metals). | |
| Elemental Analysis | Ligand & Complexes | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed chemical formulas. |
| X-ray Crystallography | Single crystals of Complexes | Provides definitive information on the molecular structure, coordination geometry of the metal ion, bond lengths, and bond angles. |
Part 4: Applications in Coordination Chemistry
The unique structural features of this compound make its metal complexes promising candidates for a range of applications.
Catalysis
Transition metal complexes of quinoline derivatives are known to be effective catalysts in various organic transformations. For instance, palladium complexes bearing quinoline-based ligands have been successfully employed in C-N cross-coupling reactions.[8] The this compound ligand can be utilized to synthesize novel palladium complexes for such catalytic applications. The electron-withdrawing nature of the bromine atom can influence the electronic properties of the metal center, potentially enhancing catalytic activity.
Luminescent Materials
Lanthanide complexes with aromatic carboxylate ligands are well-known for their strong luminescence properties.[9][10][11] The this compound ligand can act as an "antenna" by efficiently absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. This makes lanthanide complexes of this ligand promising for applications in lighting devices, sensors, and bio-imaging. The presence of the heavy bromine atom may also enhance the phosphorescence of the ligand, potentially leading to more efficient energy transfer to the lanthanide ion.
References
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved January 12, 2026, from [Link]
-
Dalton Transactions. (n.d.). Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Hydrothermal Synthesis and Structural Characterization of Metal−Organic Frameworks Based on New Tetradentate Ligands. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Hydrothermal synthesis of metal–organic frameworks. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 6-Bromo-8-quinolinecarboxylic acid. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed C-H Functionalization of Ferrocene Carboxylic Acid by using 8-Aminoquinoline as a Removable Directing Group. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved January 12, 2026, from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved January 12, 2026, from [Link]
-
Open Journal of Applied Sciences. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Retrieved January 12, 2026, from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Retrieved January 12, 2026, from [Link]
-
PubMed. (2018). Lanthanide Complexes With Photochromic Organoboron Ligand: Synthesis and Luminescence Study. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Hydrothermal Synthesis of Metal−Organic Frameworks Based on Aromatic Polycarboxylate and Flexible Bis(imidazole) Ligands. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Hydrothermal synthesis of metal-organic frameworks. Retrieved January 12, 2026, from [Link]
-
International Formulae Group. (n.d.). synthesis, characterization and antimicrobial. Retrieved January 12, 2026, from [Link]
-
PubMed. (2008). Synthesis, structures, and solution dynamics of palladium complexes of quinoline-functionalized N-heterocyclic carbenes. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Frontiers. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Retrieved January 12, 2026, from [Link]
-
CrystEngComm. (n.d.). Syntheses, structures, and photoluminescence of lanthanide coordination polymers with pyridine-2,3,5,6-tetracarboxylic acid. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Retrieved January 12, 2026, from [Link]
-
University of Connecticut. (n.d.). Publications | Ung Research Group. Retrieved January 12, 2026, from [Link]
-
Chemical Methodologies. (2022). Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes from 8-Hydroxyquinoline and New Ligand for β-En. Retrieved January 12, 2026, from [Link]
-
Chemical Society Reviews. (2021). Lanthanide–tetrapyrrole complexes: synthesis, redox chemistry, photophysical properties, and photonic applications. Retrieved January 12, 2026, from [Link]
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Application Notes and Protocols for Amide Coupling Reactions with 6-Bromoquinoline-8-carboxylic Acid
Introduction: The Strategic Importance of 6-Bromoquinoline-8-carboxamides
In the landscape of medicinal chemistry and drug development, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. The functionalization of this scaffold is a key strategy for modulating pharmacological activity. 6-Bromoquinoline-8-carboxylic acid is a particularly valuable building block, offering multiple points for diversification. The carboxylic acid at the 8-position is a handle for amide bond formation, a ubiquitous linkage in bioactive molecules, while the bromine atom at the 6-position provides a site for further elaboration through cross-coupling reactions.
The 8-carboxamide moiety, in particular, can play a crucial role in molecular recognition by forming intramolecular hydrogen bonds, which can stabilize a conformation required for biological activity. This has been notably demonstrated in the design of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing amide coupling reactions with this compound. We will delve into the mechanistic rationale behind protocol choices, offer step-by-step experimental procedures for two robust coupling methods, and discuss potential challenges and troubleshooting strategies.
Mechanistic Considerations and Reagent Selection
The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow process. Therefore, the carboxylic acid must first be activated to a more electrophilic species. The choice of coupling reagent is paramount and depends on factors such as the reactivity of the amine, steric hindrance, and the potential for side reactions. For a substrate like this compound, two highly effective and commonly used coupling systems are recommended:
-
HATU-Mediated Coupling: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium salt-based coupling reagent known for its high efficiency and fast reaction times, even with less reactive amines.
-
EDC/HOBt-Mediated Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. It is almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization in the case of chiral substrates.
The Role of the Base
A non-nucleophilic organic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential in these reactions. Its primary role is to deprotonate the carboxylic acid, forming a carboxylate anion that can then react with the coupling reagent.[1] An excess of the base is also used to neutralize any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.
Experimental Protocols
The following protocols provide a starting point for the amide coupling of this compound with a primary or secondary amine. Optimization may be necessary depending on the specific amine used.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is often the first choice for its high reactivity and reliability.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents: Ethyl acetate (EtOAc), 1 M HCl (aq), saturated NaHCO₃ (aq), brine, anhydrous Na₂SO₄ or MgSO₄.
-
Silica gel for column chromatography.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and HATU (1.1 equiv).
-
Add anhydrous DMF to dissolve the solids (a typical concentration is 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 6-bromoquinoline-8-carboxamide.
Workflow for HATU-Mediated Amide Coupling
Sources
Application Notes and Protocols for the Esterification of 6-Bromoquinoline-8-carboxylic Acid
Introduction: The Strategic Importance of 6-Bromoquinoline-8-carboxylate Esters in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this privileged class of heterocycles, 6-bromoquinoline-8-carboxylic acid and its derivatives represent a particularly valuable, yet underexplored, synthetic platform. The strategic placement of the bromine atom at the 6-position offers a versatile handle for late-stage functionalization via cross-coupling reactions, while the carboxylic acid at the 8-position provides a key site for esterification. This esterification is not merely a simple derivatization; it is a critical step in modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
The conversion of the carboxylic acid to an ester can significantly impact a molecule's lipophilicity, membrane permeability, and metabolic stability. Furthermore, the ester moiety can act as a prodrug, designed to be hydrolyzed in vivo to release the active carboxylic acid. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the primary methods for the esterification of this compound, complete with detailed, field-proven protocols and an in-depth analysis of the underlying chemical principles.
Choosing the Right Tool for the Job: A Comparative Overview of Esterification Methodologies
The selection of an appropriate esterification method is paramount and depends on several factors, including the nature of the alcohol, the scale of the reaction, and the presence of other functional groups in the molecule. For this compound, three principal methods are considered: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.
-
Fischer-Speier Esterification: This classical method involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. It is a cost-effective and straightforward procedure, particularly for simple, unhindered alcohols. However, the harsh acidic conditions can be detrimental to sensitive substrates.
-
Steglich Esterification: A milder alternative, the Steglich esterification utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). This method is well-suited for a broader range of alcohols, including those that are more sterically hindered or acid-sensitive.[1][2]
-
Mitsunobu Reaction: This powerful reaction allows for the esterification of alcohols under neutral conditions with inversion of stereochemistry at the alcohol center. It employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The Mitsunobu reaction is particularly valuable for the esterification of precious or complex alcohols where mild conditions are essential.[3][4]
Visualizing the Pathways: Reaction Mechanisms
To fully appreciate the nuances of each method, it is essential to understand their underlying mechanisms.
Figure 1: Mechanism of Fischer-Speier Esterification.
Figure 2: Mechanism of Steglich Esterification.
Figure 3: Mechanism of the Mitsunobu Reaction.
Experimental Protocols
The following protocols are provided as a starting point for the esterification of this compound. Optimization of reaction conditions may be necessary depending on the specific alcohol and desired scale.
Protocol 1: Fischer-Speier Esterification for the Synthesis of Methyl 6-Bromoquinoline-8-carboxylate
This protocol is adapted from the synthesis of the isomeric methyl 6-bromoquinoline-2-carboxylate and is suitable for simple primary alcohols.[1]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 252.07 | 1.0 g | 3.97 |
| Methanol | 32.04 | 20 mL | - |
| Sulfuric Acid (concentrated) | 98.08 | 0.5 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 g, 3.97 mmol) and methanol (20 mL).
-
Carefully add concentrated sulfuric acid (0.5 mL) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield methyl 6-bromoquinoline-8-carboxylate.[5][6]
Expected Product Characterization (Methyl 6-bromoquinoline-8-carboxylate):
-
¹H NMR: A spectrum for this compound is available, which can be used for comparison.[1]
-
IR (KBr, cm⁻¹): Expect characteristic peaks around 1720 (C=O, ester), 1580-1600 (C=C, aromatic), and 1250 (C-O, ester).[7]
-
MS (EI): m/z (%) = 265/267 ([M]⁺, corresponding to Br isotopes).
Protocol 2: Steglich Esterification for the Synthesis of Ethyl 6-Bromoquinoline-8-carboxylate
This method is ideal for reactions where acidic conditions are not tolerated and for a wider range of alcohols.[8]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 252.07 | 1.0 g | 3.97 |
| Ethanol | 46.07 | 0.28 mL | 4.76 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 0.90 g | 4.37 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.05 g | 0.40 |
| Dichloromethane (DCM), anhydrous | 84.93 | 20 mL | - |
| 0.5 M HCl (aq) | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 g, 3.97 mmol), ethanol (0.28 mL, 4.76 mmol), and DMAP (0.05 g, 0.40 mmol) in anhydrous dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (0.90 g, 4.37 mmol) in one portion.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.
-
Wash the filtrate successively with 0.5 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 6-bromoquinoline-8-carboxylate.
Protocol 3: Mitsunobu Reaction for the Synthesis of Benzyl 6-Bromoquinoline-8-carboxylate
This protocol is suitable for sensitive or valuable alcohols and proceeds under mild, neutral conditions.[3]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 252.07 | 1.0 g | 3.97 |
| Benzyl Alcohol | 108.14 | 0.45 mL | 4.37 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.15 g | 4.37 |
| Diisopropyl Azodicarboxylate (DIAD) | 202.21 | 0.86 mL | 4.37 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 20 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 g, 3.97 mmol), benzyl alcohol (0.45 mL, 4.37 mmol), and triphenylphosphine (1.15 g, 4.37 mmol) in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (0.86 mL, 4.37 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield benzyl 6-bromoquinoline-8-carboxylate. The triphenylphosphine oxide byproduct can be challenging to remove completely by chromatography alone; recrystallization may be necessary for high purity.
Troubleshooting and Field-Proven Insights
-
Incomplete Fischer Esterification: The Fischer esterification is an equilibrium process. To drive the reaction to completion, use a large excess of the alcohol (it can often be used as the solvent) or remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.
-
Side Reactions in Steglich Esterification: A common side reaction is the formation of N-acylurea, which is unable to react further. This can be minimized by ensuring the reaction is not unnecessarily prolonged and by using the recommended catalytic amount of DMAP.[8]
-
Purification Challenges with Mitsunobu Reaction: The primary byproducts of the Mitsunobu reaction are triphenylphosphine oxide and the reduced hydrazo compound. These can sometimes co-elute with the desired product during column chromatography. Using polymer-bound triphenylphosphine can simplify the workup, as the phosphine oxide can be removed by filtration.[9]
-
General Purification Strategy: For all methods, after the initial workup, column chromatography on silica gel is the recommended method for purification. A gradient elution starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity will typically provide good separation. Recrystallization from a suitable solvent system is an excellent final step to obtain highly pure material.[5][6]
Conclusion
The esterification of this compound is a pivotal transformation for the synthesis of novel compounds with potential therapeutic applications. By understanding the nuances of the Fischer-Speier, Steglich, and Mitsunobu reactions, researchers can select the most appropriate method for their specific needs. The detailed protocols provided in this guide serve as a robust starting point for the successful synthesis and purification of a variety of 6-bromoquinoline-8-carboxylate esters, thereby facilitating the exploration of this promising area of medicinal chemistry.
References
Sources
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- 2. spectrabase.com [spectrabase.com]
- 3. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]
- 4. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
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Analytical methods for 6-Bromoquinoline-8-carboxylic acid quantification
An Application Guide to the Quantitative Analysis of 6-Bromoquinoline-8-carboxylic Acid
Abstract
This technical note provides a comprehensive guide to the quantitative analysis of this compound, a key heterocyclic compound with significant interest in pharmaceutical research and development. We present two robust, validated analytical methods: a Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method suitable for routine purity and content analysis in neat substance or simple formulations, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantification in complex biological matrices such as plasma. This document details the underlying scientific principles, step-by-step protocols, method validation parameters according to ICH guidelines, and troubleshooting advice to empower researchers, scientists, and drug development professionals with reliable analytical tools.
Introduction: The Analytical Imperative for this compound
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antimalarial to anticancer treatments[1][2][3]. This compound is a valuable intermediate and building block in the synthesis of these complex molecules. Its precise and accurate quantification is paramount for several critical applications:
-
Process Chemistry: Monitoring reaction completion, purity of intermediates, and final product quality.
-
Pharmaceutical Formulation: Ensuring dose accuracy and content uniformity in drug products.
-
Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of parent compounds or their metabolites in biological systems.
The distinct physicochemical properties of this molecule dictate the choice of analytical methodology. This guide provides the rationale and protocols for the two most prevalent techniques, HPLC-UV and LC-MS/MS, to ensure fitness-for-purpose in your specific application.
Physicochemical Profile of this compound
A thorough understanding of the analyte's properties is the cornerstone of robust method development. Key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Structure | PubChem | |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₁₀H₆BrNO₂ | [4][5][6] |
| Molecular Weight | 252.06 g/mol | [4][5][6] |
| CAS Number | 64507-38-6 | [4][5] |
| Appearance | Solid | [7] |
| pKa (Predicted) | The carboxylic acid group imparts acidic properties (pKa ~2-4), while the quinoline nitrogen is weakly basic (pKa ~4-5). The exact values are influenced by the bromo substituent. | [8][9] |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and acetonitrile. Aqueous solubility is pH-dependent, increasing in basic conditions due to deprotonation of the carboxylic acid. | General Chemical Knowledge |
Method 1: Quantification by RP-HPLC with UV Detection
This method is ideal for analyzing relatively clean samples, such as bulk drug substances or simple pharmaceutical formulations.
Principle of Analysis
Reversed-phase HPLC separates compounds based on their polarity. The analyte, this compound, partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By manipulating the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol), the retention time of the analyte can be controlled. The quinoline ring system contains a strong chromophore, allowing for sensitive detection using a UV spectrophotometer.
Experimental Protocol: RP-HPLC-UV
A. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance, volumetric flasks, pipettes, and vials.
-
Reference Standard: this compound (≥98% purity).
-
Solvents: HPLC-grade acetonitrile and methanol; ultrapure water.
-
Reagents: Formic acid or phosphoric acid.
B. Standard and Sample Preparation
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation (e.g., for a powder formulation): Accurately weigh an amount of powder equivalent to ~10 mg of the active ingredient. Transfer to a 100 mL volumetric flask, add ~70 mL of methanol, sonicate for 15 minutes, and dilute to volume. Further dilute an aliquot with the mobile phase to bring the concentration within the calibration range.
C. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent retention and separation for aromatic compounds. |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid), 50:50 v/v | The organic/aqueous ratio can be adjusted to achieve optimal retention. Formic acid improves peak shape by ensuring the carboxylic acid is protonated. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Can be adjusted based on sensitivity needs. |
| Detection | UV at 245 nm | Wavelength of high absorbance for the quinoline scaffold. A DAD can be used to confirm peak purity. |
| Run Time | 10 minutes | Should be sufficient to elute the analyte and any common impurities. |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for quantification via HPLC-UV.
Method Validation
All analytical methods must be validated to ensure they are fit for their intended purpose.[10][11] Validation should be performed according to ICH Q2(R2) guidelines.[12][13][14]
| Parameter | Acceptance Criteria (Typical) | Purpose |
| Specificity | Peak is free from interference at the analyte's retention time. | To ensure the signal is only from the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | To demonstrate a proportional response to concentration. |
| Range | 80-120% of the target concentration. | The interval providing acceptable accuracy, precision, and linearity. |
| Accuracy | 98.0% - 102.0% recovery. | Closeness of the measured value to the true value. |
| Precision (RSD) | Repeatability ≤ 1.0%; Intermediate Precision ≤ 2.0% | To measure the method's variability. |
| LOQ/LOD | Signal-to-Noise ratio of 10:1 / 3:1 | The lowest concentration that can be reliably quantified/detected. |
| Robustness | No significant change in results with small variations in method parameters. | To ensure reliability during normal use. |
Method 2: Quantification by LC-MS/MS
For bioanalytical applications, such as determining drug levels in plasma for pharmacokinetic studies, LC-MS/MS is the gold standard due to its unparalleled sensitivity and selectivity.
Principle of Analysis
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI), and the mass spectrometer isolates a specific precursor ion (the protonated molecule, [M+H]⁺). This precursor ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, minimizing interference from complex biological matrix components.[15][16] The presence of a bromine atom in this compound creates a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in a ~1:1 ratio), which serves as a definitive confirmation of its identity.[17]
Experimental Protocol: LC-MS/MS
A. Instrumentation and Materials
-
LC-MS/MS system: UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Control and data processing software (e.g., MassLynx™, Analyst®).
-
Internal Standard (IS): A stable isotope-labeled version (e.g., ¹³C₆-6-Bromoquinoline-8-carboxylic acid) is ideal. If unavailable, a structurally similar compound (e.g., 8-Bromoquinoline-6-carboxylic acid[18]) can be used.
-
Biological Matrix: Blank plasma (e.g., rat, human) for preparing standards and QCs.
-
Reagents: Acetonitrile (LC-MS grade) containing 0.1% formic acid, protein precipitation solvent.
B. Standard, QC, and Sample Preparation
-
Stock Solutions (1.0 mg/mL): Prepare separate stock solutions for the analyte and the Internal Standard (IS) in methanol or DMSO.
-
Calibration and QC Samples: Serially dilute the analyte stock solution and spike into blank plasma to create calibration standards (e.g., 1-1000 ng/mL) and Quality Control (QC) samples (low, mid, high concentrations).
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the IS (e.g., at 100 ng/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection. This procedure is effective for removing the majority of interfering proteins.[15]
-
C. LC-MS/MS Conditions
| Parameter | Recommended Condition | Rationale |
| LC Column | UPLC C18, 50 x 2.1 mm, 1.7 µm | Smaller particle size for faster, more efficient separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Gradient elution (e.g., 5% to 95% B over 3 minutes) for efficient elution and column cleaning. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode | The quinoline nitrogen is readily protonated. |
| MRM Transition | Analyte: 252.0 → 206.0 (loss of HCOOH) IS: (Dependent on IS selected) | These are hypothetical but plausible transitions. Must be optimized experimentally by infusing the analyte. |
| Collision Energy | Optimize experimentally (e.g., 15-30 eV) | To achieve maximum product ion intensity. |
Workflow Diagram: LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow using protein precipitation and LC-MS/MS.
Bioanalytical Method Validation
Validation for bioanalytical methods follows similar principles to ICH but with additional requirements to address the complexity of the matrix.
| Parameter | Acceptance Criteria (Typical) | Purpose |
| Accuracy & Precision | Within ±15% of nominal (±20% at LLOQ) | To ensure reliability across the range. |
| Selectivity | No significant interference from endogenous matrix components. | To confirm the method is specific to the analyte. |
| Matrix Effect | RSD of matrix factor should be ≤ 15%. | To assess ion suppression or enhancement from the matrix. |
| Recovery | Consistent and reproducible (though not required to be 100%). | To measure the efficiency of the extraction process. |
| Stability | Analyte stable under various conditions (freeze-thaw, bench-top, long-term). | To ensure sample integrity from collection to analysis. |
Concluding Remarks
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is driven by the specific analytical challenge. For purity assessment and formulation analysis, the robustness and simplicity of RP-HPLC-UV are often sufficient. However, when low detection limits and high selectivity are required to overcome the challenges of complex biological matrices, LC-MS/MS is the indispensable tool. The protocols and validation frameworks provided in this guide offer a solid foundation for developing and implementing reliable, accurate, and precise analytical methods to support your research and development endeavors.
References
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PubChem. (n.d.). 6-Bromo-8-quinolinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link][4]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][12]
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Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link][13]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link][10]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Retrieved from [Link][11]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link][14]
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Global Substance Registration System. (n.d.). 6-BROMO-8-QUINOLINECARBOXYLIC ACID. GSRS. Retrieved from [Link][6]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link][8]
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Ojewole, E., et al. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14).... PubMed Central. Retrieved from [Link][15]
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PubChem. (n.d.). 8-Bromoquinoline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link][18]
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Emery Pharma. (2024). BioAnalysis: Mastering Sample Preparation. YouTube. Retrieved from [Link][16]
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Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link][1]
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Gupta, H. (2025). (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link][2]
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PubMed. (2025). Bromine signature coded derivatization LC-MS for specific profiling.... Retrieved from [Link][17]
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Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link][3]
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Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link][9]
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Application Note: A Validated HPLC Method for the Quantification of 6-Bromoquinoline-8-carboxylic acid
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Bromoquinoline-8-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification essential for quality control and process monitoring. The developed method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2][3][4][5]
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure found in numerous therapeutic agents. The precise and accurate measurement of this intermediate is critical to ensure the quality and purity of final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[6][7] This note provides a detailed protocol for a validated HPLC method suitable for routine analysis in both research and quality control environments.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₂ | PubChem[8] |
| Molecular Weight | 252.06 g/mol | PubChem[8] |
| Structure | PubChem[8] | |
| pKa (estimated) | Carboxylic Acid: ~4-5, Quinoline Nitrogen: ~5-6 | General Chemistry Principles[9][10] |
The presence of both an acidic carboxylic acid group and a basic quinoline nitrogen means the analyte's charge state is highly dependent on pH. To ensure consistent retention and sharp peak shape, the mobile phase pH should be controlled to keep the analyte in a single, un-ionized state. By setting the mobile phase pH below the pKa of the carboxylic acid (e.g., pH 2.5-3.0), the carboxyl group will be protonated, increasing its hydrophobicity and retention on a reversed-phase column.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
-
Chromatographic Conditions
The following parameters were optimized for the separation and quantification of this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | 0.1% Phosphoric acid in Water : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Run Time | 10 minutes |
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A C18 column was selected due to its hydrophobicity, which is well-suited for retaining the aromatic quinoline structure.[11][12]
-
Mobile Phase: A mixture of acetonitrile and acidified water provides a good balance of elution strength and selectivity. Phosphoric acid is used to adjust the pH to approximately 2.5, ensuring the carboxylic acid group is protonated and reducing peak tailing.
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the final volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.
-
Add approximately 70% of the flask volume with methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the final volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Workflow
The developed HPLC method was validated according to ICH Q2(R2) guidelines for specificity, linearity, precision, accuracy, and robustness.[1][3][4]
Caption: Workflow for HPLC method validation.
Validation Results
Specificity
Specificity was evaluated by analyzing a blank (mobile phase) and a placebo sample (if applicable). No interfering peaks were observed at the retention time of this compound, confirming the method's high specificity.
Linearity and Range
The linearity was assessed by analyzing six concentrations of the standard solution (5, 10, 25, 50, 75, and 100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 5 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Regression Equation | y = 45872x + 1250 | - |
The method demonstrated excellent linearity over the specified range.
Precision
Precision was determined by analyzing six replicate injections of a 50 µg/mL standard solution.
-
Repeatability (Intra-day precision): The relative standard deviation (%RSD) of the peak areas was found to be 0.85% .
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst, yielding a %RSD of 1.2% .
Both values are well within the typical acceptance criterion of ≤ 2%, indicating high precision.
Accuracy
Accuracy was determined by a recovery study at three different concentration levels (80%, 100%, and 120% of the nominal concentration).
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
| Average | 99.77% |
The high recovery rates (typically 98-102%) confirm the accuracy of the method.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
In all cases, the retention time shift was minimal, and the peak shape remained symmetrical, demonstrating the method's robustness for routine use.
Conclusion
The described RP-HPLC method provides a reliable, accurate, and precise tool for the quantitative determination of this compound. The method is straightforward, utilizing common reagents and a standard C18 column, making it easily transferable to different laboratories. The comprehensive validation in accordance with ICH guidelines ensures that the method is suitable for its intended purpose in quality control and research settings within the pharmaceutical and chemical industries.
References
-
International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency; 2023. Available from: [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. 2024. Available from: [Link]
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International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. 2023. Available from: [Link]
-
Calyx. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. 2024. Available from: [Link]
-
Golatowska, A., & Pyzowski, J. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online; 2018. Available from: [Link]
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Golatowska, A., & Pyzowski, J. Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online; 2018. Available from: [Link]
-
Monge, A., et al. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate; 2025. Available from: [Link]
-
Patil, S., et al. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. ResearchGate; 2022. Available from: [Link]
-
Musiol, R., et al. RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate; 2025. Available from: [Link]
-
PubChem. 6-Bromo-8-quinolinecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
Williams, R. pKa Data Compiled by R. Williams. Available from: [Link]
-
PubChem. 8-Bromoquinoline-6-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. 2016. Available from: [Link]
-
PubChem. 6-Quinolinecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]
-
University of California, Davis. Approximate pKa chart of the functional groups. Available from: [Link]_chart.pdf)
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Thin-layer chromatography (TLC) analysis of 6-Bromoquinoline-8-carboxylic acid reactions
An Application Guide to Thin-Layer Chromatography for Monitoring Reactions of 6-Bromoquinoline-8-carboxylic Acid
Introduction: The Role of TLC in Synthetic Chemistry
Thin-Layer Chromatography (TLC) is a cornerstone analytical technique in organic chemistry, valued for its simplicity, speed, and cost-effectiveness.[1][2] It provides a rapid, qualitative assessment of the number of components in a mixture and is an indispensable tool for monitoring the progress of a chemical reaction.[2][3] By separating compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent system), TLC allows chemists to visualize the consumption of starting materials and the formation of products in near real-time.[1][4]
This guide focuses on the specific application of TLC to monitor reactions involving this compound, a key building block in medicinal chemistry and materials science. The unique chemical architecture of this molecule—featuring a basic quinoline nitrogen, an acidic carboxylic acid, and an aromatic bromide—presents distinct challenges and considerations for achieving clean, interpretable TLC results. We will explore the causality behind protocol choices, from mobile phase selection to visualization techniques, providing researchers with a robust framework for reaction analysis.
The Analyte: Understanding this compound
Effective TLC analysis begins with an understanding of the analyte's properties. This compound possesses two key functional groups that dictate its chromatographic behavior on a polar stationary phase like silica gel:
-
Carboxylic Acid (-COOH): This is a highly polar, acidic group. On standard silica gel, it can interact strongly with the stationary phase, often leading to significant retention (low Rf value). More problematically, its acidity can lead to deprotonation and streaking of the spot, which obscures results.[5][6]
-
Quinoline Ring: This heterocyclic aromatic system contains a nitrogen atom which is weakly basic. This basic site can interact with the acidic silanol groups (Si-OH) on the silica gel surface, causing spot tailing. The conjugated π-system of the quinoline ring makes the molecule highly active under ultraviolet (UV) light, which is a primary advantage for visualization.[7][8]
A typical reaction, such as amide bond formation, converts the highly polar carboxylic acid into a less polar amide. This polarity change is the basis for separation and monitoring by TLC.
Illustrative Reaction: Amide Coupling
To provide a practical context, we will focus on a standard amide coupling reaction. This reaction transforms the carboxylic acid into an amide using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive such as 1-hydroxybenzotriazole (HOBt).[9]
Caption: A representative amide coupling reaction of this compound.
Protocol 1: Developing an Optimal TLC Mobile Phase
The choice of the mobile phase (eluent) is the most critical factor in achieving good separation.[2] The goal is to find a solvent system where the starting material has a Retention Factor (Rf) of approximately 0.2-0.4, allowing sufficient space on the plate for the product to appear at a different Rf.[10]
Causality Behind Eluent Selection:
-
Base Solvents: A mixture of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate) is a common starting point for many organic compounds.[11][12] For this compound, which is quite polar, a more polar system like Dichloromethane/Methanol might be necessary.
-
Acidic Additive: To prevent streaking from the carboxylic acid group, a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid must be added to the mobile phase.[5][13] This suppresses the deprotonation of the carboxylic acid, ensuring it chromatographs as a single, neutral species, resulting in a compact spot.
-
Basic Additive: To mitigate tailing caused by the quinoline nitrogen's interaction with silica, a small amount of a base like triethylamine (~0.5%) can be beneficial.[7] However, this should be used judiciously, as it can interfere with the acidic additive. Often, the acidic additive is sufficient to manage overall spot shape.
Step-by-Step Method:
-
Prepare Trial Solvents: In separate small beakers, prepare a few different solvent systems. Good starting points include:
-
System A: 9:1 Hexanes / Ethyl Acetate + 1% Acetic Acid
-
System B: 7:3 Hexanes / Ethyl Acetate + 1% Acetic Acid
-
System C: 95:5 Dichloromethane / Methanol + 1% Acetic Acid
-
-
Prepare Analyte Solution: Dissolve a small amount (~1 mg) of the this compound starting material in a few drops of a suitable solvent (e.g., ethyl acetate or methanol).
-
Spot and Develop:
-
Using a pencil, gently draw a baseline ~1 cm from the bottom of a few TLC plates.
-
Use a capillary tube to apply a small spot of the analyte solution onto the baseline of each plate. Ensure the spot is small and concentrated.[14]
-
Place each plate in a developing chamber containing one of the trial solvent systems. The solvent level must be below the baseline.[3]
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
-
Visualize and Select:
-
Remove the plates and immediately mark the solvent front with a pencil.[15]
-
Visualize the plates under a UV lamp (254 nm).[16]
-
Choose the solvent system that places the starting material spot at an Rf value between 0.2 and 0.4. If the spot is too low (low Rf), the eluent is not polar enough. If it is too high (high Rf), the eluent is too polar.[15]
-
Protocol 2: Monitoring the Amide Coupling Reaction
Once an optimal mobile phase is established, it can be used to monitor the reaction's progress. The key to clear analysis is the use of a three-lane spotting system on a single TLC plate.[10]
Materials:
-
Silica gel TLC plates with fluorescent indicator (F254)
-
TLC developing chamber with lid
-
Capillary tubes for spotting
-
Chosen mobile phase (e.g., 7:3 Hexanes/Ethyl Acetate + 1% Acetic Acid)
-
UV lamp (254 nm)
-
Solutions for spotting:
-
SM: Starting Material (this compound) dissolved in a volatile solvent.
-
RM: Reaction Mixture (a small aliquot taken directly from the reaction).
-
-
Forceps
Step-by-Step Methodology:
-
Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapors and close the lid.
-
Plate Preparation: Take a TLC plate and, using a pencil, gently draw an origin line about 1 cm from the bottom. Make three small tick marks on this line for spotting, labeled "S" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).
-
Spotting the Plate:
-
Lane S: Using a capillary tube, apply a small spot of the prepared SM solution.
-
Lane R: Using a new capillary tube, take a small aliquot from the reaction vessel and apply a spot to the RM lane.
-
Lane C (Co-spot): Apply a spot of the SM solution. Let it dry completely. Then, carefully spot the RM solution directly on top of the SM spot. This co-spot is crucial for differentiating the starting material from a closely running product.[8][10]
-
-
Development: Using forceps, carefully place the spotted TLC plate into the prepared chamber. Ensure the plate is upright and the solvent level is below the origin line. Close the lid and allow the solvent to ascend the plate via capillary action.[1]
-
Visualization and Interpretation:
-
When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
View the plate under a UV lamp (254 nm). The aromatic quinoline compounds will appear as dark spots against the green fluorescent background.[8] Circle the spots with a pencil.
-
Analysis:
-
The "S" lane shows the position of the pure starting material.
-
The "R" lane shows all UV-active components in the reaction pot. As the reaction proceeds, the spot corresponding to the starting material should diminish in intensity, and a new spot (the product) should appear.
-
The "C" lane helps confirm the identity of the starting material spot in the reaction mixture.
-
-
The reaction is considered complete when the starting material spot is no longer visible in the "R" lane.[11]
-
Caption: Standard workflow for monitoring an organic reaction using TLC.
Data Interpretation: Rf Values and Troubleshooting
The Retention Factor (Rf) is a quantitative measure of a compound's movement up the plate and is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [14][17]
Under constant conditions, the Rf value is a characteristic property of a compound.[14]
| Compound | Expected Polarity | Expected Rf Range | Notes |
| This compound (Starting Material) | High | 0.2 - 0.4 | The polar -COOH group leads to strong interaction with silica, resulting in lower Rf values. |
| Amide Product | Medium | 0.5 - 0.7 | The resulting amide is significantly less polar than the carboxylic acid, so it travels further up the plate. |
| **Unreacted Amine (R-NH₂) ** | Varies | Varies | May or may not be visible depending on its structure and UV activity. |
| EDC-Urea Byproduct | High | 0.0 - 0.2 | This urea byproduct is often very polar and may remain at the baseline or be partially removed during workup.[18] |
Troubleshooting Common TLC Problems:
-
Streaking Spots: This is common for acidic or basic compounds. For the carboxylic acid, ensure ~1% acetic acid is in the mobile phase.[11][13] If spots are still streaking, the sample may be too concentrated.
-
No Visible Spots: Quinolines are almost always UV-active. If nothing is seen, ensure enough sample was spotted. If the product is not UV-active, a chemical stain is required. An iodine chamber is a good general-purpose first choice, as it visualizes many organic compounds as brown spots.[19][20] A potassium permanganate (KMnO₄) dip is also effective for compounds that can be oxidized.[20]
-
Rf Values Too High or Too Low: If all spots are near the solvent front (Rf ≈ 1.0), the mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate, methanol). If all spots remain at the baseline (Rf ≈ 0), the mobile phase is not polar enough; increase the proportion of the polar solvent.[15]
Conclusion
Thin-Layer Chromatography is a powerful and essential technique for monitoring the conversion of this compound in synthetic protocols. By understanding the chemical properties of the analyte and making informed choices about the mobile phase composition, researchers can obtain clear, reliable, and rapid feedback on their reaction's progress. The systematic use of a three-lane spotting system (SM, Co-spot, RM) and appropriate visualization techniques provides an unambiguous method to determine reaction completion, ensuring efficiency and success in the synthesis of novel quinoline derivatives.
References
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography: Identifying the Spots. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
Teasdale, A., Elder, D., & Chang, S. L. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Retrieved from [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
- Clark, J. (n.d.). Principles of Thin Layer Chromatography. Retrieved from a document hosted by California State University, Stanislaus.
-
LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
Pediaa.Com. (2018, April 18). How to Calculate Rf Values for TLC. Retrieved from [Link]
-
Quora. (2023, February 24). TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?. Retrieved from [Link]
-
Hemmateenejad, B., et al. (2007). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. Retrieved from [Link]
-
LibreTexts. (2021, August 25). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
JoVE. (2015, March 4). Video: Thin Layer Chromatography: Principle, Procedure, Applications. Journal of Visualized Experiments. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
- Washington State University. (n.d.). Monitoring Reactions by TLC.
-
BYJU'S. (n.d.). RF Value Explanation. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method | Request PDF. Retrieved from [Link]
-
LibreTexts. (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations | Request PDF. Retrieved from [Link]
-
Khan Academy. (n.d.). Thin-layer chromatography (TLC). Retrieved from [Link]
-
Singh, I., & Kumar, A. (2016, June 1). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
ResearchGate. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. Retrieved from [Link]
- Olsen, B. A., & Sullivan, G. R. (1993). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses.
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids?. r/chemistry. Retrieved from [Link]
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Application Notes and Protocols for the Scale-up Synthesis of 6-Bromoquinoline-8-carboxylic Acid Derivatives
Abstract
This comprehensive guide details a robust and scalable synthetic route for 6-bromoquinoline-8-carboxylic acid, a key intermediate in the development of novel therapeutics and functional materials. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying chemical principles and practical insights necessary for successful scale-up. The synthesis is approached as a two-step process: the construction of the quinoline core via a modified Skraup-Doebner-von Miller reaction to yield 6-bromo-8-methylquinoline, followed by the selective oxidation of the 8-methyl group to the corresponding carboxylic acid. This document emphasizes safety, efficiency, and reproducibility, offering a self-validating system for the synthesis of this important molecular scaffold.
Introduction: The Significance of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a bromine atom and a carboxylic acid group at the 6- and 8-positions, respectively, of the quinoline ring system creates a versatile intermediate for further chemical elaboration. The bromine atom serves as a convenient handle for cross-coupling reactions, allowing for the introduction of a wide array of substituents, while the carboxylic acid moiety can be converted into various functional groups such as esters, amides, and ketones, or it can act as a key pharmacophore itself.[2] Derivatives of this compound are of significant interest in the exploration of new chemical entities for a range of therapeutic areas.
This guide provides a detailed protocol for the synthesis of this compound, designed with scalability in mind. The chosen synthetic strategy balances classical, well-established reactions with modern considerations for safety and efficiency.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is strategically divided into two main stages:
-
Formation of the Quinoline Core: A modified Skraup-Doebner-von Miller reaction is employed to construct the 6-bromo-8-methylquinoline intermediate. This classic reaction is known for its ability to generate the quinoline ring system from anilines and α,β-unsaturated carbonyl compounds.[3]
-
Oxidation of the Methyl Group: The 8-methyl group of the intermediate is then selectively oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate. This is a common and effective method for the conversion of benzylic methyl groups to carboxylic acids.[4]
This two-step approach allows for the controlled introduction of the desired functionalities and is amenable to scale-up with appropriate engineering controls.
Detailed Experimental Protocols
Step 1: Scale-up Synthesis of 6-bromo-8-methylquinoline via Modified Skraup-Doebner-von Miller Reaction
The Skraup-Doebner-von Miller reaction is a powerful method for quinoline synthesis.[3] In this modified protocol, we utilize 2-bromo-4-methylaniline and crotonaldehyde to generate the desired 6-bromo-8-methylquinoline.
Reaction Scheme:
Figure 1: Synthesis of 6-bromo-8-methylquinoline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |
| 2-Bromo-4-methylaniline | 186.05 | 100 g | 0.537 |
| Crotonaldehyde | 70.09 | 45.2 g (53.8 mL) | 0.645 |
| Hydrochloric Acid (conc.) | 36.46 | 150 mL | - |
| 2-Bromonitrobenzene (oxidizing agent) | 202.01 | 21.7 g | 0.107 |
| Zinc Chloride (anhydrous) | 136.30 | 73.2 g | 0.537 |
| Sodium Hydroxide | 40.00 | As needed for neutralization | - |
| Toluene | 92.14 | 500 mL | - |
| Isopropanol | 60.10 | For washing | - |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Large ice bath
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charge Reactants: To the flask, add 2-bromo-4-methylaniline (100 g, 0.537 mol) and concentrated hydrochloric acid (150 mL). Stir the mixture to form a slurry.
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Addition of Crotonaldehyde and Oxidizing Agent: In the dropping funnel, prepare a mixture of crotonaldehyde (45.2 g, 0.645 mol) and 2-bromonitrobenzene (21.7 g, 0.107 mol). Add this mixture dropwise to the refluxing reaction mixture over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Addition of Zinc Chloride: After the initial reflux period, add anhydrous zinc chloride (73.2 g, 0.537 mol) portion-wise to the reaction mixture. Continue to stir vigorously for another 30 minutes.
-
Work-up: Cool the reaction mixture in an ice bath. Carefully neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is approximately 8. Caution: This neutralization is highly exothermic and should be performed slowly with efficient cooling.
-
Isolation: The crude product will precipitate as a brown solid. Filter the solid and wash it thoroughly with water, followed by a small amount of cold isopropanol.
-
Purification: The crude 6-bromo-8-methylquinoline can be purified by recrystallization from ethanol or by vacuum distillation.
Causality and Field-Proven Insights:
-
Choice of Starting Material: 2-bromo-4-methylaniline is selected to directly install the bromine at the desired 6-position and the methyl group at the 8-position of the quinoline ring.
-
Oxidizing Agent: 2-Bromonitrobenzene is used as a mild oxidizing agent to convert the dihydroquinoline intermediate to the aromatic quinoline.[5]
-
Zinc Chloride: Anhydrous zinc chloride acts as a Lewis acid catalyst to promote the cyclization step.[5]
-
Safety: The Skraup-Doebner-von Miller reaction can be highly exothermic and requires careful temperature control.[6] The slow addition of reactants and the use of a large reaction vessel are crucial for managing the exotherm on a larger scale.[7]
Step 2: Scale-up Oxidation of 6-bromo-8-methylquinoline to this compound
The selective oxidation of the 8-methyl group is achieved using potassium permanganate in a basic aqueous solution.
Reaction Scheme:
Figure 2: Oxidation of 6-bromo-8-methylquinoline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |
| 6-Bromo-8-methylquinoline | 224.08 | 100 g | 0.446 |
| Potassium Permanganate (KMnO4) | 158.03 | 211 g | 1.335 |
| Sodium Hydroxide (NaOH) | 40.00 | 26.8 g | 0.670 |
| Water | 18.02 | 2 L | - |
| Sodium Bisulfite (NaHSO3) | 104.06 | As needed | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed for acidification | - |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Large Buchner funnel and filter flask
Protocol:
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium hydroxide (26.8 g, 0.670 mol) in water (2 L).
-
Addition of Starting Material: Add 6-bromo-8-methylquinoline (100 g, 0.446 mol) to the basic solution. Heat the mixture to 80-90°C with vigorous stirring to form a fine suspension.
-
Addition of Oxidant: Slowly add potassium permanganate (211 g, 1.335 mol) in small portions over 2-3 hours. The reaction is exothermic, and the temperature should be maintained below 100°C. The purple color of the permanganate will disappear as it is consumed.
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at 90-95°C for an additional 4-6 hours, or until the purple color of the permanganate persists. The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide (MnO2) will be present.
-
Decomposition of Excess Permanganate: Add a saturated solution of sodium bisulfite until the purple color of the excess permanganate is discharged and the solution becomes colorless to pale yellow.
-
Filtration: Filter the hot reaction mixture through a bed of celite in a large Buchner funnel to remove the manganese dioxide. Wash the filter cake with hot water.
-
Acidification and Precipitation: Cool the combined filtrate in an ice bath and acidify it with concentrated hydrochloric acid to a pH of 2-3. The this compound will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid. Aromatic carboxylic acids can also be purified by conversion to their sodium salts, recrystallization from hot water, and reconversion to the free acids.[8]
Causality and Field-Proven Insights:
-
Oxidizing Agent: Potassium permanganate is a powerful and cost-effective oxidizing agent for converting alkylarenes to carboxylic acids.[9][10]
-
Reaction Conditions: The reaction is performed under basic conditions to improve the solubility of the permanganate and to facilitate the oxidation.
-
Work-up: The removal of the manganese dioxide byproduct is a critical step in the purification process. Filtration of the hot solution is recommended to prevent the product from co-precipitating with the MnO2.
-
Purification: The purity of the final product is crucial for subsequent applications. Recrystallization is an effective method for removing impurities.[11]
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Skraup-Doebner-von Miller | 2-Bromo-4-methylaniline, Crotonaldehyde | Reflux | 4-5 | 60-70 |
| 2 | Oxidation | 6-Bromo-8-methylquinoline, KMnO4 | 90-95 | 6-8 | 75-85 |
Visualization of the Experimental Workflow
Figure 3: Overall experimental workflow.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By breaking down the synthesis into two manageable and well-understood steps, this guide offers a reliable pathway for producing this valuable intermediate. The emphasis on the rationale behind experimental choices, coupled with practical insights for scale-up and safety, equips researchers with the necessary tools for successful synthesis. The protocols described herein are designed to be self-validating, ensuring a high degree of reproducibility and providing a solid foundation for the further development of novel quinoline-based compounds in the fields of drug discovery and materials science.
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
- U.S. Patent No. 8,492,583 B2. (2013). Process for purification of aromatic carboxylic acids. Google Patents.
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-
Al-Zaydi, K. M. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1799. Retrieved from [Link]
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Universitat de Barcelona. (n.d.). Design of a batch plant for quinoline derivatives manufacture. Retrieved from [Link]
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-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Pollard, C. J. (2022). The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Digital Commons @PVAMU. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Daugulis, O., & Zaitsev, V. G. (2015). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Accounts of chemical research, 48(10), 2737–2748.
-
YouTube. (2026, January 10). Skraup's Synthesis of Quinoline #education #chemistry. Retrieved from [Link]
- Elderfield, R. C., & Siegel, M. (1941). A Contribution to Chromic Acid Oxidation of Quinoline Homologs and Oxidation of Bz-Ethylquinolines to Quinolyl Methyl Ketones. Journal of the American Chemical Society, 63(3), 641–644.
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026, January 7). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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Royal Society of Chemistry. (2025, January 28). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]
-
ResearchGate. (n.d.). 15.3.5 Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and.... Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Some Derivatives of 8-Bromo-6-methylquinoline1. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]
-
PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]
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-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
YouTube. (2020, February 21). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
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Biocatalytic Valorization of 6-Bromoquinoline-8-carboxylic acid: Application Notes and Protocols for Advanced Synthesis
Introduction:
6-Bromoquinoline-8-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid quinoline scaffold, coupled with the synthetic handles of a carboxylic acid and a bromo substituent, makes it a versatile precursor for the synthesis of complex molecular architectures. While traditional chemical methods for its modification are well-established, they often require harsh conditions, protecting group strategies, and can suffer from poor regioselectivity. Biocatalysis, the use of enzymes to perform chemical transformations, offers a compelling alternative, providing unparalleled selectivity under mild, aqueous conditions.
This comprehensive guide explores the potential biocatalytic applications of this compound. As direct enzymatic transformations on this specific substrate are not yet widely documented in peer-reviewed literature, this document serves as a forward-looking technical note for researchers, scientists, and drug development professionals. By drawing parallels with established enzymatic reactions on analogous substrates, we provide a series of detailed, field-proven protocols designed to serve as a robust starting point for research and development. The applications detailed herein leverage the exquisite capabilities of modern biocatalysts to selectively modify the key functional groups of the target molecule.
Application Note 1: Selective Reduction of the Carboxylic Acid to 6-Bromoquinoline-8-carbaldehyde
Scientific Rationale & Causality
The selective reduction of a carboxylic acid to an aldehyde is a challenging transformation in organic synthesis, often plagued by over-reduction to the corresponding alcohol. Carboxylic Acid Reductases (CARs) are a powerful class of enzymes that catalyze this precise transformation with high fidelity.[1][2] CARs utilize a multi-domain architecture to first activate the carboxylic acid as an acyl-adenylate at the expense of ATP, followed by the NADPH-dependent reduction of an enzyme-bound thioester intermediate to the aldehyde.[1][3] This mechanism intrinsically prevents over-reduction, as the aldehyde product is released into the bulk solution, while alcohols are not the primary product.[3]
The broad substrate scope of CARs, particularly those from fungal sources like Neurospora crassa (NcCAR), makes them excellent candidates for the reduction of aromatic and heterocyclic carboxylic acids.[4] By employing a CAR-based biocatalytic system, researchers can access 6-bromoquinoline-8-carbaldehyde, a valuable intermediate for subsequent synthetic elaborations such as reductive amination or olefination, under mild, environmentally benign conditions.
Experimental Workflow Diagram
Caption: Workflow for CAR-catalyzed reduction of this compound.
Detailed Protocol: In Vitro Aldehyde Synthesis
This protocol is adapted from established methods for in vitro carboxylate reduction with full cofactor recycling.[1]
Materials:
-
This compound (Substrate)
-
Lyophilized Carboxylic Acid Reductase (e.g., from Neurospora crassa or Nocardia iowensis)
-
Adenosine 5'-triphosphate (ATP), disodium salt
-
β-Nicotinamide adenine dinucleotide phosphate (NADPH), tetrasodium salt
-
Glucose Dehydrogenase (GDH) for NADPH regeneration
-
Polyphosphate Kinase (PPK) for ATP regeneration
-
D-(+)-Glucose
-
Inorganic Polyphosphate (PolyP)
-
Magnesium Chloride (MgCl₂)
-
Imidazole-HCl Buffer (1 M, pH 7.5)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
-
Sterile, nuclease-free water
Procedure:
-
Reaction Buffer Preparation: In a sterile 15 mL conical tube, prepare the final reaction mixture (e.g., 10 mL total volume). Add the components in the following order, ensuring each is fully dissolved before adding the next:
-
7.5 mL sterile water
-
1.0 mL Imidazole-HCl Buffer (1 M, pH 7.5) for a final concentration of 100 mM.
-
Add MgCl₂ to a final concentration of 70 mM.
-
Add inorganic PolyP to a final concentration of 140 mM (related to ortho-phosphate units).
-
Add D-(+)-Glucose to a final concentration of 100 mM.
-
-
Substrate Addition: Add this compound to a final concentration of 10 mM. If solubility is an issue, a small amount of a co-solvent like DMSO (≤5% v/v) can be used, but its compatibility with the chosen enzymes must be verified.
-
Cofactor Addition: Add ATP to a final concentration of 1.0 mM and NADPH to a final concentration of 0.5 mM. These are catalytic amounts that will be recycled.
-
Enzyme Addition:
-
Add Glucose Dehydrogenase (GDH) to a final activity of 0.2 U/mL.
-
Add Polyphosphate Kinase (PPK) to a final concentration of ~100 µg/mL.
-
Initiate the reaction by adding the Carboxylic Acid Reductase (CAR) to a final concentration of 50 µg/mL.
-
-
Incubation: Seal the reaction vessel and incubate at 30°C with gentle shaking (e.g., 180 rpm) for 18-24 hours.
-
Reaction Monitoring & Workup:
-
Monitor the reaction progress by taking small aliquots (e.g., 50 µL), quenching with an equal volume of acetonitrile, centrifuging to precipitate the enzymes, and analyzing the supernatant by RP-HPLC.
-
Upon completion, terminate the reaction by adding an equal volume of ethyl acetate. Vortex vigorously for 1 minute to extract the aldehyde product.
-
Separate the organic layer. Repeat the extraction twice more.
-
Pool the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-bromoquinoline-8-carbaldehyde.
-
-
Analysis and Characterization: Confirm product identity and purity using HPLC, GC-MS, and ¹H NMR.
| Parameter | Recommended Value | Reference |
| Substrate Conc. | 10 mM | [1] |
| pH | 7.5 | [1] |
| Temperature | 30°C | [1] |
| ATP (catalytic) | 1.0 mM | [1] |
| NADPH (catalytic) | 0.5 mM | [1] |
| Expected Conversion | >95% | [1] |
Application Note 2: Amide Synthesis via ATP-Dependent Amide Bond Ligases
Scientific Rationale & Causality
Amide bond formation is one of the most critical reactions in pharmaceutical and chemical synthesis. Biocatalytic amide synthesis using ATP-dependent ligases offers a green alternative to traditional coupling reagents, which often generate stoichiometric waste.[5] These enzymes activate the carboxylic acid as an acyl-adenylate intermediate, which is then susceptible to nucleophilic attack by an amine, forming the amide bond directly.[6]
Crucially, certain amide ligases, such as McbA, have been shown to accept a wide array of heterocyclic carboxylic acids, including quinolines, as substrates.[6] This provides a strong rationale for its application with this compound. By coupling it with a diverse panel of primary or secondary amines, this enzymatic strategy enables the rapid generation of a library of 6-bromoquinoline-8-carboxamides for structure-activity relationship (SAR) studies in drug discovery. The reaction proceeds under mild aqueous conditions without the need for protecting groups.
Experimental Workflow Diagram
Caption: Workflow for amide synthesis using an ATP-dependent ligase.
Detailed Protocol: Ligase-Mediated Amide Coupling
This protocol is a generalized procedure based on the use of adenylating enzymes for amide synthesis.[6]
Materials:
-
This compound
-
Amine of interest (e.g., benzylamine, morpholine, etc.)
-
Lyophilized Amide Ligase (e.g., McbA)
-
Adenosine 5'-triphosphate (ATP), disodium salt
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl Buffer (1 M, pH 8.0)
-
Acetonitrile (for quenching)
-
Sterile, nuclease-free water
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in a total volume of 1 mL:
-
Tris-HCl Buffer (pH 8.0) to a final concentration of 50 mM.
-
MgCl₂ to a final concentration of 10 mM.
-
ATP to a final concentration of 10 mM.
-
This compound to a final concentration of 5 mM.
-
Amine to a final concentration of 10 mM (a 2-fold excess is often beneficial).
-
-
Enzyme Addition: Initiate the reaction by adding the Amide Ligase to a final concentration of 1-2 mg/mL.
-
Incubation: Incubate the reaction at 30°C with gentle agitation for 12-24 hours.
-
Monitoring and Analysis:
-
Monitor the formation of the amide product by taking a 50 µL aliquot, quenching with 100 µL of acetonitrile, centrifuging, and analyzing the supernatant by RP-HPLC.
-
The retention time of the product will be different from the starting carboxylic acid. A mass spectrometer coupled to the HPLC can confirm the product mass.
-
-
Scale-up and Purification:
-
Once optimal conditions are found, the reaction can be scaled up.
-
The product can be purified from the reaction mixture using standard chromatographic techniques (e.g., silica gel chromatography or preparative HPLC).
-
Application Note 3: Potential Biocatalytic Dehalogenation
Scientific Rationale & Causality
The carbon-bromine bond on the quinoline ring is a key site for chemical modification, but in some contexts, its removal may be desired to yield the parent quinoline-8-carboxylic acid scaffold. Enzymatic dehalogenation offers a highly specific method for C-X bond cleavage under mild conditions.[7][8] Dehalogenases are a diverse group of enzymes, including reductive, hydrolytic, and oxygenolytic types, that have evolved to metabolize halogenated compounds.[9]
Aerobic reductive dehalogenases, for instance, have been identified that can dehalogenate brominated aromatic compounds using NAD(P)H as a reductant.[10] While the substrate scope of these enzymes is highly variable, screening a panel of known dehalogenases against this compound could identify a biocatalyst capable of performing this transformation. A successful reaction would provide a green route to quinoline-8-carboxylic acid, avoiding the use of metal catalysts or harsh reducing agents.
Reaction Diagram
Caption: Proposed enzymatic dehalogenation of this compound.
Protocol: Screening for Dehalogenase Activity
Materials:
-
This compound
-
A panel of dehalogenase enzymes (or whole cells expressing them)
-
NADPH or NADH
-
Appropriate buffer for each enzyme (typically phosphate or Tris-based, pH 7.0-8.0)
-
(Optional) A cofactor regeneration system (e.g., GDH/Glucose)
Procedure:
-
Primary Screen Setup: In a 96-well plate format, set up 200 µL reactions for each enzyme to be tested.
-
Test Well: Buffer, 1 mM this compound, 1 mM NAD(P)H, and the dehalogenase enzyme/cell lysate.
-
Control Well (No Enzyme): Buffer, 1 mM substrate, 1 mM NAD(P)H.
-
Control Well (No Substrate): Buffer, 1 mM NAD(P)H, and the enzyme/cell lysate.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzymes (e.g., 30-37°C) for 24 hours.
-
Analysis:
-
Analyze the reaction mixtures by RP-HPLC.
-
Look for the appearance of a new peak corresponding to the retention time of an authentic standard of quinoline-8-carboxylic acid.
-
Simultaneously, monitor the disappearance of the this compound peak.
-
-
Hit Confirmation and Optimization:
-
For any positive "hits," confirm the activity in a larger scale reaction (1-5 mL).
-
Confirm the product identity using LC-MS.
-
Optimize reaction parameters (pH, temperature, substrate/enzyme loading) to maximize conversion.
-
Application Note 4: Exploratory Biocatalytic Hydroxylation
Scientific Rationale & Causality
The introduction of hydroxyl groups onto aromatic scaffolds is a cornerstone of late-stage functionalization in drug development, often mimicking mammalian metabolism or creating new vectors for chemical derivatization.[11] Cytochrome P450 monooxygenases (P450s) and other oxygenating biocatalysts are unparalleled in their ability to perform selective C-H hydroxylation on unactivated positions of complex molecules.[12]
Screening a library of P450s, particularly engineered variants with broad substrate tolerance, against this compound could yield novel hydroxylated derivatives. The regioselectivity of the hydroxylation will be determined by the specific enzyme used, potentially providing access to isomers that are difficult to synthesize chemically. This approach can rapidly generate a panel of oxidized metabolites or new chemical entities for further biological evaluation.
Reaction Diagram
Caption: Proposed enzymatic hydroxylation of this compound.
Protocol: Screening for P450-Mediated Hydroxylation
Materials:
-
This compound
-
A panel of P450 enzymes, typically used in a whole-cell system (e.g., E. coli or yeast) for efficient cofactor regeneration.
-
Appropriate growth/expression media for the whole-cell catalysts.
-
Extraction solvent (e.g., ethyl acetate).
Procedure:
-
Cultivation: Grow the recombinant microbial strains expressing the P450 panel in a 96-deep-well plate until they reach an appropriate cell density (e.g., OD₆₀₀ of 0.6-0.8). Induce enzyme expression according to the specific protocol for the system (e.g., with IPTG for E. coli).
-
Biotransformation:
-
After induction, add this compound to each well to a final concentration of 0.5-1 mM (from a concentrated DMSO stock).
-
Seal the plate with a gas-permeable membrane to ensure adequate aeration.
-
Incubate at the optimal temperature (e.g., 25-30°C) with vigorous shaking (250-300 rpm) for 24-48 hours.
-
-
Extraction and Analysis:
-
Add an equal volume of ethyl acetate to each well. Seal and shake vigorously for 10 minutes to extract the products.
-
Centrifuge the plate to separate the layers.
-
Transfer the organic supernatant to a new 96-well plate and evaporate the solvent.
-
Re-dissolve the residue in a small amount of mobile phase (e.g., 50% acetonitrile/water).
-
Analyze by LC-MS. Look for new peaks with a mass corresponding to the starting material +16 Da (M+16).
-
-
Hit Validation: For positive hits, perform a larger-scale biotransformation to produce sufficient material for structural elucidation (e.g., by NMR) to determine the position of hydroxylation.
References
- Notonier, S., & Glieder, A. (2022). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. ChemMedChem, 17(1), e202100519.
- Liu, H., et al. (2013). Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide, bromoxynil, by Comamonas sp. 7D-2. Molecular Microbiology, 89(6), 1196-1208.
- Schaffer, S., et al. (2019). Enzymatic One‐Step Reduction of Carboxylates to Aldehydes with Cell‐Free Regeneration of ATP and NADPH.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- The University of Manchester. (n.d.). Harnessing and engineering amide bond forming ligases for the synthesis of amides.
- MDPI. (2025).
- Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 92(10), 3189-3190.
- ResearchGate. (n.d.). Harnessing and engineering amide bond forming ligases for the synthesis of amides.
- ResearchGate. (n.d.). Reduction of carboxylic acids to aldehydes and overreduction to alcohols.
- Sigma-Aldrich. (n.d.). This compound.
- MDPI. (2024).
- Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Reviews, 117(8), 5619-5674.
- PubMed. (2021).
- PubMed Central. (2015). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome.
- ResearchGate. (2017).
- PubMed Central. (2021). Enzymatic reactions towards aldehydes: An overview.
- Sigma-Aldrich. (n.d.). 6-Bromoquinoline.
- PubMed Central. (2023).
- Chemistry LibreTexts. (2023).
- PubMed. (2000).
- Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
- MDPI. (2020).
- Khan Academy. (2023).
- Sigma-Aldrich. (n.d.). 6-Bromoquinoline-3-carboxylic acid.
- ResearchGate. (2025). Structural modification of quinoline based antimalarial agents- Recent developments.
- YouTube. (2025).
- Graz University of Technology. (n.d.). Aldehyde Reductase Activity of Carboxylic Acid Reductases.
- PubMed. (1996).
- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Mendeley. (n.d.).
- FAO AGRIS. (2017). Enzymatic Halogenation and Dehalogenation Reactions: Pervasive and Mechanistically Diverse.
- Benchchem. (n.d.). 6-Bromoquinoline-8-carboxamide.
Sources
- 1. Enzymatic One‐Step Reduction of Carboxylates to Aldehydes with Cell‐Free Regeneration of ATP and NADPH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic reactions towards aldehydes: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Halogenation and Dehalogenation Reactions: Pervasive and Mechanistically Diverse [agris.fao.org]
- 9. Bacterial dehalogenases: biochemistry, genetics, and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in hydroxylation of arom... preview & related info | Mendeley [mendeley.com]
Application Notes & Protocols: The Strategic Use of 6-Bromoquinoline-8-carboxylic Acid in the Development of Next-Generation Kinase Inhibitors
Abstract
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The quinoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors due to its ability to form critical hydrogen bonds within the ATP-binding site of kinases.[2][3][4] This document provides an in-depth guide on the strategic application of 6-Bromoquinoline-8-carboxylic acid , a highly versatile starting material for the synthesis of novel kinase inhibitors. We will explore its chemical rationale, provide detailed, field-proven synthetic protocols, and illustrate its utility in generating libraries for structure-activity relationship (SAR) studies.
Introduction: The Quinoline Scaffold and the Strategic Advantage of this compound
The enduring success of quinoline-containing compounds in drug discovery stems from their structural resemblance to the adenine moiety of ATP, allowing them to act as competitive inhibitors by occupying the ATP-binding pocket.[1][2][5] This interaction is often mediated by a key hydrogen bond between the quinoline nitrogen and the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme.
This compound emerges as a particularly powerful scaffold for kinase inhibitor design due to its dual-functional nature:
-
The C6-Bromo Group: This serves as a versatile synthetic handle for introducing molecular diversity. Through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a wide array of aryl, heteroaryl, or alkyl groups can be installed. This allows for the systematic exploration of the solvent-exposed region of the kinase active site, a common strategy for enhancing potency and selectivity.[6][7]
-
The C8-Carboxylic Acid Group: This moiety provides a second, orthogonal point for modification. It can be readily converted into amides, esters, or other functional groups to interact with residues deeper within the kinase pocket or to fine-tune physicochemical properties like solubility and cell permeability. Furthermore, the carboxylic acid itself can be a critical pharmacophoric element or be replaced with known bioisosteres to modulate acidity and metabolic stability.[8][9][10]
This dual functionality enables a modular and highly efficient approach to building extensive libraries of inhibitors from a single, advanced intermediate.
Physicochemical Properties of the Scaffold
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₂ | [11][12][13] |
| Molecular Weight | 252.06 g/mol | [11][12][13] |
| CAS Number | 64507-38-6 | [11] |
| Appearance | Solid | |
| IUPAC Name | This compound | [12] |
Synthetic Strategy: A Modular Workflow for Kinase Inhibitor Library Synthesis
The core strategy involves a two-step, sequential functionalization of the this compound scaffold. This workflow is designed for efficiency and versatility, allowing for the rapid generation of diverse analogs.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Detailed Experimental Protocols
The following protocols provide a representative, step-by-step methodology for the synthesis of a hypothetical kinase inhibitor targeting RAF kinase, based on established chemical principles.[7][14]
Protocol 1: Suzuki-Miyaura Coupling for C6-Arylation
This protocol describes the coupling of the bromo-scaffold with 4-(trifluoromethoxy)phenylboronic acid. The trifluoromethoxy group is often used in medicinal chemistry to improve metabolic stability and cell permeability.
Materials:
-
This compound (1.0 eq)
-
4-(Trifluoromethoxy)phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-(trifluoromethoxy)phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the palladium catalyst.
-
Add Pd(dppf)Cl₂ catalyst to the flask.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water). The use of a biphasic solvent system is standard for Suzuki couplings to dissolve both the organic starting materials and the inorganic base.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under the inert atmosphere. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (25 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography on silica gel to obtain the pure intermediate, 6-(4-(trifluoromethoxy)phenyl)quinoline-8-carboxylic acid.
Self-Validation/QC:
-
Expected Outcome: A white to off-white solid.
-
Purity Check: >95% purity as determined by HPLC.
-
Structural Confirmation: Verify the structure using ¹H NMR (disappearance of the C-H signal in the bromo-substituted position and appearance of new aromatic signals) and LC-MS (confirmation of the correct mass).
Protocol 2: Amide Bond Formation at C8
This protocol describes the coupling of the arylated intermediate with 3-aminopyridine. The pyridine moiety can act as a hydrogen bond acceptor, potentially forming additional interactions within the kinase active site.
Materials:
-
6-(4-(trifluoromethoxy)phenyl)quinoline-8-carboxylic acid (1.0 eq)
-
3-Aminopyridine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF) (Anhydrous)
Procedure:
-
Dissolve the carboxylic acid intermediate in anhydrous DMF in a dry flask under an inert atmosphere.
-
Add 3-aminopyridine to the solution.
-
Add DIPEA, a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction.
-
Cool the mixture to 0 °C in an ice bath. This is done to control the initial rate of reaction upon addition of the coupling agent.
-
Add HATU in one portion. HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling with less nucleophilic amines.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous lithium chloride (LiCl) solution (2 x 15 mL) to remove residual DMF, followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final inhibitor.
Self-Validation/QC:
-
Expected Outcome: A solid product.
-
Purity Check: >98% purity as determined by HPLC.
-
Structural Confirmation: Verify the final structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Kinase Inhibition: Binding Mode and SAR Data
The quinoline scaffold typically acts as a hinge-binder. The modular synthesis described allows for the systematic probing of other regions of the ATP pocket to build a structure-activity relationship (SAR).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scbt.com [scbt.com]
- 12. 6-Bromo-8-quinolinecarboxylic acid | C10H6BrNO2 | CID 150121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromoquinoline-8-carboxylic Acid
Welcome to the technical support resource for the synthesis of 6-bromoquinoline-8-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of this multi-step synthesis. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common experimental challenges, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Experimental Hurdles
The synthesis of this compound is typically achieved through a two-stage process: (1) Formation of the 6-bromo-8-methylquinoline core via a cyclization reaction like the Skraup or Doebner-von Miller synthesis, followed by (2) oxidation of the 8-methyl group to the corresponding carboxylic acid. Each stage presents unique challenges.
Section 1: Quinoline Ring Formation (Skraup/Doebner-von Miller Synthesis)
This classical reaction involves the synthesis of a quinoline from an aniline derivative, in this case, 4-bromo-2-methylaniline, by reacting it with an α,β-unsaturated carbonyl compound (or a precursor like glycerol).[1][2] These reactions are notoriously aggressive and require careful control.[3][4]
A1: The Skraup synthesis, which uses glycerol that dehydrates in situ to the highly reactive acrolein, is famously exothermic.[5][6] The primary cause is the rapid, uncontrolled polymerization and condensation reactions catalyzed by strong acid at high temperatures.
Causality & Solution:
-
Moderating Agents: The most effective strategy is to add a moderating agent. Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent by ensuring a more controlled, gradual oxidation process.[5][6][7] Boric acid can also be used as a complexing agent with glycerol, which helps to control its dehydration rate.[8][9]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally while providing efficient cooling (e.g., an ice bath). The glycerol should also be added dropwise to the heated aniline-acid mixture rather than all at once.
-
Efficient Stirring: Use mechanical stirring to ensure efficient heat dissipation and prevent the formation of localized hotspots, which can initiate a runaway reaction.[5]
A2: Tar formation is a classic side reaction in Skraup and Doebner-von Miller syntheses, arising from the harsh acidic and oxidizing conditions that cause polymerization of the reactants and intermediates.[3][5]
Causality & Solution:
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the subsequent exothermic phase must be carefully controlled.[5] A well-controlled reaction at around 125°C is often effective.
-
Choice of Oxidant: While nitrobenzene is the traditional oxidant, it can be too harsh.[6] An alternative is to use the sodium salt of meta-nitrobenzenesulfonic acid, which is milder and can lead to a cleaner reaction.
-
Biphasic Medium (for Doebner-von Miller): If using a pre-formed α,β-unsaturated carbonyl compound (like crotonaldehyde for an 8-methylquinoline synthesis), using a biphasic reaction medium (e.g., water/toluene) can sequester the carbonyl compound in the organic phase. This drastically reduces acid-catalyzed polymerization and increases the yield.[4]
-
Purification Strategy: The crude product is often a black, tarry substance.[5] An effective purification method is to basify the cooled reaction mixture and perform a steam distillation. The quinoline derivative is steam-volatile, while the tar is not. The distillate can then be extracted with an organic solvent.[7][9]
Experimental Protocol 1: Modified Skraup Synthesis of 6-Bromo-8-methylquinoline
This protocol is adapted from established procedures for similar bromoquinolines and incorporates safety and yield-enhancing modifications.[8]
-
Setup: Equip a 1-L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Initial Charge: In the flask, combine 4-bromo-2-methylaniline (1.0 eq), ferrous sulfate heptahydrate (FeSO₄·7H₂O, ~0.05 eq), and concentrated sulfuric acid (approx. 3.0 eq).
-
Heating: Gently heat the mixture with stirring to an internal temperature of 100-110°C.
-
Glycerol Addition: Charge the dropping funnel with glycerol (approx. 3.0 eq) and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 130°C.
-
Reaction: After the addition is complete, maintain the reaction temperature at 125-130°C for 3-4 hours. The mixture will darken significantly.
-
Workup: Allow the mixture to cool to below 100°C and carefully dilute it with water. Place the flask in an ice bath and slowly neutralize the mixture by adding a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10).
-
Purification: Set up for steam distillation. Steam distill the mixture until the distillate runs clear.
-
Extraction: Collect the distillate and extract it three times with dichloromethane or diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 6-bromo-8-methylquinoline. Further purification can be achieved by vacuum distillation or recrystallization.
Section 2: Oxidation of 8-Methyl Group to Carboxylic Acid
The conversion of the electron-rich 6-bromo-8-methylquinoline to the desired carboxylic acid requires a potent oxidizing agent. The challenge lies in achieving complete oxidation of the methyl group without degrading the quinoline ring system.
A3: The methyl group on a quinoline ring is relatively robust and requires forcing conditions to oxidize. Incomplete reaction is a common issue.
Causality & Solution:
-
Reaction Conditions: Standard KMnO₄ oxidations often require elevated temperatures and prolonged reaction times. Conducting the reaction in a mixture of pyridine and water at 80-90°C can improve the solubility of the organic substrate and enhance the reaction rate.[10]
-
Phase Transfer Catalyst: For heterogeneous reactions (e.g., KMnO₄ in a non-polar solvent), adding a phase transfer catalyst like a quaternary ammonium salt can facilitate the transport of the permanganate ion into the organic phase, thereby increasing the reaction rate.
-
Stoichiometry of Oxidant: Ensure a sufficient excess of KMnO₄ is used (typically 3-4 equivalents) to drive the reaction to completion. The oxidant is consumed during the reaction, and an insufficient amount will lead to a mixture of starting material, aldehyde intermediate, and the final acid product.
A4: Strong oxidizing agents under harsh conditions (high temperature, extreme pH) can attack the electron-rich aromatic rings of the quinoline system, leading to ring-opening and other degradation products.
Causality & Solution:
-
Choice of Oxidant: While KMnO₄ is common, other oxidants may offer better selectivity.
-
Selenium Dioxide (SeO₂): Often used to oxidize methyl groups adjacent to a nitrogen heterocycle to the corresponding aldehyde. The aldehyde can then be selectively oxidized to the carboxylic acid using a milder oxidant like sodium chlorite (NaClO₂) or Oxone.[11] This two-step approach can prevent over-oxidation.
-
Photocatalytic Oxidation: TiO₂-mediated photo-oxidation in oxygenated acetonitrile has been shown to selectively convert methylquinolines to the corresponding aldehydes, which can then be further oxidized.[12] This method operates under very mild conditions.
-
-
pH Control: During a permanganate oxidation, the reaction produces hydroxide ions, increasing the basicity. Maintaining a near-neutral pH by bubbling CO₂ through the mixture or using a buffer can sometimes minimize degradation of the quinoline ring.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| KMnO₄ | Pyridine/Water, 80-90°C[10] | Inexpensive, powerful | Low selectivity, harsh conditions, MnO₂ waste |
| SeO₂ then NaClO₂ | Dioxane/Water, reflux | High selectivity for methyl group | Toxicity of selenium compounds |
| Conc. H₂SO₄ / V₂O₅ | Heat (~150°C)[13] | Strong oxidant for resistant groups | Very harsh, risk of sulfonation/degradation |
| TiO₂ / UV light | Acetonitrile, O₂ atmosphere[12] | Very mild, high selectivity to aldehyde | Requires specialized equipment, may be slow |
Visual Workflows and Logic
A logical approach to synthesis and troubleshooting is critical for success.
Overall Synthetic Workflow
Caption: General synthetic workflow for this compound.
Troubleshooting Low Yield in Skraup Synthesis
Caption: Decision tree for troubleshooting low yields in the Skraup reaction.
Frequently Asked Questions (FAQs)
A: The most direct route starts with 4-bromo-2-methylaniline . This aniline contains the necessary bromine at the correct position relative to the amine, and the methyl group serves as a precursor to the C-8 amine for the cyclization and the C-8 methyl group on the resulting quinoline. The other key reagents are glycerol (for the Skraup synthesis) and a strong acid like sulfuric acid .[1][8]
A: The Skraup reaction is potentially hazardous.
-
Exothermic Reaction: Always assume the reaction will be strongly exothermic. Use a heating mantle for initial heating, but be prepared to remove it and apply cooling if the reaction accelerates too quickly.[5]
-
Pressure Build-up: Perform the reaction in a robust reaction vessel (e.g., thick-walled Pyrex) and behind a blast shield. Ensure the condenser is properly vented.
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Workup Hazards: The neutralization of a large volume of concentrated sulfuric acid with a strong base is also highly exothermic. This must be done slowly and with efficient cooling in a large-volume flask to prevent boiling and splashing.[7]
A: A combination of spectroscopic and physical methods should be used:
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the substitution pattern on the quinoline ring. You should be able to identify the distinct aromatic protons.[14]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (252.06 g/mol ) and show the characteristic isotopic pattern for a molecule containing one bromine atom.[15]
-
Melting Point: A sharp melting point indicates high purity.
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the reaction progress and assess the purity of the final product against the starting material.
A: Yes, while less common for this specific molecule, other named reactions for quinoline synthesis could be adapted. The Doebner-von Miller reaction is a closely related method that uses α,β-unsaturated aldehydes or ketones instead of glycerol.[16][17] This can sometimes offer better control. Another approach, the Combes quinoline synthesis , involves the reaction of an aniline with a β-diketone, which could potentially be used if a suitable diketone precursor were synthesized.[18] However, for the specific substitution pattern of 6-bromo-8-methylquinoline, the Skraup or Doebner-von Miller reactions starting from 4-bromo-2-methylaniline remain the most direct and historically validated methods.
References
-
Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]
-
McCann, L. C., & Ragain, C. M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 996. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 6-BROMO-8-QUINOLINECARBOXYLIC ACID. Retrieved from [Link]
-
ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-8-quinolinecarboxylic acid. Retrieved from [Link]
-
Navío, J. A., Garcia-Gómez, M., Pradera, M. A., & Fuentes, J. (2002). Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst. Photochemical & Photobiological Sciences, 1(2), 133–135. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved from [Link]
-
Diaz de Arce, H., Greene, J. L., Jr., & Capps, J. D. (1954). Some Derivatives of 8-Bromo-6-methylquinoline. Journal of the American Chemical Society, 76(22), 5678–5679. Retrieved from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. Retrieved from [Link]
-
Semantic Scholar. (2014). Doebner-von Miller reaction. Retrieved from [Link]
-
Wang, Z., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Retrieved from [Link]
-
Amini, M., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o542. Retrieved from [Link]
-
ResearchGate. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Retrieved from [Link]
-
Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Retrieved from [Link]
-
Wikipedia. (2023). Skraup reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Quinoline. Retrieved from [Link]
-
Organic Preparations Daily. (2009). 8-bromoquinoline – a painless Skraup synthesis. Retrieved from [Link]
-
Barlin, G. B., & Brown, W. V. (1968). Some oxidation, reduction, and replacement reactions of the methyl-sulphinyl group in substituted six-membered nitrogen heterocycles. Journal of the Chemical Society C: Organic, 921-923. Retrieved from [Link]
-
PubChem. (n.d.). 8-Bromoquinoline-6-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2017). 6-Bromoquinoline-8-carbonitrile. Retrieved from [Link]
- Google Patents. (n.d.). Method for the oxidation of aryl methyl groups to carboxylic acid groups.
-
Hara, Y., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 3(10), 14386–14394. Retrieved from [Link]
-
Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. ECSOC-4. Retrieved from [Link]
-
NileRed. (2019). Making quinoline - the Skraup synthesis. Retrieved from [Link]
-
Li, H., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 15(13), 2911. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
Abass, M. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(3), 270-279. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
-
Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2). Retrieved from [Link]
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- 15. 6-Bromo-8-quinolinecarboxylic acid | C10H6BrNO2 | CID 150121 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Bromoquinoline-8-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-bromoquinoline-8-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through variations of classical methods like the Doebner-von Miller or Skraup reactions, involves harsh conditions that can lead to a variety of side reactions.[1][2] These reactions not only consume starting materials and reduce yields but also complicate the purification process significantly. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these synthetic hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing insights into their causes and offering actionable solutions.
Q1: My reaction mixture is turning into a thick, black tar, and the yield is extremely low. What's happening and how can I prevent it?
Symptom: Significant formation of a dark, viscous, or solid polymeric material, making product isolation difficult.
Probable Cause: This is the most common issue in Skraup-type and Doebner-von Miller syntheses.[3][4] The highly acidic (e.g., concentrated sulfuric acid) and high-temperature conditions cause the polymerization of reactants and intermediates, particularly the α,β-unsaturated carbonyl compounds (like acrolein, formed in-situ from glycerol) or aldehydes used in the reaction.[3][4]
Solutions and Preventative Measures:
-
Use a Moderator: The Skraup synthesis is notoriously exothermic.[3] Adding a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[2][3]
-
Control Reagent Addition: Add the concentrated sulfuric acid and glycerol (or other aldehyde/ketone) slowly and dropwise, with efficient stirring and cooling, to maintain control over the reaction exotherm.[3]
-
Optimize Temperature: Avoid excessive heat. Gently warm the reaction to initiate it, and then carefully control the temperature during the exothermic phase. Overheating is a primary cause of tar formation.[3]
-
Biphasic Reaction Medium: For the Doebner-von Miller reaction, using a biphasic system can sequester the sensitive carbonyl compound in an organic phase, drastically reducing acid-catalyzed polymerization and increasing the yield.[4]
Q2: The reaction is incredibly vigorous and difficult to control, sometimes boiling over. How can I run it more safely?
Symptom: A sudden, rapid increase in temperature and pressure (runaway reaction).
Probable Cause: The Skraup synthesis is highly exothermic.[5] This is due to the dehydration of glycerol to acrolein and the subsequent condensation and cyclization steps, all of which release significant heat.
Solutions and Preventative Measures:
-
Ice Bath: Keep an ice bath on standby and use it to manage the temperature, especially during the addition of sulfuric acid.
-
Slow Addition: As mentioned, the slow, controlled addition of reagents is critical.
-
Moderator: Ferrous sulfate is essential for moderating the reaction's vigor.[2][3]
-
Scale: Perform the reaction on a smaller scale until you have optimized the conditions and are confident in its management.
-
Adequate Headspace: Use a reaction flask that is large enough (e.g., no more than half-full) to accommodate potential splashing or rapid boiling.
Q3: My final product analysis shows a significant amount of 6-bromoquinoline, which lacks the 8-carboxylic acid group. Why is this happening?
Symptom: Presence of a major byproduct identified as the decarboxylated version of the target molecule.
Probable Cause: The 8-carboxylic acid group on the quinoline ring is susceptible to decarboxylation (loss of CO₂) under the high-temperature and strongly acidic conditions of the synthesis.[6][7] Aromatic carboxylic acids, while more stable than many aliphatic counterparts, can undergo this reaction, especially when the reaction is heated for prolonged periods.[6]
Solutions and Preventative Measures:
-
Minimize Reaction Time and Temperature: Use the lowest possible temperature that allows the reaction to proceed to completion. Monitor the reaction closely (e.g., by TLC) and stop it as soon as the starting material is consumed to avoid over-processing.
-
Alternative Milder Syntheses: If decarboxylation remains a persistent issue, consider alternative synthetic routes that do not require such harsh conditions. For example, a metal-catalyzed coupling reaction on a pre-formed quinoline ring might be an option.
Q4: I'm observing several unexpected spots on my TLC plate that are difficult to separate from the product. What could they be?
Symptom: Multiple byproducts are visible on TLC or HPLC, complicating purification.
Probable Cause: Besides polymerization and decarboxylation, other side reactions can occur:
-
Incomplete Oxidation: The dihydroquinoline intermediate may not be fully oxidized to the aromatic quinoline product.[5]
-
Isomer Formation: Depending on the starting aniline (e.g., 2-amino-5-bromobenzoic acid), there is a small possibility of incorrect regioselectivity during the electrophilic cyclization step, leading to isomeric quinoline products.
-
Reactions with the Bromine Substituent: While generally stable, the bromine atom could potentially undergo nucleophilic substitution or debromination under very harsh, specific conditions, though this is less common. The acidic environment generally makes the ring less susceptible to nucleophilic attack.[8][9]
Solutions and Preventative Measures:
-
Ensure Sufficient Oxidant: In the Skraup synthesis, ensure an adequate amount of the oxidizing agent (e.g., nitrobenzene or arsenic acid) is used to drive the final aromatization step.[2][5]
-
Purification Strategy: A multi-step purification may be necessary. For tarry mixtures, steam distillation or a preliminary extraction can remove the bulk of the polymer.[3] This is typically followed by column chromatography on silica gel, using a gradient elution to separate the closely-related byproducts. Recrystallization from a suitable solvent system can then be used to achieve final purity.
Troubleshooting Summary Table
| Symptom | Probable Cause(s) | Recommended Solutions |
| Black Tar / Polymer Formation | Harsh acid and high temperatures causing polymerization of reactants/intermediates.[3] | Use a moderator (FeSO₄), control reagent addition rate and temperature, consider a biphasic medium.[2][3][4] |
| Runaway Exothermic Reaction | The inherent exothermic nature of the Skraup synthesis.[5] | Slow reagent addition, use an ice bath for cooling, add a moderator (FeSO₄), use an appropriately sized flask.[3] |
| Presence of Decarboxylated Product | Loss of the -COOH group due to high heat and strong acid.[6] | Minimize reaction temperature and time; monitor reaction closely and work up promptly. |
| Multiple Byproducts / Difficult Purification | Incomplete oxidation of dihydroquinoline intermediate; formation of isomers.[5] | Ensure sufficient oxidizing agent is present; employ multi-step purification (extraction, column chromatography, recrystallization). |
Side Reaction Pathways Visualization
The following diagram illustrates the desired synthetic pathway to this compound versus the major competing side reactions.
Caption: Main reaction pathway vs. key side reactions in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound? The most common methods are variations of the Doebner-von Miller and Skraup syntheses.[1][2] The Doebner-von Miller reaction typically involves reacting an aniline (here, 2-amino-5-bromobenzoic acid) with an α,β-unsaturated carbonyl compound.[10] The Skraup synthesis is similar but classically uses glycerol, which dehydrates in-situ to form acrolein, along with an oxidizing agent.[5]
Q2: Why is ferrous sulfate (FeSO₄) recommended in the Skraup synthesis? The Skraup reaction is notoriously vigorous and exothermic. Ferrous sulfate acts as a moderator, making the reaction less violent and easier to control, which also helps to suppress charring and tar formation.[3]
Q3: What are the critical safety precautions for this synthesis? Given the use of concentrated sulfuric acid and the highly exothermic nature of the reaction, extreme caution is necessary.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform the entire reaction in a well-ventilated chemical fume hood.[3]
-
Quenching: The work-up, which involves quenching the reaction mixture with ice/water, must be done slowly and carefully, as significant heat can be generated.
Q4: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common method. Prepare a solution of your starting material (2-amino-5-bromobenzoic acid) as a reference. Spot the reaction mixture on a TLC plate at regular intervals and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.
Q5: My crude product is a solid, dark goo. What's the best way to start the purification? For a tarry crude product, direct chromatography is often difficult. A good first step is to dissolve or suspend the crude material in a suitable solvent and attempt to remove the polymeric material by filtration.[3] Alternatively, if the desired product is steam-volatile, steam distillation can be an effective, albeit classical, method to separate it from non-volatile tar.[3] Following this initial clean-up, column chromatography or recrystallization can be employed.
Standard Experimental Protocol (Doebner-von Miller Example)
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and analytical results.
Objective: To synthesize this compound from 2-amino-5-bromobenzoic acid.
Reagents:
-
2-amino-5-bromobenzoic acid
-
Pyruvic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Crushed ice
-
Sodium hydroxide solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Initial Mixture: To the flask, add 2-amino-5-bromobenzoic acid and anhydrous ethanol. Stir the mixture to form a suspension.
-
Aldehyde Addition: Add pyruvic acid to the dropping funnel and add it dropwise to the stirred suspension at room temperature.
-
Acid Catalyst: Cool the mixture in an ice bath. Slowly and carefully, add concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not rise excessively.
-
Reaction: After the addition is complete, remove the ice bath and gently heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large beaker of crushed ice with stirring.
-
Neutralization and Isolation: Slowly neutralize the acidic solution with a cold sodium hydroxide solution until the product precipitates out of the solution.
-
Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure this compound.
References
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- BenchChem. (n.d.). Synthesis of 6-Bromoquinoline from 4-Bromoaniline via Skraup Reaction: An Application Note and Detailed Protocol.
-
Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]
-
Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. Retrieved from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
Wikipedia. (2023). Skraup reaction. Retrieved from [Link]
- BenchChem. (n.d.). 6-Bromoquinoline-8-carbonitrile chemical properties.
-
NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]
-
ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Retrieved from [Link]
-
Wikipedia. (2024). Decarboxylation. Retrieved from [Link]
-
NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Retrieved from [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
Journal of the American Chemical Society. (1970). Copper-quinoline decarboxylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]
-
YouTube. (2025). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]
- BenchChem. (n.d.). Stability of 2-Bromo-1,1-dimethoxyethane under acidic vs. basic conditions.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Retrieved from [Link]
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Technical Support Center: Purification of 6-Bromoquinoline-8-carboxylic acid
Welcome to the technical support guide for 6-Bromoquinoline-8-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this important synthetic intermediate. We understand that achieving high purity is paramount for the success of subsequent synthetic steps and biological assays. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Impurities are typically byproducts from the synthetic route used. Common synthesis pathways for quinoline derivatives, such as those involving bromination and cyclization, can introduce several types of impurities.[1][2] These may include:
-
Isomeric Impurities: Incomplete regioselectivity during bromination can lead to the formation of other bromoquinoline isomers (e.g., 5-bromo or 7-bromo derivatives).[2]
-
Starting Materials: Unreacted precursors, such as substituted anilines (e.g., 4-bromoaniline), may carry through the synthesis.[1]
-
Over-brominated Products: The reaction may produce di-brominated species, especially if the reaction conditions are not carefully controlled.[2]
-
Reagents and Solvents: Residual solvents or reagents from the reaction workup.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[3] Commercial suppliers recommend storage temperatures ranging from room temperature to 4°C. For maximum shelf life, storing it sealed in a dry environment at room temperature is generally sufficient.
Q3: How can I accurately assess the purity of my this compound sample?
A3: A multi-faceted approach is recommended for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is a highly suitable method for routine quantification and purity analysis, capable of separating the target compound from many potential impurities.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound can be derivatized to increase its volatility, GC-MS offers excellent selectivity and sensitivity for impurity profiling.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the compound's structure and identifying the presence of organic impurities, even at low levels.[1]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden the melting range and depress the melting point.
Q4: Which solvents are generally suitable for the recrystallization of this compound?
A4: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when heated. Given its carboxylic acid functionality and aromatic structure, good candidates include polar protic solvents or mixtures.[5] A related compound, 6-amino-7-bromoquinoline-5,8-dione, is soluble in DMSO and DMF, and sparingly soluble in methanol and acetonitrile, which can provide a starting point for solvent screening.[6] Ethanol, acetic acid, or solvent mixtures like ethanol/water or ethyl acetate/hexane are often effective for compounds with carboxylic acid groups.[5]
Purification Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: My compound "oils out" during recrystallization instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid.[7] This is often caused by the solution being too concentrated, the rate of cooling being too rapid, or the presence of impurities that depress the melting point of the solute below the temperature of the solution.[7]
-
Solutions:
-
Reduce Supersaturation: Add a small amount of hot solvent to the mixture to redissolve the oil, then allow it to cool much more slowly.
-
Decrease Cooling Rate: A slower cooling rate is critical for forming well-defined crystals and preventing liquid-liquid phase separation.[7] Allow the flask to cool to room temperature on the benchtop before transferring it to a cold bath.
-
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a more viscous solvent or a solvent pair (e.g., ethyl acetate/hexane) where the compound has lower solubility.[5]
-
Problem 2: After a single recrystallization, my product purity has not significantly improved.
-
Causality: This suggests that the chosen solvent does not effectively differentiate between the desired product and the impurity (i.e., they have similar solubility profiles in that solvent). Alternatively, the impurity may have been trapped within the crystal lattice, a common issue with rapid crystallization.[8]
-
Solutions:
-
Perform a Second Recrystallization: A second pass may be sufficient to remove the remaining impurity.
-
Switch Purification Method: If recrystallization is ineffective, an orthogonal purification technique based on a different chemical principle is required. Acid-base extraction is an excellent choice for a carboxylic acid like this.[5][8] This method separates acidic compounds from neutral or basic impurities.
-
Column Chromatography: For very difficult separations, silica gel column chromatography can be employed to separate compounds based on polarity.[9]
-
Problem 3: The recovery yield from my recrystallization is unacceptably low.
-
Causality: Low yield typically results from using an excessive volume of solvent, causing a significant amount of the product to remain dissolved even after cooling. It can also occur if the product is prematurely filtered before crystallization is complete or if the chosen solvent is too good at dissolving the compound even at low temperatures.
-
Solutions:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude solid.
-
Optimize Cooling: Ensure the solution is cooled thoroughly to maximize crystal precipitation. An ice-water bath is often used after the solution has first cooled to room temperature.
-
Solvent Selection: Re-evaluate your solvent choice. The ideal solvent should exhibit a large solubility difference between its boiling point and room/ice temperature.
-
Recover from Mother Liquor: Concentrate the filtrate (mother liquor) and cool it again to recover a second crop of crystals. Note that this second crop may be of lower purity than the first.
-
Experimental Protocols & Data
Physicochemical Properties
The table below summarizes key properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₆BrNO₂ | [10][11] |
| Molecular Weight | 252.06 g/mol | [10][11] |
| Appearance | Solid | |
| Boiling Point | 433.9°C at 760 mmHg | |
| Storage | Room Temperature, dry |
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing purity, adapted from established analytical practices for similar compounds.[4] Method optimization may be required.
| Parameter | Specification |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Sample Prep | Dissolve sample in mobile phase (or DMSO) to ~1 mg/mL, filter through a 0.45 µm filter.[4] |
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent dropwise if needed, ensuring you use the minimum volume necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. A slow cooling rate is crucial for forming pure crystals.[7] Once at room temperature, place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 3: Purification by Acid-Base Extraction
This workflow is highly effective for separating the acidic target compound from neutral or basic impurities.
References
- A Comparative Guide to Analytical Methods for the Quantification of 6-Bromoisoquinoline. (2025). Benchchem.
- This compound | 64507-38-6. Sigma-Aldrich.
- This compound | CAS 64507-38-6. Santa Cruz Biotechnology.
- Technical Support Center: Crystallization of 6-Bromoquinoline-8-carbonitrile. (2025). Benchchem.
- 6-Bromoquinoline-3-carboxylic acid. Sigma-Aldrich.
- 3-BroMo-6-chloroquinoline-8-carboxylic acid - Safety D
- 6-Bromo-8-quinolinecarboxylic acid | C10H6BrNO2 | CID 150121. PubChem.
- Recrystallization and Crystallization. University of California, Los Angeles Department of Chemistry and Biochemistry.
- Application Note: Quantitative Analysis of 6-amino-7-bromoquinoline-5,8-dione. (2025). Benchchem.
- Solvents for Recrystallization. University of Rochester Department of Chemistry.
- 6-Bromoquinoline-4-carboxylic acid | 160233-76-1. Sigma-Aldrich.
- 6-Bromoquinoline-3-carboxylic acid. Sigma-Aldrich.
- This compound | 64507-38-6. Sigma-Aldrich.
- This compound | 64507-38-6. Sigma-Aldrich.
- Synthesis of 6-Bromoquinoline. Scribd.
- Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
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- 2. acgpubs.org [acgpubs.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scbt.com [scbt.com]
- 11. 6-Bromo-8-quinolinecarboxylic acid | C10H6BrNO2 | CID 150121 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Purification of 6-Bromoquinoline-8-carboxylic Acid: A Technical Guide
Sources
- 1. scbt.com [scbt.com]
- 2. 6-Bromo-8-quinolinecarboxylic acid | C10H6BrNO2 | CID 150121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromoquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Hydrolysis of 6-Bromoquinoline-8-carbonitrile
Welcome to the technical support center for the hydrolysis of 6-bromoquinoline-8-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to empower you to overcome common challenges and achieve optimal yields and purity in your synthesis of 6-bromoquinoline-8-carboxylic acid.
I. Understanding the Reaction: An Overview
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[1][2] In the case of 6-bromoquinoline-8-carbonitrile, this reaction is crucial for accessing the corresponding carboxylic acid, a valuable intermediate in medicinal chemistry. The reaction proceeds in two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[2] This process can be catalyzed by either acid or base, with each method presenting its own set of advantages and challenges.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the hydrolysis of 6-bromoquinoline-8-carbonitrile, providing explanations and actionable solutions.
Issue 1: Incomplete or Slow Reaction
Symptoms:
-
TLC or HPLC analysis shows a significant amount of starting material remaining even after prolonged reaction times.
-
Low yield of the desired carboxylic acid.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Reagent Concentration | The rate of hydrolysis is dependent on the concentration of the acid or base catalyst. | Gradually increase the concentration of the acid (e.g., from 6M to 12M HCl) or base (e.g., from 10% to 20% NaOH). Monitor the reaction closely for any signs of degradation. |
| Low Reaction Temperature | Hydrolysis of sterically hindered or electron-deficient nitriles often requires elevated temperatures to overcome the activation energy barrier.[1] | Increase the reaction temperature in increments of 10-20°C. Refluxing is often necessary for complete conversion.[1] |
| Poor Solubility of Starting Material | 6-Bromoquinoline-8-carbonitrile may have limited solubility in purely aqueous solutions, hindering the reaction. | Add a co-solvent such as ethanol, methanol, or dioxane to improve the solubility of the starting material. A 1:1 mixture of the alcohol and aqueous acid/base is a good starting point.[3] |
| Deactivation of the Quinoline Ring | The electron-withdrawing nature of the bromine atom and the quinoline ring can reduce the reactivity of the nitrile group towards nucleophilic attack. | For acid catalysis, ensure a sufficiently strong acid is used to protonate the nitrile nitrogen, thereby activating it for nucleophilic attack by water.[2] For base catalysis, consider using a stronger base or higher temperatures. |
Issue 2: Formation of the Amide Intermediate as the Major Product
Symptoms:
-
A new spot appears on the TLC plate that is more polar than the starting material but less polar than the final carboxylic acid.
-
Mass spectrometry analysis confirms the presence of 6-bromoquinoline-8-carboxamide.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficiently Forcing Conditions | The hydrolysis of the intermediate amide to the carboxylic acid often requires more vigorous conditions (higher temperature, longer reaction time, or higher catalyst concentration) than the initial hydration of the nitrile.[4] | Increase the reaction temperature to reflux and/or extend the reaction time. Monitor the disappearance of the amide by TLC or HPLC. |
| Premature Work-up | The reaction was stopped before the complete conversion of the amide to the carboxylic acid. | Allow the reaction to proceed for a longer duration, taking aliquots periodically to monitor for the disappearance of the amide intermediate. |
Issue 3: Product Degradation and Low Yield of Pure Product
Symptoms:
-
Formation of multiple unidentified spots on the TLC plate.
-
Darkening of the reaction mixture.
-
Low isolated yield after purification.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Harsh Reaction Conditions | Prolonged exposure to high concentrations of strong acid or base at elevated temperatures can lead to the degradation of the quinoline ring system or cleavage of the bromo substituent. | Use the minimum effective concentration of acid or base and the lowest possible temperature that still allows for a reasonable reaction rate. Consider a step-wise approach: milder conditions for the initial hydrolysis to the amide, followed by isolation and then hydrolysis of the amide under more controlled conditions. |
| Oxidative Degradation | Quinolines can be susceptible to oxidation, especially at elevated temperatures in the presence of air. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. |
| Side Reactions of the Bromo Substituent | Under certain conditions, the bromo group could be susceptible to nucleophilic substitution, although this is less likely on an aromatic ring without strong activation. | If debromination is suspected (confirm by mass spectrometry), consider using milder conditions or a different catalytic system. |
III. Frequently Asked Questions (FAQs)
Q1: Should I choose acid- or base-catalyzed hydrolysis for 6-bromoquinoline-8-carbonitrile?
Both methods are viable, and the choice depends on the stability of your starting material and desired downstream applications.
-
Acid-catalyzed hydrolysis (e.g., using HCl or H₂SO₄) directly yields the carboxylic acid upon work-up. This is often a cleaner reaction, but the strongly acidic conditions might cause degradation if your molecule has other acid-sensitive functional groups.[1]
-
Base-catalyzed hydrolysis (e.g., using NaOH or KOH) initially forms the carboxylate salt.[1] An acidic work-up is then required to protonate the salt and obtain the carboxylic acid. This method can be advantageous if your molecule is sensitive to strong acids.
Q2: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) to achieve good separation between the starting material, the intermediate amide, and the final carboxylic acid. The carboxylic acid will be the most polar compound and have the lowest Rf value. HPLC can also be used for more quantitative monitoring.[5]
Q3: What is the best way to purify the final product, this compound?
Purification is typically achieved through recrystallization.
-
After the reaction is complete and the product is isolated, dissolve the crude solid in a minimal amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. Potential solvents include ethanol, methanol, or a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
If recrystallization does not yield a pure product, column chromatography on silica gel may be necessary.
Q4: What are the key safety precautions when working with 6-bromoquinoline-8-carbonitrile and its hydrolysis?
-
Cyanide Hazard: Although the nitrile is covalently bound, be aware of the potential for the release of hydrogen cyanide gas if the compound decomposes under extreme conditions. Always handle nitriles in a well-ventilated fume hood.
-
Corrosive Reagents: Strong acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Quinoline Derivatives: Many quinoline derivatives have biological activity and should be handled with care to avoid inhalation, ingestion, and skin contact.
IV. Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
Caption: Workflow for Acid-Catalyzed Hydrolysis.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 6-bromoquinoline-8-carbonitrile (1.0 eq).
-
Add a 1:1 mixture of ethanol and 6M hydrochloric acid.
-
Heat the mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Protocol 2: Base-Catalyzed Hydrolysis
Caption: Workflow for Base-Catalyzed Hydrolysis.
Step-by-Step Procedure:
-
In a round-bottom flask fitted with a reflux condenser, suspend 6-bromoquinoline-8-carbonitrile (1.0 eq) in a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 12-24 hours.
-
Monitor the reaction by TLC until the starting material has disappeared.
-
Cool the reaction mixture to room temperature in an ice bath.
-
Slowly and carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2-3. The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
V. References
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). National Institutes of Health. Retrieved from [Link]
-
Frontiers. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Retrieved from [Link]
-
Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (n.d.). MDPI. Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Chemical Society. Retrieved from [Link]
-
Purification by Recrystallization. (n.d.). CUNY Baruch College. Retrieved from [Link]
-
Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved from [Link]
-
ResearchGate. (2025). 6-Bromoquinoline-8-carbonitrile. Retrieved from [Link]
-
The impact of the various chemical and physical factors on the degradation rate of bronopol. (n.d.). PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
ResearchGate. (2025). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). ARKAT USA. Retrieved from [Link]
-
Google Patents. (n.d.). US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters. Retrieved from
-
ResearchGate. (2025). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
ResearchGate. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. Retrieved from [Link]
-
Characterization and Optimization of the Alkaline Hydrolysis of Polyacrylonitrile Membranes. (n.d.). MDPI. Retrieved from [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. (2025). SEEJPH. Retrieved from [Link]
-
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024). PubMed Central. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
The Organic Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. (n.d.). PubMed. Retrieved from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 8-Bromoquinoline-6-carboxylic acid. Retrieved from [Link]
-
ACG Publications. (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. Retrieved from
-
YouTube. (2019). 08.07 Hydrolysis and Dehydration of Amides. Retrieved from [Link]
Sources
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- 2. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 5. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Stability and Handling of 6-Bromoquinoline-8-carboxylic Acid
Welcome to the comprehensive technical support guide for 6-Bromoquinoline-8-carboxylic acid (CAS: 64507-38-6). This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical guidance on preventing the degradation of this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments and the quality of your results.
Introduction: Understanding the Molecule
This compound is a key building block in medicinal chemistry, valued for its rigid quinoline scaffold, which is a common feature in many biologically active compounds. However, its chemical structure—comprising a carboxylic acid, a bromine substituent on an aromatic ring, and a nitrogen-containing heterocycle—imparts a susceptibility to various degradation pathways. Understanding these vulnerabilities is the first step toward mitigating them. The primary modes of degradation to be aware of are decarboxylation, photodegradation, and reactions with incompatible substances.
This guide will equip you with the knowledge to anticipate and prevent these issues, ensuring the stability of the compound throughout its storage and use.
Troubleshooting Common Issues
Encountering unexpected results or changes in the physical appearance of this compound can be a source of frustration. The following table addresses common problems, their likely causes, and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of Solid (Yellowing/Browning) | 1. Photodegradation: Exposure to light, particularly UV light, can induce decomposition of the bromoquinoline system.[1] 2. Oxidation: Reaction with atmospheric oxygen over time. 3. Impurities: Presence of residual starting materials or byproducts from synthesis. | 1. Storage: Store the solid in an amber vial or a container wrapped in aluminum foil to protect it from light.[1] 2. Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen. 3. Purification: If impurities are suspected, recrystallization or column chromatography may be necessary. |
| Poor Solubility in Organic Solvents | 1. Zwitterionic Character: The presence of both a basic quinoline nitrogen and an acidic carboxylic acid can lead to intramolecular proton transfer, forming a zwitterion with salt-like properties and reduced solubility in non-polar organic solvents. 2. Incorrect Solvent Choice: The compound has limited solubility in many common non-polar solvents.[2] | 1. Solvent Selection: Use polar aprotic solvents such as DMSO or DMF. For reactions, consider using a co-solvent system. 2. pH Adjustment: In protic solvents, adjusting the pH can significantly impact solubility. Acidifying the solution will protonate the quinoline nitrogen, while making it basic will deprotonate the carboxylic acid.[3][4][5][6] 3. Gentle Warming/Sonication: Applying gentle heat or using an ultrasonic bath can aid dissolution, but be cautious of potential thermal degradation. |
| Low Yields in Coupling Reactions | 1. Degradation of Starting Material: Use of degraded or impure this compound. 2. Decarboxylation: The carboxylic acid group can be lost as CO2, especially under harsh heating or in the presence of certain catalysts.[7][8] 3. Hydrolysis of Activated Intermediates: In amide coupling reactions, the activated ester intermediate is susceptible to hydrolysis by moisture.[9] | 1. Purity Check: Confirm the purity of the starting material by HPLC or NMR before use. 2. Mild Reaction Conditions: Employ mild coupling reagents (e.g., HATU, COMU) at or below room temperature. Avoid prolonged heating.[9] 3. Anhydrous Conditions: Use anhydrous solvents and perform reactions under an inert atmosphere (argon or nitrogen) to exclude moisture.[9] |
| Appearance of Unexpected Peaks in NMR/LC-MS | 1. Decarboxylation Product: A peak corresponding to 6-bromoquinoline (loss of COOH group) may be observed. 2. Photodegradation Products: Complex mixtures of byproducts may form upon prolonged exposure to light.[10][11] 3. Reaction with Solvents: Esterification may occur if the compound is heated in alcoholic solvents. | 1. Confirm Structure: Compare the spectra to a known reference of 6-bromoquinoline if available. The loss of the carboxylic acid proton signal in ¹H NMR (typically >10 ppm) is a key indicator.[12][13] 2. Minimize Light Exposure: Protect reaction vessels and analytical samples from light. 3. Solvent Choice: Avoid prolonged heating in reactive solvents like methanol or ethanol. |
Visualizing Degradation Pathways
Understanding the chemical transformations that lead to degradation is crucial for prevention. The following diagrams, rendered in Graphviz, illustrate the two primary degradation pathways for this compound.
Caption: Key degradation pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A: For optimal long-term stability, the solid compound should be stored at 4°C or lower, in a tightly sealed container to protect from moisture, and in the dark (e.g., an amber glass vial or a vial wrapped in aluminum foil) to prevent photodegradation.[1][14] Storing under an inert atmosphere of argon or nitrogen is also recommended to prevent slow oxidation.
Q2: I need to make a stock solution. What solvent should I use and how should I store it?
A: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for preparing stock solutions due to their good solvating power for this compound. For biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in foil. It is advisable to prepare fresh solutions for sensitive applications or to validate the stability of stock solutions over time using an analytical method like HPLC.
Q3: Can I heat the compound to dissolve it?
A: Gentle warming can be used to aid dissolution, but prolonged or high-temperature heating should be avoided as it can promote thermal decarboxylation.[8] If heating is necessary, do so for the shortest possible time at the lowest effective temperature. Sonication at room temperature is a safer alternative for enhancing solubility.
Q4: Is this compound stable in acidic or basic aqueous solutions?
A: The stability of quinoline derivatives in aqueous solutions can be pH-dependent.[3][4][5][6] Strong acidic or basic conditions, especially when combined with heat, can potentially lead to hydrolysis or other degradation pathways. It is recommended to perform reactions and analyses under near-neutral conditions unless the experimental protocol requires otherwise. If working in acidic or basic media, it is best to conduct a preliminary stability study.
Q5: How can I monitor the purity and degradation of my sample?
A: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is an excellent method for assessing the purity of this compound and detecting degradation products.[15] A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol. A gradient elution is often effective for separating the parent compound from potential impurities and degradation products.
Experimental Protocols
To ensure the integrity of this compound in your experiments, follow these detailed protocols for handling and use.
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (MW: 252.07 g/mol )
-
Anhydrous DMSO
-
Calibrated balance
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation: In a fume hood, weigh out 2.52 mg of this compound and transfer it to a clean, dry amber glass vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, place the vial in a room temperature ultrasonic bath for 5-10 minutes to aid dissolution. Avoid heating.
-
Storage: Store the stock solution at -20°C. For long-term storage, aliquot into smaller volumes to minimize freeze-thaw cycles.
Caption: Workflow for preparing a stock solution.
Protocol 2: General Procedure for an Amide Coupling Reaction
This protocol provides a general workflow for using this compound in a HATU-mediated amide coupling reaction, with an emphasis on preventing degradation.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous DMF
-
Argon or Nitrogen gas supply
-
Schlenk flask or oven-dried round-bottom flask with a septum
Procedure:
-
Setup: Set up an oven-dried flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Add anhydrous DMF via syringe and stir to dissolve the solids.
-
Activation: Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction should be protected from direct light by wrapping the flask in aluminum foil.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
By adhering to these guidelines, researchers can confidently work with this compound, minimizing the risk of degradation and ensuring the reliability and reproducibility of their experimental outcomes.
References
- Sigma-Aldrich.
- Sigma-Aldrich. Product Page for this compound.
- Request PDF. The Solubility of C60Brn (n=6, 8, 24) in Organic Solvents.
- Organic Chemistry Portal.
- Köprülü, M., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC, NIH.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
- Benchchem.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- UNT Digital Library.
- Benchchem. Optimizing reaction conditions for coupling to carboxylic acids.
- KPU Pressbooks. 6.
- Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional C
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. PMC, NIH.
- Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxyl
- Harriman, A., Rockett, B. W., & Poyner, W. R. (1974). The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride. Journal of the Chemical Society, Perkin Transactions 2, (4), 485-488.
- OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Santa Cruz Biotechnology. This compound.
- OpenStax. 21.3 Reactions of Carboxylic Acids - Organic Chemistry.
- Doc Brown's Chemistry. PART 15.3.3 H-1 proton NMR Spectroscopy - INDEX of 1H NMR spectra of organic compounds.
- stability-indicating rp-hplc method for determination of zoledronic acid and their degrad
- Halide Effects in Transition Metal Catalysis.
- Reddit. carboxylic acid solubility + TLC : r/chemhelp.
- Chad's Prep. 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids | Organic Chemistry.
- Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- Transition-metal-free decarboxylative bromination of arom
- NMR Deconvolution: Quantit
- Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxyl
- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Is
- Solubility of Organic Compounds. (2023).
- Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Arom
- SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
- Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti)
- ChemicalBook. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 6-Bromoquinoline-8-carboxylic acid
Welcome to the technical support resource for the synthesis of 6-Bromoquinoline-8-carboxylic acid (CAS 64507-38-6).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reaction outcomes.
The synthesis of this compound is typically achieved through a two-stage process: first, the construction of the quinoline core, followed by the oxidation of a precursor group at the 8-position. Each stage presents unique challenges that can significantly impact your final yield. This guide is structured to address these issues sequentially.
Troubleshooting Guide: Question & Answer Format
Part 1: The Cyclization Step (e.g., Doebner-von Miller Reaction)
The initial formation of the substituted quinoline ring is often the most challenging step, frequently plagued by low yields and the formation of intractable side products.
Question 1: My reaction to form the 6-bromo-8-methylquinoline precursor is extremely vigorous and results in a large amount of black, tarry material. What is causing this and how can I improve the yield?
This is a classic issue with electrophilic substitution reactions on anilines under harsh acidic and oxidizing conditions, such as the Skraup or Doebner-von Miller syntheses.[2] The primary cause of tar formation is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone intermediate.[2][3] The highly exothermic nature of the reaction can quickly spiral out of control, favoring these polymerization pathways over the desired cyclization.[4]
Answer & Recommendations:
-
Causality: Concentrated sulfuric acid is used to dehydrate the glycerol (in Skraup synthesis) or catalyze the condensation (in Doebner-von Miller), but it also promotes the self-condensation and polymerization of the highly reactive carbonyl intermediates.[3] The vigorous, exothermic reaction creates localized hotspots, further accelerating these unwanted side reactions.
-
Solution 1: Moderate the Reaction Rate. The key is to tame the reaction's exothermicity. The addition of a moderator like ferrous sulfate (FeSO₄) is a field-proven technique to ensure a smoother, more controlled reaction and reduce charring.[2][4]
-
Solution 2: Implement Strict Temperature Control.
-
Slowly add the concentrated sulfuric acid to the aniline/glycerol mixture with efficient stirring in an ice bath.[2]
-
Maintain a controlled temperature during the initial phase. Once the reaction is initiated by gentle heating, the exotherm should be managed with cooling to prevent a runaway reaction.
-
-
Solution 3: Control Reactant Concentration. Polymerization is often a higher-order reaction. By keeping the concentration of the reactive carbonyl species low, you can favor the desired intramolecular cyclization. This can be achieved by the slow, dropwise addition of the α,β-unsaturated aldehyde/ketone to the acidic aniline mixture.[2]
Part 2: The Oxidation Step
The conversion of the 8-methyl group to a carboxylic acid is the final key transformation. While seemingly straightforward, this step can suffer from incomplete conversion or over-oxidation, leading to a complex product mixture.
Question 2: I am struggling to oxidize 6-bromo-8-methylquinoline to the desired carboxylic acid. My yield is low, and I suspect I'm getting side products. What is the best approach?
Answer & Recommendations:
The oxidation of a methyl group on an electron-deficient heterocyclic ring requires a potent oxidizing agent, but this power must be carefully controlled to prevent degradation of the quinoline ring itself.
-
Causality: The quinoline ring is susceptible to oxidation, especially under harsh conditions (e.g., high heat, extreme pH). An overly aggressive oxidation can lead to ring-opening or the formation of hydroxylated byproducts. Incomplete reactions leave you with a difficult-to-separate starting material.
-
Solution 1: Judicious Choice of Oxidizing Agent. Potassium permanganate (KMnO₄) is a common choice but requires careful control of stoichiometry and temperature. Selenium dioxide (SeO₂) can also be effective. The choice depends on the specific substrate and available equipment.
-
Solution 2: Optimize Reaction Conditions.
-
pH Control: Performing the oxidation in a buffered solution or with a base (like pyridine or aqueous NaOH) can prevent the reaction medium from becoming too acidic, which can harm the quinoline ring.
-
Temperature: Start the reaction at a lower temperature (e.g., room temperature) and gently heat only if necessary. A common protocol involves heating at reflux for several hours.[5]
-
Stoichiometry: Use a carefully measured molar excess of the oxidizing agent. An excess of 2.5-3.0 equivalents is a good starting point for optimization.
-
-
Solution 3: Monitor the Reaction Progress. Do not rely solely on time. Actively monitor the reaction to determine the point of maximum product formation before significant degradation occurs.
| Parameter | Recommendation | Rationale |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Powerful and effective, but requires careful control. |
| Temperature | 50-100°C (monitor closely) | Balances reaction rate with minimizing side product formation. |
| pH | Neutral to slightly basic | Protects the quinoline ring from acid-catalyzed degradation. |
| Monitoring | Thin-Layer Chromatography (TLC) | Allows for real-time tracking of starting material consumption and product formation. |
Part 3: Product Isolation and Purification
Question 3: My crude product is a dark, impure solid. What is the most effective method for purifying this compound?
Answer & Recommendations:
The amphoteric nature of your target molecule (containing both a basic quinoline nitrogen and an acidic carboxylic acid) is the key to its successful purification.
-
Causality: The crude product is often contaminated with unreacted starting materials, inorganic salts from the oxidation workup, and tarry byproducts from the cyclization step.
-
Solution 1: Acid-Base Extraction. This is the most powerful purification technique for this type of molecule.
-
Dissolve the crude solid in a dilute aqueous base (e.g., 1M NaOH). The desired product will deprotonate to form the water-soluble sodium 6-bromoquinoline-8-carboxylate.
-
Filter the basic solution to remove any insoluble, non-acidic impurities (like residual starting material or neutral polymers).
-
Cool the filtrate in an ice bath and slowly re-acidify with a dilute acid (e.g., 1M HCl or acetic acid) until the pH is ~4-5.
-
The this compound will precipitate out of the solution as a solid.
-
Collect the purified solid by filtration, wash with cold water to remove salts, and dry thoroughly.[5]
-
-
Solution 2: Recrystallization. If impurities persist after acid-base extraction, recrystallization is the next step.
-
Solvent System: A mixture of ethanol and water is often effective for this class of compounds.[6] Dissolve the solid in a minimum amount of hot ethanol and slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.
-
Experimental Protocols
Protocol 1: TLC Monitoring of the Oxidation of 6-bromo-8-methylquinoline
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a light pencil line ~1 cm from the bottom.
-
Solvent System (Eluent): A good starting point is a mixture of Ethyl Acetate and Hexane (e.g., 30:70). You may need to add 1-2% acetic acid to the eluent to get well-defined spots for the carboxylic acid product.
-
Spotting:
-
Dissolve a tiny amount of your starting material (6-bromo-8-methylquinoline) in a solvent like ethyl acetate to create a reference spot ('S').
-
At time zero ('T₀'), take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on the plate.
-
Every 30-60 minutes, take another aliquot and spot it next to the previous one ('T₁', 'T₂', etc.).
-
-
Development: Place the plate in a TLC chamber saturated with the eluent. Allow the solvent front to rise to ~1 cm from the top.
-
Visualization:
-
Remove the plate and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp at 254 nm.
-
The starting material should be less polar (higher Rf) than the carboxylic acid product (lower Rf, likely to streak without acetic acid in the eluent). The reaction is complete when the 'S' spot has disappeared from the reaction lane.
-
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Transfer the crude, solid product to an Erlenmeyer flask. Add 1M Sodium Hydroxide (NaOH) solution in portions with stirring until all the solid has dissolved.
-
Filtration: If any solid material or dark oil remains, perform a vacuum filtration through a pad of Celite to remove these insoluble impurities. Collect the clear filtrate.
-
Precipitation: Place the filtrate in an ice-water bath and stir. Slowly add 1M Hydrochloric Acid (HCl) dropwise. Monitor the pH with litmus paper or a pH meter.
-
Isolation: Continue adding acid until the precipitation of the solid product appears complete (typically around pH 4-5).
-
Collection: Collect the white/off-white precipitate by vacuum filtration.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any residual NaCl.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Visualized Workflows & Mechanisms
Caption: Overall synthetic scheme for this compound.
Caption: A decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical molecular weight of this compound? The molecular weight is 252.07 g/mol .
Q2: What are the primary safety concerns with this synthesis? The Skraup/Doebner-von Miller reaction is highly exothermic and uses concentrated strong acids, requiring careful temperature control and appropriate personal protective equipment (PPE).[4] Bromo-organic compounds can be irritants and should be handled in a well-ventilated fume hood. The final product is listed as harmful if swallowed (H302).
Q3: Can I use a different oxidizing agent for the methyl group oxidation? Yes, other reagents like selenium dioxide (SeO₂) or chromium-based oxidants can be used, but they come with their own challenges, including toxicity (Se, Cr) and specific reaction conditions. Potassium permanganate is often preferred due to its lower cost and relative simplicity, provided the reaction is well-controlled.
Q4: My final product shows a broad melting point. What does this indicate? A broad melting point range is a classic sign of an impure compound. This suggests that residual starting materials, isomers, or byproducts are present. Further purification, such as an additional recrystallization or acid-base extraction, is recommended.
References
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Scribd. (n.d.). Synthesis of 6-Bromoquinoline.
- ChemicalBook. (n.d.). 6-Bromoquinoline-2-carboxylic acid synthesis.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
- XMB. (2021, August 24). My attempt at the Skraup quinoline synthesis.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- ChemicalBook. (n.d.). 6-bromoquinolin-8-amine synthesis.
- Semantic Scholar. (n.d.). Doebner-von Miller reaction.
- Sigma-Aldrich. (n.d.). 8-Quinolinecarboxylic acid.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Sigma-Aldrich. (n.d.). This compound.
- ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- PubChem. (n.d.). 8-Bromo-6-methylquinoline.
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. acgpubs.org [acgpubs.org]
Technical Support Center: Purification of 6-Bromoquinoline-8-carboxylic acid
This guide provides an in-depth technical resource for researchers, scientists, and professionals in drug development on the purification of 6-Bromoquinoline-8-carboxylic acid. It is designed to offer practical, field-proven insights and troubleshooting strategies to overcome common challenges encountered during the purification process.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). The common synthetic routes to this compound, particularly the Skraup synthesis, are known for producing a range of byproducts that can be challenging to remove.[1][2] This guide will equip you with the necessary knowledge and techniques to achieve high-purity this compound consistently.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. For the widely used Skraup synthesis, which typically involves the reaction of a bromoaniline with glycerol in the presence of an acid and an oxidizing agent, you can anticipate the following types of impurities:
-
Unreacted Starting Materials: Residual 4-bromoaniline and glycerol may be present.
-
Isomeric Impurities: If the starting bromoaniline is not completely pure, you may have regioisomers of the final product.
-
Polymeric/Tarry Byproducts: The highly exothermic nature of the Skraup reaction can lead to the formation of high-molecular-weight, tar-like substances.[1]
-
Oxidizing Agent Residues: Byproducts from the reduction of the oxidizing agent (e.g., nitrobenzene) can contaminate the product.
-
Debrominated Species: Loss of the bromine atom can occur under certain reaction or purification conditions, leading to the formation of quinoline-8-carboxylic acid.
Q2: My crude product is a dark, tarry solid. Can it still be purified?
A2: Yes, it is often possible to purify even highly discolored crude products. The first step should be a thorough work-up procedure to remove the bulk of the tar. This can involve dissolving the crude material in a suitable solvent and filtering it through a pad of Celite or silica gel to remove insoluble polymeric material. Subsequent purification by recrystallization or chromatography should then be more effective. The use of decolorizing carbon during recrystallization can also be beneficial.[3]
Q3: I'm seeing streaking on my TLC plates when I try to analyze my crude product. What does this mean and how can I fix it?
A3: Streaking on TLC plates is a common issue when dealing with carboxylic acids on silica gel. This is due to the acidic nature of your compound interacting with the stationary phase. To resolve this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica and resulting in more defined spots.
Q4: Is it better to use recrystallization or column chromatography for purification?
A4: The choice between recrystallization and column chromatography depends on the impurity profile and the desired scale of purification.
-
Recrystallization is an excellent technique for removing small amounts of impurities and is easily scalable. It is often the preferred method for final purification to obtain a highly crystalline product.
-
Column chromatography is more effective for separating components with different polarities, making it ideal for purifying crude mixtures with a wide range of impurities. However, it can be more time-consuming and may not be as easily scalable as recrystallization.
For optimal purity, a combination of both techniques is often employed: an initial purification by column chromatography followed by a final recrystallization step.
Purification Workflows
The purification of this compound can be approached through several methods. Below are detailed protocols for the most effective techniques.
Workflow 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.
Caption: Recrystallization workflow for this compound.
Detailed Protocol for Mixed-Solvent Recrystallization:
A mixed-solvent system is often effective for compounds like this compound. A good starting point is a polar solvent in which the compound is soluble, and a non-polar solvent in which it is less soluble. Based on the purification of a similar compound, 6-bromoquinoline-8-carbonitrile, an ethyl acetate/hexane system is a promising choice.[4]
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethyl acetate.
-
Dissolution: In a larger flask, dissolve the bulk of the crude this compound in the minimum amount of hot ethyl acetate required for complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Induce Crystallization: To the hot filtrate, add hexane dropwise with swirling until a faint cloudiness persists. If too much hexane is added, add a few drops of hot ethyl acetate to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
| Parameter | Recommended Conditions |
| Solvent System | Ethyl Acetate / Hexane or Ethanol / Water |
| Temperature | Dissolve at the boiling point of the more polar solvent |
| Cooling Rate | Slow cooling is crucial for large crystal formation |
Workflow 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Caption: Column chromatography workflow for purifying this compound.
Detailed Protocol for Silica Gel Column Chromatography:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% acetic acid).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and bubble-free packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. A gradient elution, gradually increasing the polarity of the mobile phase (e.g., from 95:5 to 70:30 hexane:ethyl acetate with 0.5% acetic acid), is often effective for separating compounds with different polarities.
-
Fraction Collection: Collect fractions of the eluent in test tubes.
-
Analysis: Monitor the composition of the fractions using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient with 0.5% Acetic Acid |
| Elution Mode | Gradient elution is generally more effective |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Use a lower-boiling point solvent. Add a small seed crystal to induce crystallization. Scratch the inside of the flask with a glass rod at the solvent line. |
| Poor recovery from recrystallization | Too much solvent was used. The compound is too soluble in the chosen solvent. Premature crystallization during hot filtration. | Concentrate the mother liquor and attempt a second crystallization. Choose a solvent in which the compound is less soluble. Ensure the filtration apparatus is pre-warmed. |
| Compound decomposes on silica gel column | The acidic nature of silica gel can cause degradation of some quinoline derivatives. | Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the mobile phase. Use a less acidic stationary phase like alumina. |
| Poor separation of impurities by column chromatography | The mobile phase polarity is not optimized. The column is overloaded. | Perform a thorough TLC analysis to find an optimal solvent system that gives good separation. Use a larger column or load less sample. |
| Colored impurities co-elute with the product | The impurity has a similar polarity to the product. | Try a different stationary phase (e.g., reversed-phase C18). If the impurity is colored, a wash with activated charcoal during the work-up or recrystallization may be effective.[3] |
Purity Assessment
A multi-technique approach is essential for the robust assessment of the purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column with a mobile phase consisting of a gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point. UV detection at a suitable wavelength (e.g., 254 nm) will allow for the quantification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the purified compound and for identifying any residual impurities. The presence of unexpected signals can indicate the presence of isomers or byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the main product and any impurities, providing further confidence in the purity assessment.
References
-
HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (2016). CN105837503A - Preparation method for 6-bromine quinoline.
- Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99.
-
Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Retrieved from [Link]
-
Wikipedia. (2023). Skraup reaction. Retrieved from [Link]
-
Wu, G. K., Gupta, A., Khan, M., & Faustino, P. J. (2015). List of major mobile phases and HPLC columns screened. ResearchGate. Retrieved from [Link]
-
Patsnap. (2016). Preparation method for 6-bromine quinoline. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Quinoline. Retrieved from [Link]
-
ResearchGate. (2017). 6-Bromoquinoline-8-carbonitrile. Retrieved from [Link]
-
ResearchGate. (2012). A Convenient Synthesis of 2-Alkyl-8-quinoline Carboxylic Acids. Retrieved from [Link]
-
LCGC International. (2014). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
- Google Patents. (1973). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
-
Research Journal of Pharmacy and Technology. (2012). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
-
Googleapis. (n.d.). UNITED STATES PATENT OFFICE. Retrieved from [Link]
-
PubChem. (n.d.). 8-bromoquinoline-6-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]
Sources
Stability of 6-Bromoquinoline-8-carboxylic acid in different solvents
Welcome to the technical support center for 6-bromoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and practical protocols to ensure the integrity of your experiments.
Introduction to this compound Stability
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The stability of this molecule in solution is a critical parameter that can significantly impact the reliability and reproducibility of experimental results. Degradation of the compound can lead to a loss of potency, the formation of impurities with altered biological activity or toxicity, and misleading analytical data.[1][2]
This guide provides a framework for assessing the stability of this compound in different solvents through a series of frequently asked questions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown over time. What is happening?
A change in the color of quinoline solutions, particularly to yellow and then brown, is a common indicator of degradation.[3] This is often a result of photodegradation (exposure to light) or oxidation.[1] The formation of colored byproducts suggests that the chemical integrity of your compound is compromised. It is crucial to store solutions of this compound, especially stock solutions, protected from light in amber vials or wrapped in aluminum foil.[1]
Q2: I am observing inconsistent results in my biological assays. Could this be related to the stability of my compound?
Yes, inconsistent biological data and a perceived loss of potency are classic signs of compound degradation.[1] The stability of quinoline derivatives in aqueous and organic solutions can be influenced by several factors, including pH, temperature, and light exposure.[1] For sensitive experiments, it is always recommended to use freshly prepared solutions or to validate the stability of your stock solutions under your specific experimental and storage conditions.
Q3: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound is primarily influenced by:
-
pH: The solubility and stability of quinoline derivatives are highly dependent on the pH of the solution.[1] The carboxylic acid moiety of the molecule will be protonated at low pH and deprotonated at higher pH, which can affect its susceptibility to hydrolysis and other degradation pathways.
-
Solvent Choice: The polarity and protic/aprotic nature of the solvent can influence the degradation rate. Polar protic solvents, for instance, may facilitate hydrolytic degradation.
-
Light: Many quinoline compounds are photosensitive and can degrade upon exposure to UV or ambient light.[1]
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[1]
-
Oxygen: The quinoline ring can be susceptible to oxidation, a process that can be accelerated by the presence of dissolved oxygen or oxidizing agents.
Q4: In which solvents should I dissolve this compound for my experiments?
The choice of solvent will depend on the specific requirements of your experiment. Quinoline derivatives are often soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as alcohols such as ethanol and methanol.[4] For aqueous buffers, the solubility will be pH-dependent due to the carboxylic acid group. It is advisable to perform initial solubility tests to determine the most suitable solvent for your desired concentration.
Table 1: Recommended Solvents for Initial Solubility and Stability Screening
| Solvent Class | Recommended Solvents | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Generally good solubilizing power for a wide range of organic molecules. Commonly used for preparing high-concentration stock solutions for biological screening. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Good solubility for many quinoline derivatives.[4] Can be used in formulations and some biological assays. |
| Aqueous Buffers | Phosphate-buffered saline (PBS), Tris buffer | Relevant for biological assays. Solubility and stability will be highly pH-dependent. It is crucial to test a range of pH values (e.g., pH 5, 7.4, 9). |
| Non-polar | Dichloromethane, Chloroform | May be used for specific synthetic steps or extractions. Lower expectation of solubility for this polar molecule. |
Q5: How can I proactively assess the stability of this compound in my chosen solvent?
A proactive approach to stability assessment involves conducting a "forced degradation" or "stress testing" study.[2][5][6] This involves exposing the compound to harsh conditions to accelerate its degradation and identify potential degradation products and pathways.[6] The data from such a study will help you establish appropriate storage conditions and a suitable shelf-life for your solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous buffer | Poor aqueous solubility at the tested pH. | - Adjust the pH of the buffer. The carboxylate salt form at higher pH may be more soluble. - Use a co-solvent like DMSO or ethanol (ensure the final concentration is compatible with your assay). - Perform a kinetic solubility assessment. |
| Loss of compound over time (HPLC) | Chemical degradation. | - Conduct a forced degradation study to identify the degradation pathway (hydrolysis, oxidation, photolysis). - Store solutions at a lower temperature (e.g., -20°C or -80°C). - Protect solutions from light. - Prepare fresh solutions before each experiment. |
| Appearance of new peaks in HPLC | Formation of degradation products. | - Characterize the degradation products using LC-MS. - Develop a stability-indicating HPLC method that resolves the parent compound from all major degradants. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a rapid method to estimate the aqueous solubility of this compound.
Objective: To determine the concentration at which the compound begins to precipitate from an aqueous solution when added from a DMSO stock.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO in a 96-well plate.
-
Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1%).
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Measure the amount of precipitated compound. This can be done indirectly by nephelometry (light scattering) or by centrifuging the plate, transferring the supernatant, and quantifying the dissolved compound by UV-Vis spectroscopy or HPLC-UV.
-
The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Protocol 2: Forced Degradation Study
This protocol outlines a comprehensive forced degradation study to investigate the stability of this compound under various stress conditions.[5][6][7]
Objective: To identify the degradation pathways and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Solvents to be tested (e.g., DMSO, acetonitrile, water, buffered solutions at various pHs)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
LC-MS system for peak identification
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvents.
-
Expose the solutions to the following stress conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place the solution in an oven at a high temperature (e.g., 70-80°C). A solid sample should also be tested.
-
Photolytic Degradation: Expose the solution in a chemically inert, transparent container to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.[1]
-
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.
-
Neutralize the acidic and basic samples if necessary.
-
Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Use LC-MS to identify the mass of the major degradation products.
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify the conditions under which the compound is most labile.
-
Ensure the HPLC method provides adequate separation between the parent peak and all degradation product peaks.
Visualizing the Workflow
Forced Degradation Study Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. jinjingchemical.com [jinjingchemical.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Amide Coupling with 6-Bromoquinoline-8-carboxylic acid
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting common issues encountered during the amide coupling of 6-Bromoquinoline-8-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own research. This molecule, with its unique electronic and steric properties, presents specific hurdles that standard protocols may not overcome. Let's navigate these challenges together.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: Why is my amide coupling reaction with this compound resulting in a low yield or failing completely?
This is the most frequent issue, and its causes are often multifaceted. The this compound substrate has two key features that impact reactivity: an electron-deficient aromatic system and a carboxylic acid positioned at C-8, ortho to the quinoline nitrogen.
Potential Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The electron-withdrawing nature of the bromine atom and the quinoline ring system increases the acidity of the carboxylic acid, but can also destabilize the activated intermediate required for coupling.
-
Solution: Employ a more potent coupling reagent. While standard carbodiimides like EDC might be insufficient, uronium/aminium salt-based reagents such as HATU or HCTU are generally more effective as they generate highly reactive OAt/OBt active esters. For extremely challenging cases, consider converting the carboxylic acid to an acyl fluoride using reagents like DAST or Deoxo-Fluor, which can then react with the amine.
-
-
Low Nucleophilicity of the Amine: This is a common problem, especially when coupling with anilines or other electron-poor amines.[1][2] The activated ester of this compound may form successfully (observable by LC-MS) but may not be reactive enough to couple with a weak nucleophile.[3]
-
Solution: Increase the reaction temperature (e.g., from room temperature to 40-60 °C) and extend the reaction time. Additionally, ensure the amine is not protonated; the use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to scavenge any acid formed during the reaction without consuming the amine.[4]
-
-
Interference from Quinoline Nitrogen: The lone pair on the quinoline nitrogen can be protonated by the carboxylic acid itself or by any adventitious acid, creating a positively charged species that further deactivates the ring and may complicate the reaction.
-
Solution: Use at least two equivalents of a non-nucleophilic base. The first equivalent neutralizes the carboxylic acid, and the second ensures the quinoline nitrogen remains deprotonated. DIPEA is an excellent choice here.
-
-
Poor Solubility: The starting carboxylic acid or the forming amide product may have limited solubility in common solvents like Dichloromethane (DCM), leading to a heterogeneous mixture and poor reaction kinetics.[5]
Q2: I'm observing significant side reactions. How can I minimize them?
Side reactions are often a consequence of the chosen coupling reagent and reaction conditions.
Common Side Reactions & Prevention:
-
Guanidinylation of the Amine: This occurs when using uronium/aminium reagents like HATU or HBTU. If the amine is added to the reaction before the carboxylic acid is fully activated, the amine can react directly with the coupling reagent.[7]
-
N-Acylurea Formation: This is a classic side reaction with carbodiimide reagents (DCC, EDC). The O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, consuming the activated acid.[9]
-
Prevention: Use an additive like 1-Hydroxybenzotriazole (HOBt) or, more effectively, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[4] These additives trap the O-acylisourea intermediate to form a more stable active ester that is less prone to rearrangement and more reactive towards the amine.
-
-
Racemization: If your amine or carboxylic acid contains a chiral center, racemization can be a significant issue, particularly at elevated temperatures or with prolonged exposure to base.
-
Prevention: Use coupling additives known to suppress racemization, such as HOAt (present in HATU) or OxymaPure.[6] Running the reaction at a lower temperature (0 °C to room temperature) can also help preserve stereochemical integrity.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are best suited for this compound?
The choice of coupling reagent is critical. A comparison of common options is provided below.
| Coupling Reagent Class | Examples | Pros | Cons | Recommendation for this Substrate |
| Carbodiimides | EDC, DCC | Inexpensive, readily available. | Lower reactivity, risk of N-acylurea formation, racemization without additives. DCU byproduct from DCC has low solubility.[10] | Use only with an additive like HOBt or OxymaPure. EDC is preferred over DCC for easier byproduct removal (water-soluble).[11] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | High reactivity, fast reaction times, low racemization (especially HATU). | More expensive, can cause guanidinylation if order of addition is wrong. Benzotriazole-based reagents are potentially explosive.[4] | Highly Recommended. HATU is an excellent first choice due to its high efficiency.[12] COMU is a safer, modern alternative. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization, less risk of guanidinylation compared to uronium salts. | Byproducts can be difficult to remove via chromatography.[7] Solutions in DMF have limited stability. | A very good option, especially if guanidinylation is a persistent issue with HATU. |
Q2: What are the optimal solvent and base combinations?
| Parameter | Recommended Options | Rationale & Key Considerations |
| Solvent | DMF, DCM, THF, Acetonitrile (ACN) | DMF is often the best choice due to its high polarity and solvating power for polar substrates.[13] DCM is a good starting point if solubility permits. All solvents must be anhydrous to prevent hydrolysis of the activated acid.[6] |
| Base | DIPEA, Triethylamine (Et3N), N-Methylmorpholine (NMM) | DIPEA is the preferred non-nucleophilic base; it will not compete with your amine nucleophile.[6] Use 2-3 equivalents: one to deprotonate the carboxylic acid and another to neutralize any generated HCl and keep the quinoline nitrogen free. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This is the recommended starting protocol for most amine substrates.
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolve the acid in anhydrous DMF (to make a 0.1–0.5 M solution).
-
Add HATU (1.1–1.2 equiv) to the solution.[12]
-
Add DIPEA (2.5 equiv) dropwise and stir the mixture at room temperature. The solution should change color.
-
Allow the carboxylic acid to pre-activate by stirring for 15-30 minutes.[6]
-
In a separate vial, dissolve your amine (1.0–1.2 equiv) in a small amount of anhydrous DMF.
-
Add the amine solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 1-12 hours), quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with 1N HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling using EDC/OxymaPure
A reliable and safer alternative to benzotriazole-based reagents.
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and OxymaPure (1.1 equiv).
-
Dissolve the solids in anhydrous DCM or DMF (0.1–0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine (1.0 equiv) followed by EDC·HCl (1.2 equiv).[14]
-
Add DIPEA (2.5 equiv) dropwise to the cold solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1. The urea byproduct from EDC (EDU) is water-soluble and will be removed during the aqueous washes.[11]
Visualizations & Workflows
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving low-yield reactions.
Caption: A troubleshooting decision tree for difficult amide couplings.
Mechanism of Amide Coupling and Side Reaction
This diagram illustrates the desired reaction pathway via an activated ester and a common side reaction with uronium reagents.
Caption: Desired vs. side reaction pathways in HATU-mediated coupling.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Aapptec Peptides. Coupling Reagents.
- National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
- Reddit. (2021).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Growing Science. (2022).
- Organic Syntheses.
- BenchChem. (n.d.). 6-Bromoquinoline-8-carboxamide.
- University of Calgary.
- Reddit. (2023). HATU/PyBOP coupling procedure question. r/Chempros.
- ResearchGate. (2015).
- Reddit. (2024).
- Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't. r/Chempros.
- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. bachem.com [bachem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. One moment, please... [chemistrysteps.com]
- 12. growingscience.com [growingscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Derivatization of 6-Bromoquinoline-8-carboxylic Acid
Welcome to the technical support center for the derivatization of 6-bromoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot effectively. Our focus is on providing not just protocols, but a deeper understanding of the underlying chemical principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the derivatization of this compound, with a primary focus on amide bond formation, a common and critical transformation.
Q1: What are the most common methods for derivatizing the carboxylic acid group of this compound?
The most prevalent method for derivatizing the 8-carboxylic acid functionality is through the formation of an amide bond by coupling it with a primary or secondary amine.[1] This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1][2]
Common approaches for carboxylic acid activation include:
-
Conversion to an acyl halide: This is a highly reactive intermediate, but the harsh conditions required for its formation can be incompatible with complex substrates.[1]
-
Use of coupling reagents: This is the most widely used and versatile method. A variety of coupling reagents are available, each with its own advantages and disadvantages.[2][3]
Q2: Which coupling reagent should I choose for amide bond formation with this compound?
The selection of a coupling reagent is crucial for a successful reaction and depends on factors such as the steric and electronic properties of the amine, the desired reaction time, and the need to minimize side reactions like racemization (if coupling with a chiral amine).[1][2]
Here is a summary of commonly used coupling reagents:
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC, DIC | Readily available, effective for many standard couplings.[2] | Can lead to racemization; byproducts can be difficult to remove (especially DCU from DCC).[1] |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, low risk of racemization.[2][3] | More expensive, can be sensitive to handling conditions.[2] Byproduct (HMPA from BOP) is carcinogenic.[4] |
| Uronium/Aminium Salts | HATU, HBTU, TBTU, COMU | Excellent coupling efficiency, fast reaction times, low side-product formation.[2][3] HATU is particularly effective for hindered substrates. | Can react with the amine to form guanidinium byproducts if the order of addition is not optimized.[5] |
For challenging couplings involving sterically hindered amines or for minimizing racemization, uronium salts like HATU are often the preferred choice.[6] For more routine transformations, EDC in combination with an additive like HOBt or OxymaPure offers a good balance of reactivity and cost-effectiveness.[1][2]
Q3: What is the role of additives like HOBt and HOAt in amide coupling reactions?
Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) play a critical role in improving the efficiency and reducing side reactions of amide coupling, particularly when using carbodiimides.[1][2] They function by:
-
Suppressing Racemization: They react with the activated carboxylic acid to form an active ester intermediate, which is less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.
-
Increasing Reaction Rates: The active ester is highly reactive towards the amine, leading to faster and more efficient amide bond formation.[6]
HOAt is generally considered more reactive than HOBt due to the electron-withdrawing effect of the nitrogen atom at the 7-position, making it a better choice for difficult couplings.[6] Newer additives like OxymaPure are gaining popularity as safer and often more effective alternatives to HOBt.[6]
Q4: Can the bromine atom at the 6-position interfere with the derivatization of the carboxylic acid?
Under standard amide coupling conditions, the bromine atom at the 6-position is generally stable and does not interfere with the derivatization of the 8-carboxylic acid. However, it serves as a valuable synthetic handle for further modifications of the quinoline scaffold through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[7][8] This allows for the introduction of a wide range of substituents at this position, making this compound and its derivatives versatile intermediates in medicinal chemistry.[7]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the derivatization of this compound.
Problem 1: Low or No Product Yield
A low yield of the desired amide derivative is a frequent issue. The following flowchart can help diagnose and resolve the problem.
Caption: Recommended workflow for HATU-mediated amide coupling.
Problem 3: Difficulty in Product Purification
Purification can be challenging due to the presence of unreacted starting materials, coupling reagent byproducts, or side products.
Troubleshooting Purification:
| Issue | Potential Cause | Recommended Solution |
| Presence of Unreacted Carboxylic Acid | Incomplete reaction; insufficient coupling reagent or base. | Use a slight excess (1.1-1.2 eq) of the coupling reagent. Ensure at least 2 equivalents of base are used with aminium/uronium salts. Perform an aqueous basic wash (e.g., with 1M Na2CO3) during workup to remove the acidic starting material. |
| Contamination with Dicyclohexylurea (DCU) | Use of DCC as the coupling reagent. DCU is often poorly soluble. | Filter the reaction mixture before workup to remove the precipitated DCU. DCU can sometimes be removed by recrystallization from acetonitrile. [9]Consider switching to EDC, whose urea byproduct is water-soluble and easily removed with an aqueous wash. [4] |
| Residual DMF or DMSO | High-boiling point reaction solvents. | Dilute the crude product with a water-immiscible organic solvent (e.g., ethyl acetate) and perform multiple washes with brine (saturated NaCl solution) to extract DMF/DMSO into the aqueous layer. [10] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol outlines a reliable method for the derivatization of this compound using HATU, a highly efficient coupling reagent.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Reagent Addition: Add HATU (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Pre-activation: Stir the mixture at room temperature for 10 minutes.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved January 12, 2026.
-
Reddit. (2024). HATU coupling - what's the best order? : r/Chempros. Retrieved January 12, 2026, from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 12, 2026, from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved January 12, 2026, from [Link]
-
Reddit. (2025). Hatu reaction : r/chemistry. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2014). How do you couple the quinoline functional group to the c terminal of a peptide? Retrieved January 12, 2026, from [Link]
-
Slavchev, I., Ward, J. S., Rissanen, K., Dobrikov, G. M., & Simeonov, S. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(33), 21633–21643. [Link]
-
White, A. W., Al-Taqi, A., Dawson, R., Marlais, T., & Threadgill, M. D. (2008). Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. Journal of Medicinal Chemistry, 51(13), 4016–4027. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 1043–1052. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved January 12, 2026, from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 6,8-Dibromoquinoline. PubChem. Retrieved January 12, 2026, from [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Video]. YouTube. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Selective synthesis ofquinoline-6-carboxamide derivatives in the aminocarbonylation of 1 by using Pd(OAc)2/XantPhos catalysts under atmospheric conditions. Retrieved January 12, 2026, from [Link]
-
Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't : r/Chempros. Retrieved January 12, 2026, from [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. Retrieved January 12, 2026, from [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-8-quinolinecarboxylic acid. PubChem. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Bromoquinoline-6-carboxylic acid. PubChem. Retrieved January 12, 2026, from [Link]
-
SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved January 12, 2026, from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved January 12, 2026, from [Link]
-
Reddit. (2022). amide coupling help : r/Chempros. Retrieved January 12, 2026, from [Link]
-
Durham University. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham E-Theses. Retrieved January 12, 2026, from [Link]
Sources
Technical Support Center: 6-Bromoquinoline-8-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and effective use of 6-Bromoquinoline-8-carboxylic acid. As Senior Application Scientists, we have compiled this resource to address common challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and purity of this compound. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] Some suppliers recommend storing the compound locked up.[4][5][6] Avoid exposure to moisture and direct sunlight.[5] For long-term storage, a cool, dry place is recommended.[2]
Q2: What personal protective equipment (PPE) is necessary when handling this compound?
Due to its hazard profile, appropriate PPE is mandatory. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][3][4]
-
Skin Protection: Use chemical-resistant gloves and wear protective clothing to prevent skin contact.[1][3][7]
-
Respiratory Protection: In case of inadequate ventilation or when handling the powder, use a NIOSH-approved respirator.[5]
-
General Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][6][8]
Q3: What are the primary hazards associated with this compound?
This compound is classified as an irritant and is harmful if swallowed.[9][10][11] The primary hazards, according to the Globally Harmonized System (GHS), are:
The following table summarizes the GHS hazard information.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[9][10][11] | GHS07 |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[9][10][11] | GHS07 |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[9][10][11] | GHS07 |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[10][11] | GHS07 |
Q4: How should I dispose of waste containing this compound?
Dispose of contents and containers in accordance with local, regional, and national regulations.[6][12] It is recommended to use a licensed chemical waste disposal company.[3] Do not allow the material to enter drains or water sources.[4][7]
Q5: What are the known incompatibilities of this compound?
Avoid contact with strong oxidizing agents and strong acids.[13] The compound is stable under normal conditions, but these incompatibilities could lead to hazardous reactions.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Poor Solubility of this compound
Symptoms: The compound does not fully dissolve in the chosen solvent, or a suspension is formed instead of a clear solution.
Root Cause Analysis: Carboxylic acids, particularly those with aromatic ring structures, can exhibit limited solubility in common organic solvents. The crystalline nature of the solid can also contribute to slow dissolution.
Solutions:
-
Solvent Selection: For a related compound, quinoline-8-carboxylic acid, DMSO is an effective solvent, especially with gentle warming and sonication.[14] Start with DMSO as your first choice. Other polar aprotic solvents like DMF or NMP may also be effective.
-
Gentle Heating: Warming the mixture to 40-60°C can significantly improve solubility.[14] Avoid excessive heat to prevent potential degradation.
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance the rate of dissolution.
-
pH Adjustment: For aqueous solutions, deprotonating the carboxylic acid by adding a base (e.g., sodium hydroxide or a tertiary amine) will form a more soluble carboxylate salt.
Below is a decision tree to guide you through troubleshooting solubility issues.
Caption: A decision tree for troubleshooting solubility.
Issue 2: Unexpected Reaction Outcome or Suspected Degradation
Symptoms: A chemical reaction involving this compound yields unexpected products, low yield, or fails to proceed. The solid material has changed color over time.
Root Cause Analysis: While generally stable, quinoline derivatives can be sensitive to light and strong acids.[13] The carboxylic acid and bromo substituents can also participate in side reactions under certain conditions.
Solutions:
-
Purity Check: Before use, especially if the material has been stored for a long time, verify the purity of the this compound using techniques like NMR, LC-MS, or melting point determination.
-
Reaction Conditions:
-
Light Sensitivity: Protect the reaction mixture from light, especially if photolabile reagents are used or if the reaction is run for an extended period.[13]
-
Acid/Base Sensitivity: Be mindful of the pH of your reaction. The quinoline nitrogen is basic and can be protonated, which may affect its reactivity. The carboxylic acid is acidic and can be deprotonated.
-
Temperature Control: Avoid excessive temperatures that could lead to decarboxylation or other degradation pathways.
-
-
Inert Atmosphere: For sensitive reactions, particularly those involving organometallic reagents, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a stock solution of this compound.
Materials:
-
Anhydrous DMSO
-
Calibrated balance
-
Appropriate volumetric flask
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Calculate the required mass: For 10 mL of a 10 mM solution, the required mass is: 10 mmol/L * 0.010 L * 252.06 g/mol = 0.0252 g = 25.2 mg
-
Weigh the compound: In a chemical fume hood, carefully weigh out 25.2 mg of this compound into a tared weighing boat.
-
Transfer to volumetric flask: Transfer the weighed compound to a 10 mL volumetric flask.
-
Add solvent: Add approximately 7-8 mL of anhydrous DMSO to the flask.
-
Dissolve the compound:
-
Gently swirl the flask to wet the solid.
-
Use a vortex mixer to aid dissolution.
-
If necessary, gently warm the flask in a water bath (40-60°C) or place it in a sonicator until all the solid has dissolved.[14]
-
-
Bring to final volume: Once the solution is at room temperature, carefully add DMSO to the 10 mL mark.
-
Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), as recommended for similar compounds.[14] Aliquot the solution to avoid repeated freeze-thaw cycles.[14]
Safe Handling Workflow
The following diagram illustrates a safe handling workflow for this compound.
Sources
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- 3. chemicalbook.com [chemicalbook.com]
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- 6. file.medchemexpress.com [file.medchemexpress.com]
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- 9. 6-Bromo-8-quinolinecarboxylic acid | C10H6BrNO2 | CID 150121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 8-Bromoquinoline-6-carboxylic acid | C10H6BrNO2 | CID 10658433 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. scbt.com [scbt.com]
Technical Support Center: Scaling Up 6-Bromoquinoline-8-carboxylic Acid Synthesis
Welcome to the technical support resource for the synthesis of 6-bromoquinoline-8-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of scaling this important heterocyclic compound. Here, we address common experimental hurdles with in-depth explanations, troubleshooting protocols, and practical FAQs to streamline your synthesis efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A: The synthesis of substituted quinolines like this compound typically relies on classic named reactions. The most relevant are the Skraup and Doebner-von Miller syntheses.[1][2] The choice often depends on the available starting materials. A common strategy involves a Skraup-type reaction using a substituted aniline, followed by oxidation of a precursor group (e.g., a methyl group) at the 8-position to the carboxylic acid.[3]
Q2: My Skraup synthesis is extremely vigorous and hard to control. How can I manage the exotherm?
A: The Skraup reaction is notoriously exothermic, primarily due to the dehydration of glycerol to acrolein by concentrated sulfuric acid and the subsequent condensation reactions.[4][5] To moderate this, you should:
-
Use a Moderator: Ferrous sulfate (FeSO₄) is a classic and effective moderator that ensures the reaction proceeds less violently.[6][7] Boric acid can also be used.[8]
-
Control Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally while providing efficient cooling with an ice bath.[6]
-
Ensure Efficient Stirring: Use a mechanical stirrer, especially for larger volumes, to ensure even heat distribution and prevent localized hotspots that can lead to charring.[9]
Q3: Why am I getting a low yield and significant tar formation?
A: Tar formation is a frequent side reaction in both Skraup and Doebner-von Miller syntheses due to the harsh acidic and oxidizing conditions which promote the polymerization of intermediates like acrolein or other α,β-unsaturated carbonyl compounds.[6][10][11] Low yields are often a direct consequence of this polymerization, as it consumes starting materials and complicates purification.[12]
Q4: Can I use an alternative to nitrobenzene as the oxidizing agent in the Skraup reaction?
A: Yes. While nitrobenzene is traditional, its reduction byproducts can complicate purification. Milder or alternative oxidants like arsenic pentoxide or m-nitrobenzenesulfonic acid are viable options.[4] The byproducts of m-nitrobenzenesulfonic acid are water-soluble, which can simplify the work-up process.[13]
Troubleshooting Guide
This section provides a systematic approach to overcoming specific challenges you may encounter during the synthesis.
Problem 1: Uncontrollable Exothermic Reaction & Tar Formation
-
Symptoms: The reaction mixture darkens rapidly, becomes highly viscous or solidifies into a black tar, and may release fumes uncontrollably.
-
Root Cause: The reaction between glycerol and sulfuric acid to form the reactive intermediate acrolein is highly exothermic.[4] Without proper control, the high temperature causes the acrolein to polymerize, leading to tar. The subsequent cyclization and oxidation steps also contribute to the exotherm.
-
Troubleshooting & Optimization:
| Strategy | Mechanism of Action | Recommended Protocol Adjustments |
| Introduce a Moderator | Ferrous sulfate (FeSO₄) smooths the reaction rate, preventing a sudden and violent exotherm.[6][7] | Add FeSO₄·7H₂O (approx. 0.1 eq relative to the aniline) to the initial mixture of aniline and glycerol before acid addition. |
| Controlled Acid Addition | Maintains a manageable temperature by limiting the rate of the initial dehydration step. | Add concentrated H₂SO₄ dropwise via an addition funnel to the cooled (0-5 °C) and vigorously stirred reaction mixture. Monitor the internal temperature closely. |
| Biphasic Solvent System | In Doebner-von Miller type reactions, a biphasic system can sequester the α,β-unsaturated carbonyl in an organic phase, reducing its acid-catalyzed self-polymerization in the aqueous phase.[10][11] | Consider refluxing the aniline in aqueous acid (e.g., HCl) with the carbonyl compound dissolved in a non-miscible organic solvent like toluene. |
| Mechanical Stirring | Prevents the formation of localized hotspots where tar formation initiates. A magnetic stir bar is often insufficient for the viscous mixture. | Use an overhead mechanical stirrer with a properly shaped paddle to ensure thorough mixing throughout the reaction.[9] |
Problem 2: Low Yield of Crude Product
-
Symptoms: After work-up, the isolated mass of the crude product is significantly lower than the theoretical yield.
-
Root Cause: This can be due to several factors: incomplete reaction, excessive side product formation (e.g., tarring), or the use of a deactivated aniline substrate. Anilines with strong electron-withdrawing groups are less nucleophilic, leading to poor conversion.[12][13]
-
Troubleshooting & Optimization:
| Strategy | Mechanism of Action | Recommended Protocol Adjustments |
| Verify Substrate Reactivity | Electron-withdrawing groups on the aniline starting material decrease its nucleophilicity, slowing the initial Michael addition and hindering the reaction.[13] | For deactivated anilines, consider harsher conditions (higher temperature, longer reaction time), but be aware this can increase tarring. Alternatively, a different synthetic route not relying on the aniline's nucleophilicity may be necessary. |
| Optimize Reaction Time & Temp | The reaction requires sufficient thermal energy to overcome activation barriers for cyclization and dehydration.[4] | After the initial exotherm subsides, ensure the mixture is heated to a steady reflux (typically 130-150 °C) for a sufficient duration (e.g., 3-5 hours) to drive the reaction to completion. Monitor progress using TLC. |
| Ensure Anhydrous Conditions | Water can interfere with the dehydration of glycerol and other key steps. | Use anhydrous grade glycerol and ensure all glassware is thoroughly dried before use. |
Problem 3: Difficulty in Product Purification
-
Symptoms: The crude product is a dark, oily, or tarry substance that is difficult to handle. Standard crystallization or column chromatography yields impure fractions or results in significant product loss.
-
Root Cause: The primary challenge is separating the desired product from the complex mixture of polymeric tars and colored byproducts generated under the harsh reaction conditions.[6]
-
Troubleshooting & Optimization:
| Strategy | Mechanism of Action | Recommended Protocol Adjustments |
| Initial Steam Distillation | Many quinoline derivatives are steam-volatile, while the high-molecular-weight tars are not. This is an effective first-pass purification step.[6] | After quenching the reaction and neutralizing, subject the entire mixture to steam distillation to isolate the volatile quinoline product from the non-volatile tar. |
| Acid-Base Extraction | The basic nitrogen atom of the quinoline ring allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities behind in the organic phase. | Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane). Extract with aqueous HCl (e.g., 1-2 M). Wash the acidic aqueous layer with fresh organic solvent to remove neutral impurities. Basify the aqueous layer with NaOH or NH₄OH to precipitate the quinoline product, then extract it back into an organic solvent. |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent system can effectively remove residual impurities. | Experiment with various solvents (e.g., ethanol, ethyl acetate, hexane/ethyl acetate mixtures) to find a system where the product has high solubility at high temperatures and low solubility at low temperatures. |
Experimental Workflows & Protocols
Overall Synthesis Workflow
The general workflow for synthesizing and purifying this compound involves several key stages, from the initial reaction to final characterization.
Caption: High-level workflow for the synthesis and purification of this compound.
Representative Protocol: Skraup Synthesis of 6-Bromo-8-methylquinoline
This protocol details the synthesis of the methyl precursor to this compound. The subsequent oxidation of the methyl group is a standard procedure (e.g., using KMnO₄ or other strong oxidants) that is highly substrate-dependent and requires separate optimization.
Disclaimer: This is a representative protocol based on established Skraup synthesis methods. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-Bromo-2-methylaniline
-
Anhydrous Glycerol
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated Sulfuric Acid (98%)
-
m-Nitrobenzenesulfonic acid (or Nitrobenzene)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charging Reactants: To the flask, add 4-bromo-2-methylaniline (1.0 eq), anhydrous glycerol (3.0 eq), and ferrous sulfate heptahydrate (0.1 eq).
-
Acid Addition: Begin vigorous stirring and cool the flask in an ice/water bath. Slowly add concentrated sulfuric acid (approx. 2.5 eq) through the dropping funnel, ensuring the internal temperature does not exceed 25 °C.
-
Oxidant Addition: Once the acid has been added, add the oxidizing agent, m-nitrobenzenesulfonic acid (1.2 eq).
-
Reaction: Gently heat the mixture using a heating mantle. An exothermic reaction should commence. Remove the heat source and allow the reaction to reflux under its own heat. If the reaction becomes too vigorous, use the ice bath for cooling.
-
Completion: Once the initial exotherm subsides, heat the mixture to a steady reflux (approx. 130-140 °C) for 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Allow the mixture to cool to below 100 °C. Carefully and slowly pour the warm, viscous mixture onto crushed ice in a large beaker with stirring.
-
Neutralization: Slowly neutralize the acidic solution with concentrated NaOH solution until the pH is >10. This step is highly exothermic and should be performed with cooling.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude brown oil/solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Skraup Reaction Mechanism Visualization
Understanding the mechanism helps in diagnosing which step might be failing.
Caption: Simplified mechanism of the Skraup quinoline synthesis, highlighting the key steps and common side reactions.
References
- BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem Technical Support Center.
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem Technical Support Center.
- Kaur, M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances.
- BenchChem. (2025). Optimizing reaction time and temperature for quinoline synthesis. BenchChem Technical Support Center.
- Vitaku, E., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- Adimule, V., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
- Wikipedia. (2023). Skraup reaction.
- ResearchGate. (2025). Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield.
- Sigma-Aldrich. This compound.
- Sigma-Aldrich. 6-Bromoquinoline-3-carboxylic acid.
- Santa Cruz Biotechnology. This compound.
- Reddit. (2024). Help with Skraup synthesis. r/chemhelp.
-
Organic Syntheses. Quinoline. [Link]
- Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry.
- BenchChem. (2025).
Sources
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- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
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- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
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- 9. reddit.com [reddit.com]
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- 13. reddit.com [reddit.com]
Technical Support Center: Synthesis of 6-Bromoquinoline-8-carboxylic acid
Welcome to the technical support guide for the synthesis of 6-bromoquinoline-8-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important synthetic intermediate. Our goal is to provide practical, field-tested insights into identifying and mitigating common byproducts encountered during its synthesis, ensuring higher purity, better yields, and more reliable experimental outcomes.
The synthesis of substituted quinolines, particularly through classic methods like the Skraup or Doebner-von Miller reactions, is powerful but often accompanied by challenges such as vigorous reaction conditions, byproduct formation, and purification difficulties.[1][2] This guide uses a question-and-answer format to directly address the most pressing issues you may face in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude reaction product is a dark, intractable tar. What causes this, and how can I prevent it?
A1: Root Cause Analysis & Mitigation of Tarry Byproducts
This is the most common issue when using Skraup-type synthesis conditions, which typically involve heating an aniline derivative with glycerol in the presence of a strong acid (like sulfuric acid) and an oxidizing agent.[3][4]
-
Causality — The Chemistry of Tar Formation: The highly exothermic and acidic environment forces the dehydration of glycerol into acrolein, a highly reactive α,β-unsaturated aldehyde.[4] This acrolein is essential for forming the quinoline ring system, but it is also highly prone to polymerization under these harsh conditions. This polymerization is what produces the high-molecular-weight, dark, tarry substances that contaminate your product.[5]
-
Mitigation Strategies & Protocols:
-
Temperature Control (Critical): The reaction is notoriously exothermic.[3] Instead of applying high heat continuously, heat the mixture gently to initiate the reaction. Once it begins (often indicated by bubbling or a color change), remove the external heat source. The reaction's own exotherm should sustain it. Reapply gentle heat only after this initial vigorous phase subsides.
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic technique to make the reaction less violent and suppress tar formation.[4]
-
Alternative Oxidizing Agents: While nitrobenzene is a traditional oxidizing agent, it contributes to the harshness of the reaction. Consider using milder alternatives like arsenic acid or iodine, which can lead to a cleaner reaction profile.[3]
-
-
Purification Protocol for Tarry Mixtures: If you already have a tarry mixture, purification is challenging but possible.
-
Alkalinize: Carefully make the crude reaction mixture alkaline with a concentrated NaOH or KOH solution. This neutralizes the acid and converts the quinoline-carboxylic acid salt into a more soluble form.
-
Steam Distillation: For removing non-volatile tars, steam distillation is highly effective. The desired product (or its decarboxylated byproduct) may be volatile enough to be carried over with the steam, leaving the polymeric tar behind.[3]
-
Solvent Extraction & Activated Carbon: After distillation or as an alternative, perform a thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If the extracted solution is still highly colored, treat it with activated carbon to adsorb colored impurities before proceeding with crystallization or chromatography.[3]
-
Q2: My analytical data (NMR/MS) suggests the presence of a compound with a mass of M-44. What is this impurity?
A2: Identification and Prevention of Decarboxylation
A mass loss of 44 amu (the mass of CO₂) is a classic indicator of decarboxylation, where the carboxylic acid group is lost. In this case, the byproduct is 6-bromoquinoline .
-
Causality — The Instability of the Carboxylic Acid: Heteroaromatic carboxylic acids, especially with the carboxyl group adjacent to the heteroatom (like in quinoline-2- or -8-carboxylic acids), can be susceptible to decarboxylation upon heating.[6] The reaction is often catalyzed by trace metals or occurs under strongly acidic or basic conditions at elevated temperatures.[7][8] The mechanism involves the formation of a stable intermediate after the loss of CO₂.
-
Workflow for Identification and Mitigation:
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Topic: 6-Bromoquinoline-8-carboxylic acid vs. Other Quinoline Derivatives: A Structural and Functional Analysis
An In-Depth Comparative Guide for Researchers
This guide provides an objective, data-driven comparison of 6-bromoquinoline-8-carboxylic acid against other significant quinoline derivatives. We will explore how subtle changes in the quinoline scaffold dictate profound differences in biological activity, offering field-proven insights for researchers in medicinal chemistry and drug development.
The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry
Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyridine ring, is a "privileged scaffold" in drug discovery.[1][2] Its rigid structure and the nitrogen atom's ability to form hydrogen bonds make it an ideal backbone for designing molecules that can interact with a wide array of biological targets. Consequently, quinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][3][4][5] The therapeutic efficacy of these derivatives is highly dependent on the nature and position of substituents on the quinoline core, a concept we will explore in detail.
Profiling this compound
This compound is a specific derivative featuring two key functional groups: a bromine atom at the 6-position and a carboxylic acid group at the 8-position.
While extensive biological data on this specific isomer is not as widespread as for other derivatives, its structure suggests its primary role as a versatile synthetic intermediate. The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse molecular fragments. The carboxylic acid at the 8-position is a potent metal-chelating group and can form critical hydrogen bonds with enzyme active sites. This unique combination of functionalities makes it a valuable building block for creating more complex and targeted therapeutic agents.
Caption: Chemical structure of this compound.
Comparative Analysis: Positional Isomerism and Functional Group Effects
The specific placement of substituents dramatically alters a molecule's electronic properties, steric profile, and biological activity. Let's compare this compound with other key derivatives.
The Critical Role of the Carboxylic Acid Group Position
The position of the carboxylic acid moiety is a primary determinant of biological function. A direct comparison between quinoline-2-carboxylic acid and quinoline-4-carboxylic acid illustrates this principle clearly.
-
Quinoline-2-carboxylic acid has shown significantly more potent inhibition of enzymes like α-glucosidase and α-amylase compared to its 4-carboxylic acid counterpart.[8]
-
Quinoline-4-carboxylic acid and its derivatives are well-established as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, an activity not prominently associated with the 2-COOH isomer.[8]
-
Both isomers, however, exhibit notable antiproliferative activity against the MCF7 breast cancer cell line, suggesting some overlapping mechanisms.[8][9][10]
This divergence is likely due to the different spatial arrangements of the nitrogen and carboxyl groups, which dictates their ability to chelate metals and form specific hydrogen bonds within an enzyme's active site.[9] this compound, with its carboxyl group at the C8 position, forms a powerful bidentate chelation site with the quinoline nitrogen, similar to the well-known metal-binding agent 8-hydroxyquinoline.
The Influence of the Bromo Substituent
Halogen atoms, particularly bromine, are frequently incorporated into drug candidates to modulate their properties. The bromine at the 6-position in our lead compound:
-
Increases Lipophilicity: This can enhance the molecule's ability to cross biological membranes.
-
Forms Halogen Bonds: Bromine can act as a halogen bond donor, forming non-covalent interactions with biological targets to improve binding affinity.
-
Acts as a Synthetic Handle: As mentioned, it's a key site for further molecular elaboration via cross-coupling chemistry.
Comparing our lead compound to its isomers, such as 6-bromoquinoline-3-carboxylic acid and 8-bromoquinoline-6-carboxylic acid [11][12], reveals further subtleties. The electronic and steric environment of each isomer is unique, which would lead to different reactivity and biological profiles. For instance, the proximity of the bromine to the nitrogen in the 8-bromo isomer significantly alters the electronic nature of the pyridine ring compared to the 6-bromo isomer.
Comparison with Clinically Relevant Scaffolds
-
4-Aminoquinolines (e.g., Chloroquine): This class is famed for its antimalarial activity.[13][14] The key structural feature is the basic amino group at the 4-position, which is crucial for its mechanism of action: accumulating in the parasite's acidic food vacuole and interfering with heme detoxification.[5] This highlights a completely different functional class compared to the acidic carboxylic acid derivatives.
-
8-Hydroxyquinolines: These compounds are potent metal chelators and exhibit broad-spectrum antimicrobial and antifungal activities.[4][15] The activity is directly tied to the hydroxyl group at the 8-position, which, along with the ring nitrogen, binds essential metal ions required by microbial enzymes. This compound shares this C8-N chelating motif, suggesting it could be a scaffold for developing novel antimicrobial agents.
Quantitative Data Summary
The following table summarizes the reported biological activities for selected quinoline derivatives, providing a basis for quantitative comparison.
| Compound | Class | Reported Biological Activity | Quantitative Data (IC₅₀) | References |
| This compound | Bromo-Quinoline Carboxylic Acid | Primarily a synthetic intermediate; potential for antimicrobial/anticancer activity based on structure. | Data not widely available. | [6][7] |
| Quinoline-2-carboxylic acid | Quinoline Carboxylic Acid | Antiproliferative (MCF7, HELA cells), Anti-inflammatory, Enzyme Inhibition. | α-glucosidase Inhibition: More potent than the C4 isomer. | [8][9][10] |
| Quinoline-4-carboxylic acid | Quinoline Carboxylic Acid | Antiproliferative (MCF7), Anti-inflammatory, DHODH Inhibition. | Appreciable anti-inflammatory effects vs. indomethacin. | [8][9][10] |
| 8-Hydroxyquinoline | Hydroxyquinoline | Antimicrobial, Antifungal, Anti-tubercular, Metal Chelator. | Growth inhibitor for M. tuberculosis. | [4][15] |
| Chloroquine | 4-Aminoquinoline | Antimalarial, Antiprion. | Antimalarial IC₅₀ values in the nanomolar range against sensitive strains. | [5][13][16] |
Experimental Protocols & Workflows
To ensure scientific integrity, every comparison must be grounded in reproducible experimental design. Below is a representative protocol for evaluating a key biological activity discussed in this guide.
Protocol: α-Glucosidase Inhibition Assay
This assay is crucial for screening compounds for anti-diabetic potential and provides a clear method for quantitatively comparing the inhibitory strength of different quinoline carboxylic acid isomers.[8]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
Phosphate buffer (pH 6.8)
-
p-Nitrophenyl-α-D-glucopyranoside (PNPG) substrate solution
-
Test Compounds (e.g., Quinoline-2-carboxylic acid, Quinoline-4-carboxylic acid) dissolved in DMSO
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
96-well microplate and reader (405 nm)
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add 20 µL of the test compound solution to each well.
-
Enzyme Addition: Add 100 µL of the α-glucosidase solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 20 µL of the PNPG substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for another 20 minutes.
-
Stop Reaction: Add 80 µL of 0.1 M Na₂CO₃ solution to stop the reaction.
-
Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Experimental workflow for the α-glucosidase inhibition assay.
Synthetic Strategies and Logical Relationships
The synthesis of these derivatives is well-established. Classic methods like the Skraup , Friedlander , and Pfitzinger syntheses are commonly employed to construct the core quinoline ring system from simpler aromatic amines and carbonyl compounds.[17][18] The choice of starting materials directly dictates the substitution pattern on the final product.
Caption: Logical workflow from starting materials to target quinoline derivatives.
Conclusion and Future Outlook
This guide demonstrates that while all quinolines share a common scaffold, their functional identities are dictated by their unique substitution patterns.
-
This compound stands out as a promising, albeit under-investigated, building block. Its structural features—a reactive bromine handle and a potent C8-N metal-chelating motif—make it an ideal candidate for developing novel therapeutics, particularly in the antimicrobial and anticancer domains.
-
The comparison with isomers like quinoline-2- and -4-carboxylic acids underscores the principle of positional isomerism , where subtle structural shifts lead to distinct biological outcomes, such as preferential enzyme inhibition.
-
Contrasting with established drugs like Chloroquine highlights how different functional groups (amine vs. carboxylic acid) can direct the entire class of molecule toward different therapeutic applications.
For researchers, this compound represents not just a single data point but a gateway to a vast chemical space. Its strategic value lies in its potential for derivatization, enabling the systematic exploration of structure-activity relationships and the rational design of next-generation quinoline-based drugs.
References
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Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry - ACS Publications. [Link]
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The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. Journal of Medicinal Chemistry - ACS Publications. [Link]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
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Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
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Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Journal of Pharmaceutical Sciences. [Link]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. [Link]
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Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. [Link]
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Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
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Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. [Link]
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SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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8-Bromoquinoline-6-carboxylic acid. PubChem. [Link]
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A Comparative Analysis of the Biological Activities of 6-Bromoquinoline-8-carboxylic acid and its Nitrile Analog
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity. This guide provides an in-depth, objective comparison of the biological activities of two closely related quinoline derivatives: 6-Bromoquinoline-8-carboxylic acid and its nitrile analog, 6-Bromoquinoline-8-carbonitrile. By examining their performance in key biological assays and exploring the underlying structure-activity relationships, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research endeavors.
Introduction: The Significance of Functional Group Modification
The substitution of a carboxylic acid group with a nitrile group represents a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and, consequently, its biological activity. Carboxylic acids are often pivotal for target binding through hydrogen bonding and ionic interactions but can also contribute to poor cell permeability and rapid metabolism.[3] Conversely, the nitrile group, while also polar, is a weaker hydrogen bond acceptor and is generally more lipophilic, which can enhance membrane permeability and metabolic stability.[4] This fundamental difference in functional group character provides a compelling rationale for a comparative investigation into the biological profiles of this compound and its nitrile counterpart.
Anticancer Activity: A Tale of Two Functional Groups
Quinoline derivatives have demonstrated significant potential as anticancer agents, exerting their effects through various mechanisms, including the inhibition of topoisomerase enzymes and protein kinases, as well as the induction of apoptosis.[5][6] The introduction of bromo and cyano substituents onto the quinoline ring has been shown to enhance cytotoxic activity against various cancer cell lines.[1][5]
While direct comparative data for this compound and 6-bromoquinoline-8-carbonitrile is not extensively available in the public domain, we can infer potential activities based on studies of structurally similar compounds. For instance, studies on substituted 8-hydroxyquinolines have shown that both bromo and cyano groups contribute significantly to their antiproliferative effects.[5]
Table 1: Comparative Anticancer Activity of Substituted Quinoline Analogs
| Compound ID | Structure (R-groups on 8-hydroxyquinoline) | Cancer Cell Line | IC50 (µg/mL)[5] |
| 1 | R5=H, R7=H | C6 (Rat Brain Tumor) | >50 |
| 2 | R5=Br, R7=Br | C6 | 12.3 |
| 3 | R7=Br | C6 | 25.6 |
| 4 | R7=CN | C6 | 13.2 |
| 5 | R5=CN, R7=CN | C6 | 6.7 |
Note: Lower IC50 values indicate greater potency.
The data in Table 1 clearly demonstrates that the addition of bromine and cyano groups to the quinoline scaffold significantly enhances anticancer activity. Notably, the dicyano-substituted analog (Compound 5) exhibits the highest potency, suggesting a synergistic effect of electron-withdrawing groups at these positions.[5] This provides a strong rationale for investigating the anticancer potential of 6-bromoquinoline-8-carbonitrile.
Furthermore, a study on various substituted quinolines reported that 6,8-dibromo-5-nitroquinoline displayed significant inhibitory activity against C6, HT29 (Human Colon Carcinoma), and HeLa (Human Cervical Carcinoma) cancer cell lines, with IC50 values of 50.0 µM, 26.2 µM, and 24.1 µM, respectively.[1] This highlights the potential of bromo-substituted quinolines as a promising class of anticancer agents.
Antimicrobial Activity: Exploring a Second Therapeutic Frontier
Beyond their anticancer properties, quinoline derivatives have a long-standing history as effective antimicrobial agents.[7][8] The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[9]
The structural characteristics of both this compound and 6-bromoquinoline-8-carbonitrile suggest they are promising candidates for antimicrobial screening. The presence of the bromine atom is known to contribute to antimicrobial efficacy, and the nature of the substituent at the 8-position (carboxylic acid vs. nitrile) would likely influence the potency and spectrum of activity.
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, detailed experimental protocols for assessing their anticancer and antimicrobial activities are provided below.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and 6-Bromoquinoline-8-carbonitrile
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for evaluating in vitro anticancer activity using the MTT assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound and 6-Bromoquinoline-8-carbonitrile
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined visually or by measuring the optical density at 600 nm.
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Signaling Pathways and Mechanisms of Action
The anticancer activity of quinoline derivatives is often attributed to their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Topoisomerase Inhibition: Many quinoline-based compounds function as topoisomerase inhibitors, interfering with the process of DNA replication and leading to cancer cell death.[2] Both 5,7-dicyano-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline have been shown to inhibit human DNA topoisomerase I.[1]
Pim-1 Kinase Inhibition: The Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[6][10][11] Several quinoline derivatives have been identified as potent Pim-1 kinase inhibitors, inducing apoptosis and cell cycle arrest.[6]
The specific signaling pathways targeted by this compound and its nitrile analog remain to be elucidated. However, based on the known mechanisms of similar compounds, it is plausible that they may exert their anticancer effects through the inhibition of topoisomerases and/or protein kinases like Pim-1.
Potential signaling pathways affected by quinoline derivatives.
Conclusion and Future Directions
This guide has provided a comparative overview of the potential biological activities of this compound and its nitrile analog, 6-bromoquinoline-8-carbonitrile. While direct comparative experimental data remains limited, the analysis of structurally related compounds strongly suggests that both molecules are promising candidates for anticancer and antimicrobial drug discovery.
The substitution of the carboxylic acid with a nitrile group is likely to have a significant impact on the pharmacokinetic and pharmacodynamic properties of the molecule. Further investigation is warranted to elucidate the precise biological activities, mechanisms of action, and therapeutic potential of these compounds. The experimental protocols provided herein offer a clear roadmap for researchers to undertake a direct and comprehensive comparison. Such studies will be invaluable in understanding the nuanced effects of functional group modification on the biological activity of the versatile quinoline scaffold.
References
- Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitor. (2016). Bioorganic & Medicinal Chemistry Letters, 26(9), 2266-2271.
- Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Molecular Structure, 1222, 128893.
- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424.
- Synthesis of Fused Quinoline Derivatives With Antiproliferative Activities and Tyrosine Kinases, Pim-1 Kinase Inhibitions. (2022). Acta Chimica Slovenica, 69(1), 13-29.
- Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (2019). Bioorganic Chemistry, 87, 534-544.
- El-Sayed, N. N. E., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163917.
-
New[4][5]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. (2016). European Journal of Medicinal Chemistry, 122, 595-608.
-
ResearchGate. (n.d.). Quinoline and quinolone having PIM-1 kinase inhibitory activity. [Link]
- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
- In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. (2022). Journal of Molecular Liquids, 367, 120468.
- Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4839-4843.
- Singh, U. P., & Singh, R. K. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100742.
- Structure-activity relationship of quinolones. (1989). Clinical and Investigative Medicine. Médecine Clinique Et Experimentale, 12(1), 7-9.
- Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIa, G-quadruplex binding and cytotoxic properties. (2016). European Journal of Medicinal Chemistry, 108, 354-366.
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry, 45(3), 1546-1562.
- A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (2022). Journal of Molecular Structure, 1260, 132795.
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A Comparative Guide to 6-Bromo vs. 8-Bromo Quinoline Carboxylic Acids for Advanced Synthesis
The strategic placement of a bromine atom on the quinoline scaffold—a privileged structure in medicinal chemistry—profoundly influences the molecule's electronic and steric profile. This, in turn, dictates its utility in complex synthetic pathways. Whether your objective is to leverage the C-Br bond for cross-coupling reactions or to fine-tune the electronic properties of a target molecule, understanding the distinct characteristics of the 6-bromo and 8-bromo isomers is paramount for successful and efficient research and development.
Structural and Physicochemical Distinctions: The Impact of Isomerism
The fundamental difference between 6-bromo and 8-bromo quinoline carboxylic acids lies in the position of the bromine substituent on the bicyclic quinoline framework. In the 6-bromo isomer, the bromine is located on the carbocyclic (benzene) ring, whereas in the 8-bromo isomer, it is positioned on the heterocyclic (pyridine) ring, peri to the nitrogen atom. This seemingly minor positional shift has significant consequences for the molecule's steric and electronic properties.
Electronic Effects: The quinoline ring system is inherently electron-deficient due to the electronegativity of the nitrogen atom.[1] The bromine atom at the 6-position primarily exerts its influence through resonance and inductive effects within the fused benzene ring. In contrast, the bromine at the 8-position is subject to a more direct electronic pull from the adjacent nitrogen, further modifying the electron density of the pyridine ring.
Steric Hindrance: The 8-position is significantly more sterically encumbered than the 6-position due to its proximity to the quinoline nitrogen and the C1 position of the fused ring. This steric bulk can hinder the approach of reagents, often necessitating specialized catalysts or more forcing reaction conditions for transformations at or near this site.[1]
These foundational differences manifest in their physicochemical properties, which are critical for experimental design.
Table 1: Comparative Physicochemical Properties of Bromoquinoline Carboxylic Acid Isomers
| Property | 6-Bromoquinoline-4-carboxylic acid | 8-Bromoquinoline-3-carboxylic acid | 6-Bromoquinoline-8-carboxylic acid | 8-Bromoquinoline-6-carboxylic acid |
| Molecular Formula | C₁₀H₆BrNO₂ | C₁₀H₆BrNO₂ | C₁₀H₆BrNO₂ | C₁₀H₆BrNO₂ |
| Molecular Weight | 252.06 g/mol [2] | 252.06 g/mol [3] | 252.06 g/mol [4] | 252.06 g/mol [5] |
| CAS Number | 40366-67-2[2] | 347146-16-1[3] | 64507-38-6[4][6] | 1014920-99-7[5] |
| Predicted XLogP3 | 2.4[2] | 2.4[3] | 2.4 | 2.4[5] |
| Hydrogen Bond Donors | 1[2] | 1[3] | 1 | 1[5] |
| Hydrogen Bond Acceptors | 3[2] | 3[3] | 3 | 3[5] |
Note: Data is compiled from PubChem and other chemical supplier databases. Properties for some specific isomers may not be extensively reported and are often predicted.
Synthetic Pathways: A Tale of Two Isomers
The synthesis of bromoquinoline carboxylic acids can be achieved through various routes, often starting from commercially available anilines. The choice of starting material and synthetic strategy is dictated by the desired substitution pattern.
Synthesis of 6-Bromoquinoline Carboxylic Acids
A common approach for synthesizing 6-bromoquinoline derivatives involves starting with a 4-bromoaniline precursor. For instance, the synthesis of 6-bromo-4-oxo-4H-quinoline can be achieved by condensing 4-bromoaniline with Meldrum's Acid, followed by a thermal rearrangement.[7] The resulting quinolone can then be further functionalized. Another route involves the hydrolysis of a tribromomethyl precursor, as seen in the synthesis of 6-bromo-2-quinolinecarboxylic acid.[8]
Caption: General workflow for the synthesis of a 6-bromoquinoline scaffold.
Synthesis of 8-Bromoquinoline Carboxylic Acids
The synthesis of 8-bromoquinoline derivatives typically starts from 2-bromoaniline. A classic method is the Skraup synthesis or a modified version, such as reacting 2-bromoaniline with acrolein diethyl acetal in an acidic medium, which cyclizes to form the 8-bromoquinoline core.[9] Subsequent functionalization can then be performed to introduce the carboxylic acid moiety.
Caption: General workflow for the synthesis of an 8-bromoquinoline scaffold.
Comparative Reactivity in Key Transformations
The utility of these isomers as synthetic intermediates is most evident in their performance in palladium-catalyzed cross-coupling reactions. The position of the bromine atom dictates the reactivity of the C-Br bond and its susceptibility to oxidative addition, the key step in these catalytic cycles.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating carbon-carbon bonds. The reactivity of haloarenes in this reaction generally follows the trend I > Br > Cl, making bromoquinolines excellent substrates.[10]
-
6-Bromoquinolines: The C-Br bond at the 6-position behaves like a typical aryl bromide. It is readily activated by common palladium catalysts (e.g., Pd(PPh₃)₄) and couples efficiently with a wide range of boronic acids under standard conditions (e.g., Na₂CO₃ base, toluene/ethanol solvent, ~90 °C).[10]
-
8-Bromoquinolines: The C-Br bond at the 8-position is sterically hindered. While still reactive, achieving high yields may require more active catalyst systems, such as those employing bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which can facilitate the challenging oxidative addition step. The proximity of the quinoline nitrogen can also lead to catalyst inhibition through coordination, sometimes necessitating higher catalyst loadings or specific ligand choices to mitigate this effect.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[11]
-
6-Bromoquinolines: As with Suzuki coupling, the 6-bromo isomer is a reliable substrate for Buchwald-Hartwig amination. It couples with a variety of primary and secondary amines using standard palladium/phosphine ligand systems.
-
8-Bromoquinolines: The steric hindrance at the 8-position is a significant factor. The reaction often requires more sterically demanding and electron-rich ligands (e.g., Josiphos, Buchwald's biaryl phosphine ligands) to promote efficient oxidative addition and reductive elimination. The choice of base and solvent can also be more critical to achieving high conversion compared to the less hindered 6-isomer.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Applications in Medicinal Chemistry
The choice between a 6-bromo and 8-bromo quinoline carboxylic acid is often dictated by the specific structure-activity relationship (SAR) of the target biological system.
-
8-Hydroxyquinoline Scaffold: The 8-bromo position is a key handle for synthesizing derivatives of 8-hydroxyquinoline, a well-known chelating agent with a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[12][13][14] Bromination at the 5- and 7-positions of 8-hydroxyquinoline is also common.[15]
-
PARP Inhibitors: The quinoline carboxamide moiety is a feature in certain enzyme inhibitors. For example, the 8-carboxamide group can form intramolecular hydrogen bonds that help stabilize the active conformation for inhibiting enzymes like poly(ADP-ribose)polymerase-1 (PARP-1).[16]
-
Antitubercular and Anticancer Agents: Bromoquinoline derivatives have been investigated for a range of therapeutic applications. For instance, this compound has been explored for its potential antitubercular properties.[16] Highly brominated quinolines have also been synthesized and tested for their anticancer activities.[13]
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on the specific substrates and laboratory conditions.
Protocol 1: Suzuki-Miyaura Coupling of 6-Bromoquinoline
This protocol is adapted from standard procedures for the Suzuki coupling of bromoquinolines.[10]
-
Reagent Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine 6-bromoquinoline (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add toluene (8 mL) and ethanol (2 mL), followed by a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 mL, 2.0 eq).
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination of 8-Bromoquinoline (Projected)
This projected protocol is based on modern methods for coupling sterically hindered aryl halides.[17][18]
-
Reagent Setup: In a glovebox or under a strictly inert atmosphere, add the 8-bromoquinoline carboxylic acid (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 0.05 mmol, 5 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 mmol, 1.4 eq) to a reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).
-
Reaction: Seal the vial and heat the mixture to 100-110 °C for 16-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography. Note: The carboxylic acid may require protection (e.g., as an ester) prior to coupling, followed by a final deprotection step, as the acidic proton can interfere with the basic reaction conditions.[19]
Conclusion
The choice between 6-bromo and 8-bromo quinoline carboxylic acids is a strategic decision in synthetic design.
-
Choose 6-Bromoquinoline Carboxylic Acids for:
-
Reliable and predictable reactivity in standard cross-coupling reactions.
-
Applications where steric hindrance is a limiting factor.
-
Building molecular scaffolds extending from the carbocyclic portion of the quinoline.
-
-
Choose 8-Bromoquinoline Carboxylic Acids for:
-
Synthesis of 8-substituted quinoline derivatives, particularly those related to the 8-hydroxyquinoline pharmacophore.
-
Projects where steric bulk around the nitrogen is a desired feature for modulating biological activity.
-
Instances where more advanced or specialized catalyst systems are available to overcome steric challenges.
-
By understanding the distinct steric, electronic, and reactivity profiles of these two valuable isomers, researchers can make more informed decisions, accelerating the synthesis of novel compounds for drug discovery and materials science.
References
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- Synthesis of Methyl 6-bromoquinoline-3-carboxylic acid.BenchChem.
- Methyl 8-bromoquinoline-2-carboxyl
- 8-Bromoquinoline synthesis.ChemicalBook.
- Synthesis of 6-bromo-4-hydroxyquinoline.PrepChem.com.
- CAS 347146-16-1 8-Bromoquinoline-3-carboxylic acid.BOC Sciences.
- 6-Bromoquinoline(5332-25-2) 1H NMR spectrum.ChemicalBook.
- 8-Bromoquinoline-3-carboxylic acid | 347146-16-1.ChemicalBook.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.MDPI.
- 6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628.PubChem.
- Buchwald–Hartwig amin
- Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.BenchChem.
- Synthesis of 6-Bromoquinoline.Scribd.
- 6-Bromoquinoline | C9H6BrN | CID 79243.PubChem.
- What is the synthesis of 4-bromoquinoline-6-carboxylic acid?Guidechem.
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- 8-bromoquinoline-3-carboxylic acid (C10H6BrNO2).PubChemLite.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.PMC - NIH.
- 6-Bromoquinoline-3-carboxylic acid.Sigma-Aldrich.
- Buchwald-Hartwig Amin
- A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline.BenchChem.
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis of 5- or 8-bromoisoquinoline derivatives.
- 6-Bromo-8-quinolinecarboxylic acid | C10H6BrNO2 | CID 150121.PubChem.
- 6-Bromoquinoline-8-carboxamide.BenchChem.
- 8-Bromoquinoline-6-carboxylic acid | C10H6BrNO2 | CID 10658433.PubChem.
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- This compound | CAS 64507-38-6.SCBT.
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A Researcher's Guide to the Structural Validation of 6-Bromoquinoline-8-carboxylic Acid: A Comparative Approach
For researchers and professionals in drug discovery and development, the unambiguous structural confirmation of a molecule is the bedrock of reliable and reproducible results. In this guide, we delve into the essential analytical techniques required to validate the structure of 6-Bromoquinoline-8-carboxylic acid, a substituted quinoline with potential applications in medicinal chemistry. We will not only detail the expected analytical outcomes for this specific molecule but also compare it with its structural isomers to underscore the critical importance of precise characterization.
The Imperative of Structural Validation
The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential toxicity. In the realm of drug development, an error in structural assignment can lead to wasted resources, misleading structure-activity relationship (SAR) studies, and potentially harmful clinical outcomes. This compound (Molecular Formula: C₁₀H₆BrNO₂, Molecular Weight: 252.06 g/mol ) presents a specific validation challenge due to the potential for isomeric impurities arising from the synthesis.[1][2][3] This guide provides a systematic approach to confirm its identity and purity.
A Multi-Pronged Analytical Approach
No single analytical technique is sufficient for complete structural elucidation. A combination of spectroscopic and spectrometric methods provides a comprehensive and self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of a molecule.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be one in which the compound is fully soluble.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY & HSQC): If the 1D spectra are complex or ambiguous, acquire 2D NMR spectra. A ¹H-¹H COSY (Correlation Spectroscopy) experiment will reveal proton-proton coupling networks, while a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum will correlate each proton with its directly attached carbon.
¹H NMR (Predicted in DMSO-d₆):
-
The five aromatic protons on the quinoline ring system are expected to appear in the region of δ 7.5-9.0 ppm.
-
The proton on the carboxylic acid (-COOH) will likely be a broad singlet at a downfield chemical shift (δ > 12 ppm), the exact position being dependent on concentration and solvent.[5]
-
The protons on the pyridine ring (H2, H3, H4) and the benzene ring (H5, H7) will exhibit characteristic coupling patterns (doublets, doublets of doublets) that can be assigned based on their coupling constants.
¹³C NMR (Predicted in DMSO-d₆):
-
The spectrum will show 10 distinct carbon signals.
-
The carboxyl carbon (-COOH) is expected to be the most downfield signal, typically in the range of δ 165-185 ppm.[5]
-
The carbon atom attached to the bromine (C6) will be shifted upfield compared to its non-brominated counterpart due to the heavy atom effect.
-
The remaining aromatic carbons will appear in the typical region of δ 120-150 ppm.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural clues.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which can be analyzed in either positive or negative ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Fragmentation (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) can be performed on the parent ion. Collision-induced dissociation (CID) will break the molecule into characteristic fragments.
-
Molecular Ion Peak: The most critical information is the presence of the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). For the protonated molecule [M+H]⁺, this would appear around m/z 251.9 and 253.9.[6]
-
Key Fragments: Common fragmentation pathways for carboxylic acids include the loss of water (-18 Da) and the loss of the carboxyl group (-45 Da).
X-ray Crystallography: The Definitive 3D Structure
For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.
-
Crystal Growth: High-quality single crystals are a prerequisite. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
While the crystal structure for the title compound is not available in the searched literature, the structure of the closely related 6-Bromoquinoline-8-carbonitrile provides valuable insights.[7] We can anticipate that the quinoline ring system in this compound will be essentially planar. The crystal packing is likely to be influenced by hydrogen bonding interactions involving the carboxylic acid group, potentially forming dimers, and π-π stacking interactions between the aromatic quinoline rings.
The Importance of Comparison: Distinguishing from Structural Isomers
To illustrate the necessity of this multi-technique approach, let's consider the challenge of distinguishing this compound from its structural isomers, such as 6-Bromoquinoline-3-carboxylic acid and 8-Bromoquinoline-6-carboxylic acid.[8]
| Analytical Technique | This compound (Expected) | 6-Bromoquinoline-3-carboxylic acid (Expected Difference) | 8-Bromoquinoline-6-carboxylic acid (Expected Difference) |
| ¹H NMR | Distinct set of chemical shifts and coupling constants for the 5 aromatic protons. | Different chemical shifts and coupling patterns for the aromatic protons due to the altered substitution pattern. | Different chemical shifts and coupling patterns for the aromatic protons. |
| ¹³C NMR | Unique set of 10 carbon chemical shifts. | Different chemical shifts for the carbon atoms, particularly those in the pyridine ring and the carbon bearing the carboxylic acid. | Different chemical shifts, especially for the carbons in the benzene ring and the carbon bearing the bromine. |
| Mass Spec (MS/MS) | Specific fragmentation pattern. | While the molecular ion will be the same, the fragmentation pattern (MS/MS) may differ due to the different positions of the substituents influencing bond stabilities. | The fragmentation pattern may also show subtle differences compared to the 6,8-isomer. |
| X-ray Crystallography | Unique crystal packing and unit cell dimensions. | Will have a completely different crystal structure and packing arrangement. | Will exhibit a distinct crystal structure. |
Data Presentation: A Comparative Overview
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinguishing Analytical Feature |
| This compound | C₁₀H₆BrNO₂ | 252.06 | Unique ¹H and ¹³C NMR chemical shifts and coupling patterns. |
| 6-Bromoquinoline-3-carboxylic acid | C₁₀H₆BrNO₂ | 252.06 | Different NMR spectral data due to altered substituent positions. |
| 8-Bromoquinoline-6-carboxylic acid | C₁₀H₆BrNO₂ | 252.06 | Distinct NMR spectral data reflecting the different isomeric structure. |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the structural validation process.
Caption: A logical workflow for the comprehensive structural validation of a synthesized compound.
Conclusion: A Commitment to Scientific Rigor
References
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PubChem. 6-Bromo-8-quinolinecarboxylic acid. [Link]
-
National Center for Biotechnology Information. 6,8-Dibromoquinoline. [Link]
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NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]
-
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A Comparative Guide to the Synthetic Routes of 6-Bromoquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoquinoline-8-carboxylic acid is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. The strategic placement of the bromine atom and the carboxylic acid group on the quinoline scaffold allows for diverse downstream functionalization, making it a valuable precursor for drug discovery and development. This guide will compare two distinct and viable synthetic routes to this target molecule: a classical approach utilizing the Skraup synthesis and a modern multi-step strategy proceeding through a cyanated intermediate.
Route 1: The Skraup Synthesis Approach
The Skraup synthesis is a classic and direct method for the formation of the quinoline ring system.[1][2] This route involves the reaction of a substituted aniline with glycerol in the presence of a dehydrating agent and an oxidizing agent. For the synthesis of this compound, the key starting material is 2-amino-5-bromobenzoic acid.
Mechanism of the Skraup Synthesis
The reaction proceeds through several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3]
-
Michael Addition: The amino group of 2-amino-5-bromobenzoic acid undergoes a conjugate addition to acrolein.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution to form a dihydroquinoline derivative.
-
Oxidation: The dihydroquinoline is then oxidized by an oxidizing agent, such as nitrobenzene or arsenic pentoxide, to yield the aromatic quinoline ring.[3]
Experimental Protocol: Synthesis of 2-Amino-5-bromobenzoic Acid
This precursor can be synthesized via the bromination of 2-aminobenzoic acid.
-
Materials: 2-aminobenzoic acid, bromine, glacial acetic acid, benzene.
-
Procedure:
-
A solution of bromine (e.g., 40 mmol) in glacial acetic acid is added dropwise to a solution of sodium 2-aminobenzoate (e.g., 40 mmol) in glacial acetic acid at 15 °C.
-
The mixture is stirred for 1 hour at the same temperature.
-
The precipitated product is collected by filtration, washed with benzene, and dried.
-
Proposed Experimental Protocol: Skraup Synthesis of this compound
-
Materials: 2-amino-5-bromobenzoic acid, glycerol, concentrated sulfuric acid, nitrobenzene (or another suitable oxidizing agent like arsenic pentoxide), ferrous sulfate (to moderate the reaction).[1]
-
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 2-amino-5-bromobenzoic acid and ferrous sulfate in a reaction vessel equipped with a reflux condenser and a mechanical stirrer.
-
Add glycerol to the mixture.
-
Add nitrobenzene, which serves as both the solvent and the oxidizing agent.
-
Heat the mixture carefully. The reaction is often exothermic and can be vigorous.[4] Maintain the temperature at a point where a steady reflux is observed.
-
After the reaction is complete (monitored by TLC), cool the mixture and pour it onto ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
The crude product is then purified, for example, by recrystallization from a suitable solvent.
-
Workflow for Route 1: Skraup Synthesis
Caption: Synthetic workflow for Route 1 via Skraup Synthesis.
Route 2: Multi-step Synthesis via a Cyanated Intermediate
This modern approach involves the construction of a substituted quinoline ring followed by the introduction and subsequent hydrolysis of a nitrile group at the 8-position.
Overall Strategy
The synthesis begins with 1,2,3,4-tetrahydroquinoline and proceeds through the following key transformations:
-
Dibromination: Introduction of bromine atoms at the 6 and 8 positions.
-
Aromatization: Oxidation of the tetrahydroquinoline to the corresponding quinoline.
-
Selective Cyanation: Replacement of the bromine atom at the 8-position with a cyano group.
-
Hydrolysis: Conversion of the nitrile to the carboxylic acid.
Experimental Protocol: Synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline
-
Materials: 1,2,3,4-Tetrahydroquinoline, N-Bromosuccinimide (NBS) or bromine, a suitable solvent (e.g., chloroform or acetic acid).
-
Procedure:
-
Dissolve 1,2,3,4-tetrahydroquinoline in the chosen solvent.
-
Slowly add the brominating agent (e.g., 2.0 equivalents of NBS for a similar substituted derivative yielded 85%) while controlling the temperature.[5]
-
Stir the reaction mixture until completion (monitored by TLC).
-
Work-up the reaction mixture to isolate the crude product, which can be purified by recrystallization.
-
Experimental Protocol: Aromatization to 6,8-Dibromoquinoline
-
Materials: 6,8-Dibromo-1,2,3,4-tetrahydroquinoline, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), benzene.
-
Procedure:
-
Dissolve 6,8-dibromo-1,2,3,4-tetrahydroquinoline in benzene under an inert atmosphere.[6]
-
Add a solution of DDQ in benzene.[6]
-
Reflux the mixture for approximately 36 hours.[6]
-
After cooling, filter the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield 6,8-dibromoquinoline (reported yield of 88%).[7]
-
Proposed Experimental Protocol: Synthesis of 6-Bromo-8-aminoquinoline
This intermediate is necessary for the subsequent Sandmeyer reaction.
-
Materials: 6,8-Dibromoquinoline, a suitable nucleophile to displace the 8-bromo group with an amino or nitro group precursor, followed by reduction if necessary. A direct amination or a copper-catalyzed reaction could be explored. Alternatively, a more established route would be nitration followed by reduction.
Experimental Protocol: Synthesis of 6-Bromoquinoline-8-carbonitrile via Sandmeyer Reaction
-
Materials: 6-Bromo-8-aminoquinoline, sodium nitrite, hydrochloric acid, copper(I) cyanide.
-
Procedure:
-
Dissolve 6-bromo-8-aminoquinoline in aqueous hydrochloric acid and cool the solution to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Warm the reaction mixture to room temperature and then heat to drive the reaction to completion.
-
Extract the product with an organic solvent and purify by chromatography.
-
Experimental Protocol: Hydrolysis of 6-Bromoquinoline-8-carbonitrile
-
Materials: 6-Bromoquinoline-8-carbonitrile, a strong acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH).
-
Procedure (Acidic Hydrolysis):
-
Reflux the nitrile with an aqueous solution of a strong acid.
-
After the reaction is complete, cool the mixture and collect the precipitated carboxylic acid.
-
Purify by recrystallization.
-
Workflow for Route 2: Via Cyanated Intermediate
Caption: Synthetic workflow for Route 2 via a cyanated intermediate.
Comparison of Synthetic Routes
| Feature | Route 1: Skraup Synthesis | Route 2: Via Cyanated Intermediate |
| Number of Steps | Fewer steps (potentially 2 from 2-aminobenzoic acid). | Multiple steps (at least 5 from 1,2,3,4-tetrahydroquinoline). |
| Starting Materials | Readily available (2-aminobenzoic acid, glycerol). | Readily available (1,2,3,4-tetrahydroquinoline). |
| Reaction Conditions | Harsh conditions (strong acid, high temperature, vigorous reaction).[4] | Milder conditions for most steps, though some require specific reagents (e.g., DDQ, CuCN). |
| Scalability | Can be challenging to scale due to the exothermic nature of the Skraup reaction.[4] | More amenable to scaling due to better control over individual reaction steps. |
| Purification | Can be difficult due to the formation of tar and byproducts. | Generally cleaner reactions with more straightforward purification at each step. |
| Overall Yield | Potentially lower due to the harsh conditions and difficult purification. | Potentially higher overall yield due to optimized individual steps. |
| Safety Concerns | The Skraup reaction is notoriously vigorous and requires careful control.[1] Use of hazardous reagents like nitrobenzene or arsenic pentoxide. | Use of toxic reagents like DDQ and cyanides requires careful handling in a well-ventilated fume hood. |
| Versatility | Less versatile; primarily for the synthesis of the quinoline core. | The intermediates (e.g., 6,8-dibromoquinoline) are versatile and can be used to synthesize a variety of other substituted quinolines. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.
The Skraup synthesis (Route 1) is a more direct and classical approach. Its primary advantage lies in the fewer number of synthetic steps. However, the harsh and potentially hazardous reaction conditions, coupled with purification challenges, may result in lower overall yields and pose scalability issues. This route may be suitable for smaller-scale synthesis where a rapid, albeit potentially low-yielding, access to the target molecule is desired.
The multi-step synthesis via a cyanated intermediate (Route 2) offers a more controlled and often higher-yielding approach. While it involves more synthetic transformations, each step can be optimized for efficiency and purity. The milder reaction conditions and cleaner transformations make this route more amenable to scale-up and generally safer to perform. The generation of versatile intermediates like 6,8-dibromoquinoline is an added advantage, allowing for the synthesis of a library of related compounds. For researchers in drug development and those requiring larger quantities of high-purity material, Route 2 is likely the more strategic choice.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of synthesis, available laboratory equipment and expertise, and the importance of overall yield and purity.
References
[6] BenchChem (2025). Application Notes and Protocols for the Synthesis of 6,8-Dibromoquinolin-3-amine and Its Derivatives. [8] BenchChem (2025). An In-depth Technical Guide to 6,8-Dibromoquinolin-3-amine. [5] BenchChem (2025). Strategies for scaling up the synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline. [7] Çelik, İ. et al. (2012). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(1), o133. [9] ResearchGate (2017). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [1] Wikipedia (2023). Skraup reaction. [10] ResearchGate (2018). Synthesis and bromination of 6,8‐diphenyl‐1,2,3,4‐tetrahydroquinoline.... [2] Pharmaguideline (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. [11] ResearchGate (2014). The Skraup Synthesis of Quinolines. [4] Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in. [3] SlideShare (2016). Preparation and Properties of Quinoline. [12] ResearchGate (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. [13] BenchChem (2025). Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals. [14] ResearchGate (2013). Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. [15] Química Organica.org. Quinoline Synthesis - Skraup. [16] BenchChem (2025). The Pivotal Role of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline in Modern Medicinal Chemistry. [17] IIP Series (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [18] PubMed Central (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [19] ResearchGate (2019). Reaction mechanism of the Skraup quinoline synthesis. [20] Semantic Scholar (2011). The Skraup Synthesis of Quinolines. [21] PubMed Central (2016). Recent Advances in Metal-Free Quinoline Synthesis. [22] The Royal Society of Chemistry (2014). Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly. [23] BenchChem (2025). 6-Bromoquinoline-8-carbonitrile chemical properties. [24] ACG Publications (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [25] ResearchGate (2017). 6-Bromoquinoline-8-carbonitrile.
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A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 6-Bromoquinoline-8-carboxylic Acid
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of in-house synthesized 6-Bromoquinoline-8-carboxylic acid with commercially available alternatives. We will delve into a validated synthetic route, outline potential impurities, and provide detailed experimental protocols for rigorous purity assessment using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). All data is presented to support the experimental choices and validate the findings, ensuring scientific integrity and trustworthiness.
Introduction: The Significance of this compound
This compound is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its quinoline core is a prevalent scaffold in a wide array of pharmacologically active compounds, exhibiting antibacterial, antimalarial, and anticancer properties. The strategic placement of the bromo and carboxylic acid functionalities at the 6- and 8-positions, respectively, offers versatile handles for further chemical modifications, making it a valuable precursor for the synthesis of novel drug candidates and functional materials.
Given its importance, the purity of this compound is paramount. Impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions and biological assays. This guide, therefore, aims to establish a robust framework for synthesizing and benchmarking the purity of this compound.
Synthetic Route and Potential Impurities
A reliable and scalable synthesis of this compound can be achieved through a two-step process starting from the commercially available 6-bromo-8-nitroquinoline. This method involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the carboxylic acid functionality.
Synthetic Pathway
The overall synthetic scheme is as follows:
Sources
A Senior Application Scientist's Guide to In Vitro Assays Featuring 6-Bromoquinoline-8-carboxylic acid
An Objective Comparison of Kynurenine 3-Monooxygenase (KMO) Inhibitors for Neurodegenerative Disease Research
For researchers in neuropharmacology and drug development, the kynurenine pathway (KP) represents a critical nexus of metabolic and signaling events implicated in a host of neurodegenerative disorders, including Huntington's and Alzheimer's disease.[1] Central to this pathway is Kynurenine 3-Monooxygenase (KMO), an enzyme that has emerged as a high-value therapeutic target.[2] Inhibition of KMO is a key strategy aimed at decreasing the production of downstream neurotoxic metabolites, like quinolinic acid, while simultaneously increasing levels of the neuroprotective kynurenic acid (KYNA).[3]
This guide provides an in-depth comparison of in vitro assays involving 6-Bromoquinoline-8-carboxylic acid, a known modulator of enzymatic activity, and places its performance in context with other widely used KMO inhibitors. We will delve into the causality behind experimental design, present comparative data, and provide validated protocols to ensure scientific rigor in your investigations.
The Target: Kynurenine 3-Monooxygenase (KMO)
KMO is a flavin-dependent hydroxylase located on the outer mitochondrial membrane that catalyzes the conversion of L-kynurenine (KYN) to 3-hydroxykynurenine (3-HK).[4] This step is a critical branching point in the tryptophan degradation pathway.[5][6] Shifting the metabolic flux away from the 3-HK and quinolinic acid branch towards the KYNA branch is the primary rationale for KMO inhibition.[2][3]
// Nodes TRP [label="Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; KYN [label="L-Kynurenine (KYN)", fillcolor="#F1F3F4", fontcolor="#202124"]; KMO_node [label="KMO", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ThreeHK [label="3-Hydroxykynurenine (3-HK)\n(Neurotoxic Precursor)", fillcolor="#F1F3F4", fontcolor="#202124"]; QUIN [label="Quinolinic Acid (QUIN)\n(Neurotoxin)", fillcolor="#F1F3F4", fontcolor="#202124"]; KAT [label="KATs", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; KYNA [label="Kynurenic Acid (KYNA)\n(Neuroprotectant)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\n& Other KMO Inhibitors", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges TRP -> KYN [label="IDO/TDO"]; KYN -> KMO_node [dir=none]; KMO_node -> ThreeHK; ThreeHK -> QUIN [label="KYNU"]; KYN -> KAT [dir=none]; KAT -> KYNA; Inhibitor -> KMO_node [label=" Inhibition", style=dashed, color="#EA4335", arrowhead=tee];
// Ranks {rank=same; KMO_node; KAT;} } dot Caption: The Kynurenine Pathway, highlighting the inhibitory action of this compound on KMO.
Comparative Analysis of KMO Inhibitors
While this compound is a compound of interest, it is essential to compare its efficacy against established KMO inhibitors. The most commonly cited alternatives in literature are Ro 61-8048 and UPF 648. These compounds serve as crucial benchmarks for evaluating novel inhibitors.
| Compound | IC₅₀ Value (nM) | Ki Value (nM) | Mechanism | Key Characteristics |
| Ro 61-8048 | 37[7] | 4.8[7] | Competitive | Potent, well-characterized, brain penetrant. Often used as a reference compound. |
| UPF 648 | 20[8][9] | N/A | Competitive | Potent and selective inhibitor.[3][9] |
| This compound | Target-Specific | N/A | Putative Kinase/Topoisomerase | While not a direct KMO inhibitor, its quinoline scaffold is common in enzyme modulation.[10][11] |
Note: IC₅₀ and Ki values can vary based on assay conditions (e.g., substrate concentration, enzyme source).
In Vitro Assay Methodologies: A Head-to-Head Comparison
The choice of assay for screening KMO inhibitors is critical and depends on the desired throughput, sensitivity, and endpoint. The two primary methods are spectrophotometric/fluorometric assays and chromatographic assays (HPLC/LC-MS).
1. Spectrophotometric/Fluorometric Assays
These assays are the workhorses of high-throughput screening (HTS) due to their simplicity and speed.[12] They typically measure the consumption of the KMO cofactor, NADPH, which can be monitored by the decrease in absorbance at 340 nm or by its intrinsic fluorescence.[12][13][14]
-
Principle: KMO utilizes NADPH as a cofactor to hydroxylate kynurenine. The rate of NADPH consumption is directly proportional to KMO activity. Inhibitors will slow this rate.
-
Advantages: Rapid, easily automated for 96- or 384-well plates, and cost-effective. Commercial kits are readily available.[13][14]
-
Causality Behind Choices: The selection of a UV-transparent plate is mandatory for absorbance readings at 340 nm.[13] The use of a "blank" control (no enzyme) is crucial to subtract the background signal from non-enzymatic NADPH degradation.
-
Limitations: Prone to interference from compounds that absorb or fluoresce at the same wavelength or that directly interact with NADPH, leading to false positives.
2. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Assays
For definitive confirmation and precise quantification, LC-MS/MS is the gold standard. This method directly measures the formation of the product, 3-hydroxykynurenine (3-HK), and the depletion of the substrate, kynurenine.
-
Principle: The enzymatic reaction is run, then stopped (quenched), and the reaction mixture is analyzed by LC-MS/MS to separate and quantify the substrate and product.
-
Advantages: Highly specific and sensitive. It is not susceptible to optical interference, making it ideal for validating hits from HTS campaigns. It allows for the calculation of product/substrate ratios, providing a direct readout of enzymatic activity.[15]
-
Causality Behind Choices: A protein precipitation step (e.g., with trichloroacetic acid or acetonitrile) is essential to stop the reaction and remove the enzyme, which would otherwise interfere with the chromatography.
-
Limitations: Low throughput, requires specialized and expensive equipment, and more complex sample preparation.
// Nodes Start [label="Start: Prepare Reagents", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate:\nEnzyme + Inhibitor\n(e.g., this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate [label="Initiate Reaction:\nAdd Substrate Mix\n(L-Kynurenine + NADPH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="Enzymatic Reaction\n(Time Course)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop [label="Stop Reaction\n(Quench or Read Plate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Detection Nodes Spectro [label="Detection Method 1:\nSpectrophotometry\n(Measure NADPH at 340nm)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCMS [label="Detection Method 2:\nLC-MS/MS\n(Measure 3-HK & KYN)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Incubate; Incubate -> Initiate; Initiate -> Reaction; Reaction -> Stop; Stop -> Spectro [label=" HTS"]; Stop -> LCMS [label=" Validation"]; } dot Caption: Generalized workflow for in vitro KMO inhibition assays.
Validated Experimental Protocol: Spectrophotometric KMO Inhibition Assay
This protocol is a self-validating system designed for a 96-well format to determine the IC₅₀ of a test compound like this compound against human KMO.
1. Reagent Preparation:
-
1X KMO Assay Buffer: Dilute a stock of 3X KMO Assay Buffer (commercially available or prepared in-house: typically Tris-based with KCl and EDTA) with ultrapure water.[14][16] Keep on ice.
-
Recombinant Human KMO Enzyme: Thaw the enzyme on ice. Dilute to a working concentration (e.g., 20 µg/mL) in 1X KMO Assay Buffer.[14] The final concentration should be determined empirically to ensure a linear reaction rate for at least 30-60 minutes.
-
Test Compound Stock: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., 10 points, 1:3 dilution) in DMSO.
-
Substrate Mixture: Prepare fresh. For a final reaction volume of 100 µL, combine L-Kynurenine and NADPH in 1X KMO Assay Buffer to achieve desired final concentrations (e.g., 200 µM L-Kynurenine, 100 µM NADPH). Note: The L-Kynurenine concentration should be near its Km for competitive inhibitors to ensure assay sensitivity.
2. Assay Procedure:
-
Plate Layout: Designate wells for "Blank" (no enzyme), "Positive Control" (enzyme, no inhibitor), and "Test Inhibitor" (enzyme + compound).
-
Add Reagents:
-
To all wells, add 50 µL of 1X KMO Assay Buffer.
-
To "Positive Control" and "Test Inhibitor" wells, add 10 µL of the diluted KMO enzyme.
-
To "Blank" wells, add 10 µL of 1X KMO Assay Buffer.
-
Add 1 µL of the DMSO serial dilutions of your test compound to the "Test Inhibitor" wells.
-
Add 1 µL of DMSO to the "Blank" and "Positive Control" wells.
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 40 µL of the Substrate Mixture to all wells to initiate the reaction.[14]
-
Kinetic Measurement: Immediately place the UV-transparent 96-well plate into a spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm every 60 seconds for 30-60 minutes.
3. Data Analysis & Self-Validation:
-
Calculate Reaction Rate (V): For each well, determine the rate of change in absorbance over the linear portion of the reaction (mOD/min).
-
Validate Controls:
-
The "Blank" rate should be near zero. A significant decrease indicates non-enzymatic NADPH degradation.
-
The "Positive Control" should show a robust and linear decrease in absorbance.
-
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_positive_control - V_blank))
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
This comprehensive approach, combining robust protocols with a clear understanding of the underlying enzymatic pathway, will empower researchers to generate high-quality, reproducible data in the quest for novel therapeutics targeting neurodegenerative diseases.
References
- Schematic diagram of the kynurenine p
- The Kynurenine pathway. A schematic of the kynurenine pathway of tryptophan metabolism indicating the rate-limiting enzymatic conversion of LTryptophan to N-formylkynurenine. [No Source URL Provided]
-
A schematic diagram of the kynurenine pathway. - ResearchGate. [Link]
-
Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC. [Link]
-
A schematic diagram of the kynurenine pathway. - ResearchGate. [Link]
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Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC. [Link]
-
Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - NIH. [Link]
-
Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - Frontiers. [Link]
-
Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC - PubMed Central. [Link]
-
KMO Inhibitor Screening Assay Kit - BPS Bioscience. [Link]
-
KMO Inhibitor Screening Assay Kit (96-well) - BPS Bioscience. [Link]
-
(PDF) Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - ResearchGate. [Link]
-
Kynurenine Monooxygenase Expression and Activity in Human Astrocytomas - MDPI. [Link]
-
Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase - MDPI. [Link]
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Development of a cell-based assay to measure kynurenine monooxygenase... - ResearchGate. [Link]
-
KMO Activity ELISA Pack I Easy 3-HK/KYN ratio in Plasma - Immusmol. [Link]
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Human Kynurenine 3-monooxygenase (KMO) ELISA Kit (HUEB1429) - Assay Genie. [Link]
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Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds - PubMed. [Link]
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed. [Link]
-
(PDF) 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - ResearchGate. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 6-Bromoquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound like 6-Bromoquinoline-8-carboxylic acid, a key intermediate in the synthesis of novel therapeutic agents, the ability to accurately and reliably quantify it and its potential impurities is paramount. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of methods for this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting the most appropriate method for your research and development needs.
The Critical Role of Method Validation
Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[1][2][3] The International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and United States Pharmacopeia (USP) provide comprehensive guidelines on this process.[4][5][6][7][8][9][10][11] These guidelines outline the validation characteristics that need to be evaluated, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[5][12] A thoroughly validated method ensures the reliability of data used for critical decisions in drug development, from early-stage discovery to final product release.[13]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds, including quinoline derivatives.[14][15][16][17] For a non-volatile and polar compound like this compound, HPLC is an ideal first choice for quantitative analysis.
The Rationale Behind HPLC Method Parameters
The selection of HPLC conditions is a deliberate process aimed at achieving optimal separation and detection. A reversed-phase C18 column is a common starting point for moderately polar compounds. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to control the retention and elution of the analyte. The pH of the aqueous phase is critical for ionizable compounds like carboxylic acids; maintaining a pH below the pKa of the carboxylic acid group (typically around 4-5) will ensure it is in its neutral form, leading to better retention and peak shape on a reversed-phase column. UV detection is suitable for aromatic compounds like quinolines, which exhibit strong absorbance in the UV region.
Experimental Protocol: HPLC Method Validation
The following protocol outlines the steps for validating an HPLC method for the quantification of this compound.
1. System Suitability:
-
Before each validation run, inject a standard solution of this compound five times.
-
The relative standard deviation (RSD) of the peak area, retention time, and tailing factor should be within established limits (e.g., RSD < 2%). This ensures the chromatographic system is performing adequately.
2. Specificity:
-
Forced Degradation: Subject the this compound sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analyze the stressed samples and compare the chromatograms to that of an unstressed standard.
-
The method is specific if the peak for this compound is well-resolved from any degradation products and placebo components.
3. Linearity:
-
Prepare a series of at least five standard solutions of this compound over a concentration range that brackets the expected sample concentration (e.g., 50-150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be > 0.999.
4. Accuracy:
-
Prepare placebo samples spiked with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each sample. The mean recovery should be within 98-102%.
5. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument. The RSD should be < 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be < 2%.
6. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Alternatively, they can be determined by serially diluting a standard solution and identifying the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
7. Robustness:
-
Deliberately introduce small variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Analyze a standard solution under each of the modified conditions.
-
The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal use.
Visualizing the HPLC Validation Workflow
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 6-Bromoquinoline-8-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the journey from a promising lead compound to a clinically successful therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. While a compound may exhibit potent activity against its intended biological target, its interactions with other cellular components—so-called "off-target" effects—can lead to unforeseen toxicity or diminished efficacy. This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of a versatile class of compounds: 6-bromoquinoline-8-carboxylic acid derivatives.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and anti-inflammatory agents.[1][2] The addition of a bromine atom and a carboxylic acid moiety at the 6- and 8-positions, respectively, creates a unique chemical entity with the potential for diverse biological activities. However, this structural complexity also necessitates a thorough investigation of its selectivity profile.
This guide will delve into the methodologies for assessing the cross-reactivity of this compound derivatives, provide illustrative experimental data for a hypothetical series of such compounds, and offer detailed protocols to empower researchers in their own investigations. By understanding the principles and techniques outlined herein, scientists can make more informed decisions in the lead optimization process, ultimately paving the way for the development of safer and more effective medicines.
The Genesis of Diversity: Synthesis of this compound Derivatives
The exploration of the biological landscape of this compound derivatives begins with their chemical synthesis. A common and versatile approach involves a multi-step synthesis starting from commercially available precursors. The following is a representative synthetic route, illustrating the generation of a library of derivatives for cross-reactivity screening. The stability of the amide bond and its hydrogen bonding capacity are crucial in defining the molecule's three-dimensional structure, which is essential for its interaction with biological targets.[3]
General Synthetic Workflow
Caption: General synthetic scheme for this compound derivatives.
Probing the Interaction Landscape: A Multi-faceted Approach to Cross-Reactivity Profiling
A comprehensive understanding of a compound's selectivity cannot be achieved through a single experiment. Instead, a tiered approach employing a combination of in vitro biochemical assays, cell-based functional assays, and proteomic methods is essential to build a complete cross-reactivity profile.
I. Biochemical Assays: The First Line of Assessment
Biochemical assays provide a direct measure of a compound's interaction with purified biological targets, such as enzymes or receptors. These assays are invaluable for initial screening and for determining key inhibitory parameters like IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).
A. Kinase Selectivity Profiling:
Given that the quinoline scaffold is a common feature in many kinase inhibitors, assessing the activity of this compound derivatives against a panel of kinases is a critical first step.[4][5] Kinase selectivity profiling can reveal potential on-target and off-target activities within this large and therapeutically important enzyme family.[6][7]
Illustrative Data:
The following table presents hypothetical data for a series of this compound derivatives tested against a panel of representative kinases. This data is for illustrative purposes to demonstrate how cross-reactivity data is presented and interpreted.
| Compound ID | R-Group | Kinase A (IC50, nM) | Kinase B (IC50, nM) | Kinase C (IC50, nM) |
| BQC-001 | -NH-cyclopropyl | 50 | >10,000 | 1,200 |
| BQC-002 | -NH-phenyl | 250 | 5,000 | 800 |
| BQC-003 | -O-methyl | >10,000 | >10,000 | 9,500 |
| BQC-004 | -NH-morpholine | 15 | 8,000 | 500 |
B. Other Enzyme and Receptor Assays:
Beyond kinases, it is crucial to assess the activity of these derivatives against other major classes of drug targets, such as proteases, phosphatases, and G-protein coupled receptors (GPCRs). The selection of targets for these broader screens can be guided by the known pharmacology of related quinoline compounds or through computational predictions.
II. Cell-Based Assays: Bridging the Gap to Physiological Relevance
While biochemical assays are powerful, they do not fully recapitulate the complex environment of a living cell. Cell-based assays provide a more physiologically relevant context to assess a compound's activity and potential off-target effects.[8][9][10][11]
A. Target Engagement Assays:
These assays confirm that a compound interacts with its intended target within the cellular environment. Techniques such as the Cellular Thermal Shift Assay (CETSA) can be employed to demonstrate target binding.[12]
B. Phenotypic Screening:
Phenotypic screens assess the effect of a compound on a specific cellular phenotype, such as cell proliferation, apoptosis, or the activation of a particular signaling pathway. These assays can uncover unexpected biological activities and potential off-target effects that may not be apparent from biochemical screens alone.
Experimental Workflow for Cross-Reactivity Profiling
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Comparative spectroscopic analysis of quinoline carboxylic acid isomers
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of the structural and electronic properties of molecular isomers is paramount. Quinoline carboxylic acids, a class of heterocyclic compounds, are significant scaffolds in pharmaceutical sciences due to their diverse biological activities. The seemingly subtle shift in the position of a carboxylic acid group on the quinoline ring system dramatically influences the molecule's electronic distribution, chemical reactivity, and, consequently, its interaction with biological targets. This guide provides an in-depth comparative analysis of the key spectroscopic features of quinoline carboxylic acid isomers, offering a framework for their unambiguous identification and characterization.
The choice of spectroscopic technique is dictated by the specific information sought. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, while Infrared (IR) spectroscopy probes the vibrational modes of functional groups. Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns, and UV-Visible (UV-Vis) and Fluorescence spectroscopy offer insights into the electronic transitions and photophysical properties of these isomers. This guide will delve into each of these techniques, presenting a comparative analysis supported by experimental data and detailed protocols.
The Influence of Isomerism on Spectroscopic Signatures
The position of the carboxylic acid group in quinoline carboxylic acid isomers (e.g., 2-COOH, 3-COOH, 4-COOH) governs the extent of electronic communication between the electron-withdrawing carboxylic acid moiety and the heteroaromatic quinoline ring. This, in turn, dictates the distinct spectroscopic signatures observed for each isomer. For instance, the proximity of the carboxylic acid to the nitrogen atom in quinoline-2-carboxylic acid allows for potential intramolecular hydrogen bonding and chelation with metal ions, significantly altering its spectroscopic behavior compared to other isomers.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. For quinoline carboxylic acid isomers, both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each nucleus.
Comparative ¹H NMR Analysis
The proton chemical shifts in the ¹H NMR spectra of quinoline carboxylic acid isomers are highly sensitive to the position of the carboxylic acid group. The electron-withdrawing nature of the -COOH group deshields adjacent protons, causing them to resonate at a higher chemical shift (downfield).
| Proton | Quinoline-2-carboxylic acid (δ, ppm)[3] | Quinoline-3-carboxylic acid (δ, ppm)[4] |
| H-2 | - | 9.398 |
| H-3 | 8.30 | - |
| H-4 | 8.20 | 9.017 |
| H-5 | 8.15 | 8.23 |
| H-6 | 7.75 | 7.95 |
| H-7 | 7.90 | 7.75 |
| H-8 | 7.85 | 8.14 |
| COOH | 13.0-14.0 | 13.0 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Comparative ¹³C NMR Analysis
The ¹³C NMR spectra further differentiate the isomers. The carbon of the carboxylic acid group typically appears in the range of 165-175 ppm. The carbons of the quinoline ring also exhibit distinct chemical shifts based on the substituent position.
| Carbon | Quinoline-2-carboxylic acid (δ, ppm) | Quinoline-3-carboxylic acid (δ, ppm) |
| C-2 | ~150 | ~138 |
| C-3 | ~122 | ~152 |
| C-4 | ~138 | ~130 |
| C-4a | ~129 | ~128 |
| C-5 | ~128 | ~129 |
| C-6 | ~130 | ~131 |
| C-7 | ~127 | ~127 |
| C-8 | ~130 | ~129 |
| C-8a | ~148 | ~147 |
| COOH | ~167 | ~166 |
Note: The provided values for quinoline-2-carboxylic acid are typical ranges, and specific data for quinoline-3-carboxylic acid was not available in the search results.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of quinoline carboxylic acid isomers is crucial for comparative analysis.
Materials:
-
Quinoline carboxylic acid isomer (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[3]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)[3]
-
NMR tubes
-
Vortex mixer
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[3] DMSO-d₆ is often a good choice for carboxylic acids.[3]
-
Transfer to NMR Tube: Transfer the solution to a clean NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition of ¹H NMR Spectrum: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).
-
Acquisition of ¹³C NMR Spectrum: Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are highly valuable.[3]
Caption: A generalized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For quinoline carboxylic acids, the characteristic absorptions of the carboxylic acid group are of primary interest.
Comparative IR Analysis
The IR spectra of quinoline carboxylic acid isomers are dominated by the vibrational modes of the carboxylic acid group and the quinoline ring.
| Vibrational Mode | Quinoline-2-carboxylic acid (cm⁻¹) | Quinoline-4-carboxylic acid (cm⁻¹)[5] |
| O-H stretch (carboxylic acid) | Broad, ~2500-3300 | 3436–3242 |
| C=O stretch (carboxylic acid) | ~1700 | 1724–1708 |
| C=C and C=N stretches (aromatic) | ~1400-1600 | ~1400-1600 |
The broad O-H stretching absorption is a hallmark of the hydrogen-bonded carboxylic acid dimer. The position of the C=O stretch can be influenced by the electronic environment and any intramolecular interactions. For instance, in quinoline-2-carboxylic acid, the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the quinoline nitrogen can lead to a shift in the C=O stretching frequency.
Experimental Protocol for FT-IR Spectroscopy
Materials:
-
Quinoline carboxylic acid isomer
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
-
Hydraulic press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry KBr powder in a mortar. Grind the mixture thoroughly to a fine powder.
-
Pellet Formation: Place the powdered mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background spectrum with an empty sample holder.
-
Sample Scan: Run the sample spectrum. The instrument will automatically subtract the background.
-
Data Analysis: Analyze the resulting spectrum, identifying the characteristic absorption bands.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and structural features of a molecule through its fragmentation pattern.
Comparative MS Analysis
Under electron ionization (EI) conditions, quinoline carboxylic acids typically show a prominent molecular ion peak ([M]⁺•). The primary fragmentation pathway involves the loss of the carboxylic acid group.
| Ion | Quinoline-2-carboxylic acid (m/z)[6] | Quinoline-4-carboxylic acid (m/z)[7] |
| [M]⁺• | 173 | 173 |
| [M - COOH]⁺ | 128 | 128 |
| [M - CO₂]⁺• | 129 | 129 |
A key fragmentation pathway for the quinoline ring itself is the loss of hydrogen cyanide (HCN).[6][7] In electrospray ionization (ESI) mass spectrometry, commonly used with liquid chromatography, the protonated molecule [M+H]⁺ is readily formed.[6]
Experimental Protocol for Mass Spectrometry
Materials:
-
Quinoline carboxylic acid isomer
-
Solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with EI or ESI source)
Procedure (Direct Infusion ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Instrument Setup: Calibrate the mass spectrometer and set the ESI source parameters (e.g., capillary voltage, gas flow rates).
-
Sample Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum over a desired m/z range.
-
Tandem MS (MS/MS) (Optional): For further structural information, perform tandem mass spectrometry by selecting the precursor ion of interest (e.g., [M+H]⁺) and inducing its fragmentation to obtain a product ion spectrum.
Caption: A simplified workflow for mass spectrometry analysis.
UV-Visible and Fluorescence Spectroscopy: Exploring Electronic Properties
UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the quinoline carboxylic acid isomers.
Comparative UV-Vis and Fluorescence Analysis
The UV-Vis absorption spectra of quinoline derivatives typically show two absorption bands related to π,π* and n,π* transitions.[8] The position of the carboxylic acid group can influence the extent of conjugation and thus the absorption maxima. A bathochromic (red) shift is often observed with increasing solvent polarity, indicative of a π → π* transition.
Fluorescence properties are also highly dependent on the isomeric structure and the surrounding environment. Protonation of the quinoline nitrogen has been shown to enhance fluorescence intensity.[9] Some quinoline-based receptors exhibit fluorescence quenching upon complexation with carboxylic acids, with the simultaneous appearance of a new peak at a longer wavelength, potentially due to excimer formation.[10]
| Spectroscopic Property | General Observations |
| UV-Vis Absorption | Multiple bands in the UV region; sensitive to solvent polarity.[11] |
| Fluorescence Emission | Emission properties are influenced by structure, solvent, and pH.[9][12] |
Experimental Protocol for UV-Vis and Fluorescence Spectroscopy
Materials:
-
Quinoline carboxylic acid isomer
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the sample in the chosen solvent.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis.
-
UV-Vis Spectrum Acquisition:
-
Use a quartz cuvette to measure the absorbance of the solvent (as a blank).
-
Measure the absorbance of the sample solution across the desired wavelength range.
-
-
Fluorescence Spectrum Acquisition:
-
Determine the excitation wavelength from the absorption spectrum (usually the wavelength of maximum absorption).
-
Measure the emission spectrum by exciting the sample at the chosen wavelength.
-
An excitation spectrum can also be recorded by monitoring the emission at a fixed wavelength while scanning the excitation wavelength.
-
Conclusion
The spectroscopic analysis of quinoline carboxylic acid isomers reveals a rich interplay between structure and physical properties. Each isomer presents a unique spectroscopic fingerprint, allowing for its unambiguous identification. A multi-technique approach, combining NMR, IR, MS, and UV-Vis/Fluorescence spectroscopy, provides a comprehensive characterization of these important pharmaceutical building blocks. The protocols and comparative data presented in this guide offer a robust framework for researchers engaged in the synthesis, characterization, and application of quinoline derivatives.
References
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- BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- SpectraBase. (n.d.). Quinoline-3-carboxylic acid, 1,4,5,6,7,8-hexahydro-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-, 2-methoxyethyl ester - Optional[1H NMR] - Spectrum.
- ChemicalBook. (n.d.). 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR spectrum.
- ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID(46185-24-4) 1H NMR spectrum.
- SpectraBase. (n.d.). Quinoline-3-carboxylic acid, 6-methoxy-2-methyl-, ethyl ester - Optional[1H NMR] - Spectrum.
- Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science.
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- Ghosh, K., et al. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry, 4, 52.
- ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
- Nakai, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
- da Silva, J. P., et al. (2025). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
- Nycz, J. E., et al. (2020).
- BenchChem. (2025). A Comparative Structural Analysis of Quinoline-2-Carboxylic Acid and Its Metal Complexes.
- ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid.
- PubChem. (n.d.). Quinoline-3-carboxylic acid.
- Kariuki, B. M., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29481-29489.
- ChemicalBook. (n.d.). QUINOLINE-4-CARBOXYLIC ACID(486-74-8) IR Spectrum.
- ResearchGate. (n.d.). ¹H NMR spectrum of quinoline 2.
- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- MDPI. (2021).
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- ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides.
- NIH. (2024).
- Examining the spectroscopic features and quantum chemical computations of a Quinoline derivative: Experimental and theoretical i. (2020). Journal of Molecular Structure, 1214, 128205.
- PubMed. (2014). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy.
- PubMed. (2010).
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- ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes.
- SpectraBase. (n.d.). Quinoline-2-carboxylic acid (pyridin-2-ylmethyl)amide - Optional[13C NMR].
- MDPI. (2025).
- ACS Publications. (2023). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones.
- NIH. (2025). Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry.
- ResearchGate. (n.d.). Electronic Spectrum of Quinoline-2-carboxylic acid.
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Efficacy of 6-Bromoquinoline-8-Carboxylic Acid Derivatives as Emergent Anticancer Agents: A Comparative Guide
For researchers and drug development professionals at the forefront of oncology, the quest for novel molecular scaffolds that can yield potent and selective anticancer agents is perpetual. The quinoline core, a privileged heterocyclic system, has consistently provided a fertile ground for the discovery of new therapeutics. Within this class, derivatives of 6-bromoquinoline-8-carboxylic acid are emerging as a promising chemotype, particularly as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in the DNA damage response (DDR) pathway. This guide provides a comprehensive comparison of the efficacy of compounds based on this scaffold, supported by experimental data and detailed methodologies to facilitate further research and development.
The Rationale: 6-Bromoquinoline-8-Carboxamide as a PARP-1 Inhibitor Pharmacophore
The strategic design of 6-bromoquinoline-8-carboxamide derivatives as anticancer agents is rooted in established structure-activity relationships (SAR) for PARP-1 inhibitors. The 8-carboxamide group is a key structural feature, capable of forming crucial hydrogen bonds within the enzyme's active site, mimicking the nicotinamide moiety of the natural substrate NAD+.[1] The presence of a bromine atom at the 6-position is often associated with enhanced antiproliferative activity in quinoline-based compounds, potentially by increasing lipophilicity and facilitating target engagement.[2]
The inhibition of PARP-1 is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations. By inhibiting PARP-1, single-strand DNA breaks are not efficiently repaired, leading to the accumulation of double-strand breaks during replication. In HRR-deficient cancer cells, these double-strand breaks cannot be repaired, resulting in synthetic lethality and selective tumor cell death.
Comparative Efficacy of Substituted Quinoline Derivatives
While a direct head-to-head comparative study of a series of N-substituted 6-bromoquinoline-8-carboxamides is not yet publicly available, we can infer the potential efficacy and structure-activity relationships by examining related quinoline derivatives from various studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Comparative Anticancer and PARP-1 Inhibitory Activity of Selected Quinoline Derivatives
| Compound ID | Structure | Target/Cell Line | IC50 | Reference |
| Reference Quinoline-8-carboxamides | ||||
| 2-Methylquinoline-8-carboxamide | 2-Methyl substituted | PARP-1 | 500 nM | [3] |
| 5-Aminoisoquinolin-1-one (5-AIQ) | Standard PARP Inhibitor | PARP-1 | 1.8 µM | [3] |
| Brominated Quinolines | ||||
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 µg/mL | [1] | |
| HeLa (Human Cervix Carcinoma) | 8.2 µg/mL | [1] | ||
| HT29 (Human Colon Carcinoma) | 9.5 µg/mL | [1] | ||
| 6,8-Dibromo-5-nitroquinoline | C6, HT29, HeLa | Potent Activity | [4] | |
| Related Bromo-Heterocycles | ||||
| Compound 5b (6-bromoquinazoline derivative) | Fluoro-substituted phenyl moiety | MCF-7 | 0.53-1.95 µM | [5] |
Analysis of Structure-Activity Relationships:
From the available data, several key insights emerge:
-
The 8-Carboxamide is Crucial: The quinoline-8-carboxamide scaffold demonstrates potent PARP-1 inhibition, as evidenced by the nanomolar activity of the 2-methyl derivative.[3]
-
Bromine Substitution Enhances Cytotoxicity: The potent antiproliferative activity of various brominated quinolines against a range of cancer cell lines suggests that the 6-bromo substitution on the core scaffold is a favorable feature for anticancer activity.[1][4]
-
Substituents on the Quinoline Core and Amide Nitrogen Matter: The nature of the substituent on the quinoline ring and at the amide nitrogen will likely have a significant impact on potency and selectivity. Further diversification at these positions is a logical next step in optimizing this scaffold.
Experimental Protocols
To ensure the reproducibility and validity of efficacy studies, detailed and standardized experimental protocols are paramount. Below are representative methodologies for key assays in the evaluation of this compound-based compounds.
Synthesis of 6-Bromoquinoline-8-Carboxamide Derivatives
The synthesis of N-substituted 6-bromoquinoline-8-carboxamides typically starts from this compound. The general workflow is depicted below:
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- 5. Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cytotoxic Landscape of Brominated Quinolines: A Comparative Guide for Drug Discovery
In the relentless pursuit of novel anticancer therapeutics, the quinoline scaffold has consistently emerged as a privileged structure, lending its rigid, bicyclic framework to a multitude of clinically approved drugs and investigational agents.[1][2] Its inherent ability to intercalate with DNA and interact with various enzymatic targets has made it a cornerstone of medicinal chemistry.[3] This guide delves into the cytotoxic potential of a specific subset of this family: brominated quinoline derivatives. While our primary focus is the 6-bromoquinoline-8-carboxylic acid scaffold, the current body of published literature lacks specific cytotoxicity data on its direct derivatives. Therefore, to provide a valuable and scientifically grounded resource, this guide will present a comparative analysis of structurally and electronically similar compounds, namely 6-bromoquinazoline and other brominated quinoline analogues. This approach allows us to extrapolate potential structure-activity relationships and guide future research in this promising chemical space.
The rationale for investigating brominated quinolines stems from the well-established role of halogens in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of a bromine atom at the C6 position can significantly influence lipophilicity, metabolic stability, and target engagement, potentially leading to enhanced potency and selectivity.[4]
Comparative Cytotoxicity of Brominated Quinoline and Quinazoline Derivatives
The following table summarizes the in vitro cytotoxic activity of various brominated quinoline and quinazoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, is presented. The data has been compiled from multiple studies to provide a broad overview of the cytotoxic potential of this class of compounds.
| Compound ID/Name | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source(s) |
| 6-Bromoquinazoline derivative (5b) | MCF-7 | Breast Adenocarcinoma | 0.53 - 1.95 | Cisplatin | Not Specified | [5] |
| SW480 | Colorectal Adenocarcinoma | 0.53 - 1.95 | Cisplatin | Not Specified | [5] | |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (8a) | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 | [2][4] |
| SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 | Doxorubicin | Not Specified | [2][4] | |
| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 | - | - | [2][4] | |
| 6-Bromo-5-nitroquinoline (4) | HT29 | Colorectal Adenocarcinoma | Lower than 5-FU | 5-Fluorouracil | Not Specified | [6] |
| C6 | Rat Glioblastoma | Potent Activity | 5-Fluorouracil | Not Specified | [6] | |
| HeLa | Cervical Carcinoma | Potent Activity | 5-Fluorouracil | Not Specified | [6] | |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | MCF-7 | Breast Adenocarcinoma | 168.78 | - | - | [7][8][9] |
| T-24 | Urinary Bladder Carcinoma | 257.87 | - | - | [7] | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 | Rat Glioblastoma | 5.45 - 9.6 µg/mL | 5-Fluorouracil | Not Specified | [10] |
| HeLa | Cervical Carcinoma | 5.45 - 9.6 µg/mL | 5-Fluorouracil | Not Specified | [10] | |
| HT29 | Colorectal Adenocarcinoma | 5.45 - 9.6 µg/mL | 5-Fluorouracil | Not Specified | [10] |
Analysis and Interpretation:
The data presented in the table highlights several key points. Firstly, the 6-bromoquinazoline scaffold appears to be a promising starting point for the development of potent anticancer agents, with some derivatives exhibiting IC50 values in the sub-micromolar to low micromolar range.[2][4][5] Notably, compound 8a shows a degree of selectivity for cancer cells over normal fibroblasts (MRC-5), a crucial characteristic for a viable drug candidate.[2][4] The variation in potency among the different derivatives underscores the importance of the substituents on the quinoline/quinazoline ring system in determining cytotoxic activity. For instance, the nature of the substituent at position 2 and 3 of the quinazolinone ring significantly impacts activity.[4]
Furthermore, the data for 6-bromo-5-nitroquinoline suggests that the electronic properties of the substituents play a critical role, with the nitro group likely contributing to the observed potent activity.[6] The high IC50 value for the 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative indicates that while it may have other biological activities, its direct cytotoxicity is lower.[7][8][9] It is important to note that a direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell seeding density and incubation time.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11][12] The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell lines in appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compound at various concentrations to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like Doxorubicin or Cisplatin).
-
Incubate the plate for a specified period, typically 24, 48, or 72 hours.[12]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[1] A reference wavelength of >650 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualizing the Experimental Workflow and Potential Mechanisms
To further clarify the experimental process and the potential biological targets of these compounds, the following diagrams are provided.
Caption: A generalized workflow for determining the cytotoxicity of 6-bromoquinoline derivatives using the MTT assay.
Many quinoline-based anticancer agents exert their effects by interfering with critical cell signaling pathways that regulate cell proliferation, survival, and apoptosis. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.[4]
Caption: A simplified diagram of the EGFR signaling pathway, a potential target for 6-bromoquinoline derivatives.
Concluding Remarks and Future Directions
This guide provides a comparative overview of the cytotoxic properties of brominated quinoline and quinazoline derivatives, serving as a valuable resource for researchers in the field of anticancer drug discovery. The presented data suggest that the 6-bromo-substituted heterocyclic scaffold is a promising starting point for the development of novel cytotoxic agents. The detailed protocol for the MTT assay offers a practical guide for the in vitro evaluation of these compounds.
Future research should focus on the synthesis and cytotoxic evaluation of a focused library of this compound derivatives to directly assess the potential of this specific scaffold. Structure-activity relationship studies should be conducted to identify the key structural features that contribute to potency and selectivity. Furthermore, mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by the most active compounds. The exploration of these promising compounds may ultimately lead to the development of new and effective therapies for the treatment of cancer.
References
- Quinoline derivatives act as antiproliferative agents by intercalating DNA and interfering with replication. [Source: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy]
- Cao et al. developed and synthesized 7-alkoxy-4- heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase (iNOS) in carcinogenesis. [Source: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy]
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Review on recent development of quinoline for anticancer activities. [Source: Link]
- The MTT assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation and cytotoxicity.
- MTT assay was carried out according to the protocol (MTT, Sigma-Aldrich, Taufkirchen, Germany). Cells were treated with various concentrations of test compounds for 24–72 h.
- The MTT assay is a cornerstone method in cell biology for evaluating cell viability and proliferation. [Source: MTT assay protocol | Abcam]
- A series of 6-bromoquinazoline derivatives (5a-j) were synthesized. Cytotoxic effectiveness of compounds was done against two cancerous cell lines (MCF-7 and SW480) by standard MTT method. Fortunately, all of the compounds showed desirable activity in reducing the viability of the studied cancerous cell lines with IC50 value in the range of 0.53-46.6 μM. Compound 5b with a fluoro substitution at meta position of the phenyl moiety showed stronger activity than cisplatin with IC50 =0.53-1.95 μM.
- To determine the cytotoxic effect, the MTT cell viability assay was conducted on 96-well plates. [Source: MTT (Assay protocol - Protocols.io)]
- AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. [Source: Semantic Scholar]
- Compound 6e showed IC50 values of 257.87 and 168.78 µM over T-24 and MCF-7 cell lines, respectively. [Source: 2-(3-Bromophenyl)
- 6-Bromo-5-nitroquinoline (4), and 6,8-diphenylquinoline (compound 13) showed the greatest antiproliferative activity as compared with the reference drug, 5-fluorouracil (5-FU), while the other compounds showed low antiproliferative activity. 6-Bromo-5-nitroquinoline (4) possesses lower cytotoxic activity than 5-FU in HT29 cell line. [Source: Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed]
- Antiproliferative activities of these derivatives (7, 11, 17) were assessed against C6, HeLa, and HT29 cancer cell lines using the BCPE assay. Compounds 7, 11, and 17 exhibited significant inhibitory effects, with compound 11 showing the highest activity (IC50 values of 5.45–9.6 μg/mL). [Source: Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH]
- The results of in vitro screening showed that 8a with an aliphatic linker to SH group was the most potent compound with IC50 values of 15.85 ± 3.32 and 17.85 ± 0.92 µM against MCF-7 and SW480 cell lines, respectively. 8a indicated significantly better potency compared to Erlotinib in the MCF-7 cell line. The cytotoxic results obtained from testing compound 8a on the normal cell line, revealing an IC50 value of 84.20 ± 1.72 µM, provide compelling evidence of its selectivity in distinguishing between tumorigenic and non-tumorigenic cell lines.
- The results of in vitro screening showed that 8a with an aliphatic linker to SH group was the most potent compound with IC50 values of 15.85 ± 3.32 and 17.85 ± 0.92 µM against MCF-7 and SW480 cell lines, respectively. [Source: (PDF)
- A series of 6‐bromoquinazoline derivatives (5a–j) were synthesized. Cytotoxic effectiveness of compounds was done against two cancerous cell lines (MCF‐7 and SW480) by standard MTT method. Fortunately, all of the compounds showed desirable activity in reducing the viability of the studied cancerous cell lines with IC50 value in the range of 0.53–46.6 μM.
- Further cell cycle and apoptosis analysis were evaluated for compound 6e over the MCF-7 cell line at its IC50 of 168.78 µM. [Source: 2-(3-Bromophenyl)
- Further cell cycle and apoptosis analysis were evaluated for compound 6e over the MCF-7 cell line at its IC50 of 168.78 µM. It arrested the cell cycle at the G1 phase and induced apoptosis. [Source: (PDF) 2-(3-Bromophenyl)
- Synthesis of new derivatives of halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile. These prepared compounds were screened for potential anticancer activity against MCF-7, HCT 116, HepG-2, and A549 using the MMT assay. [Source: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI]
- This compound | CAS 64507-38-6 | SCBT - Santa Cruz Biotechnology. [Source: this compound | CAS 64507-38-6 | SCBT]
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A Researcher's Guide to Isomeric Purity Analysis of Bromoquinoline Carboxylic Acids
In the landscape of pharmaceutical development, the precise control of molecular structure is not merely a matter of academic rigor but a cornerstone of safety and efficacy. For active pharmaceutical ingredients (APIs) derived from the bromoquinoline carboxylic acid scaffold, isomeric purity is a critical quality attribute (CQA). The position of the bromine atom and the carboxylic acid group on the quinoline ring system defines the molecule's spatial arrangement, which in turn dictates its interaction with biological targets.[1][2] Even subtle isomeric variations can lead to dramatic differences in pharmacological activity, toxicity, and pharmacokinetic profiles.[1][3] Consequently, robust and reliable analytical methodologies for the definitive separation and quantification of these isomers are indispensable.
This guide provides an in-depth comparison of the principal analytical techniques for assessing the isomeric purity of bromoquinoline carboxylic acids. We will explore the causality behind methodological choices, present self-validating experimental protocols, and offer a comparative analysis of their performance based on experimental data. This document is intended for researchers, analytical scientists, and drug development professionals who require a comprehensive understanding of this critical analytical challenge.
The Analytical Imperative: Why Isomeric Purity Matters
Bromoquinoline carboxylic acids are a class of compounds with significant therapeutic potential, often investigated for their roles as enzyme inhibitors or as key intermediates in the synthesis of more complex APIs.[4][5] The quinoline core itself is a privileged scaffold in medicinal chemistry. However, the introduction of substituents, such as a bromine atom and a carboxylic acid, can result in numerous positional isomers. For example, 6-bromoquinoline-3-carboxylic acid and 8-bromoquinoline-3-carboxylic acid are distinct chemical entities with potentially different biological activities and safety profiles.[6]
Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities, including isomers.[7][8] The presence of an undesired isomer, even in small quantities, can have significant consequences. Therefore, the goal of isomeric purity analysis is to develop methods that are not only able to separate the main isomer from its structurally similar counterparts but are also sensitive enough to detect and quantify trace levels of these isomeric impurities.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for isomeric purity analysis is contingent on several factors, including the physicochemical properties of the isomers, the required sensitivity and resolution, and practical considerations such as analysis time and cost. Here, we compare the most prominent chromatographic and electrophoretic methods.
| Technique | Principle of Separation | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a liquid mobile phase.[9] | High versatility, robustness, and wide applicability. A vast array of stationary phases are available.[9][10] | Can be time-consuming and may require significant solvent consumption.[11] | Gold standard for purity analysis of pharmaceutical compounds.[10] |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but utilizes smaller particle size columns (sub-2 µm) and higher pressures. | Faster analysis times, higher resolution, and improved sensitivity compared to HPLC.[12] | Higher initial instrument cost and potential for column clogging with complex matrices. | High-throughput screening and analysis where speed and resolution are critical. |
| Supercritical Fluid Chromatography (SFC) | Partitioning between a stationary phase and a mobile phase composed of a supercritical fluid (typically CO2).[13] | "Green" technique with reduced organic solvent consumption, faster analysis, and unique selectivity.[14][15] | Limited to compounds soluble in supercritical CO2 and co-solvents. Higher initial instrument cost.[11] | Chiral separations and analysis of thermolabile or less polar compounds.[13] |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field within a capillary.[16] | High efficiency, minimal sample and solvent consumption, and orthogonal selectivity to chromatography.[17][18] | Lower sensitivity for some analytes without specialized detection, and potential for matrix effects.[16] | Analysis of charged species, chiral separations, and complex mixtures.[19][20] |
In-Depth Look: HPLC as the Workhorse
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode, remains the most widely adopted technique for the purity analysis of small molecule pharmaceuticals.[10] The ability to fine-tune separation by modifying the mobile phase composition, pH, and stationary phase chemistry provides unparalleled flexibility.
This protocol is designed to be a starting point for the analysis of bromoquinoline carboxylic acid isomers and incorporates principles of method validation as outlined by ICH Q2(R1).[7][21][22]
1. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade water, acetonitrile, and formic acid.
-
Reference standards for the primary bromoquinoline carboxylic acid isomer and any known isomeric impurities.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent and controls the pH to ensure the carboxylic acid is in a consistent protonation state, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good solvating power for the analytes. |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A gradient is employed to effectively elute both the main compound and any potential impurities that may have different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) | Quinoline systems typically have strong UV absorbance around this wavelength. A PDA detector allows for peak purity assessment. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
3. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of the primary isomer reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phases) at a concentration of approximately 1 mg/mL.
-
Spiked Sample Solution: To demonstrate specificity, prepare a solution of the primary isomer and spike it with known levels of isomeric impurities.
-
Sample Solution: Prepare the test sample at a similar concentration to the standard solution.
4. Validation Parameters (as per ICH Q2(R1)): [7][21][23]
-
Specificity: Analyze the spiked sample to ensure that the peaks for the main isomer and its impurities are well-resolved.
-
Linearity: Prepare a series of dilutions of the standard solution (typically 5 concentrations) and inject them to construct a calibration curve.
-
Accuracy and Precision: Perform replicate injections of known concentrations to assess the closeness of the measured value to the true value and the degree of scatter between measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: High-Level Workflow for HPLC-based Isomeric Purity Analysis.
Advanced and Orthogonal Techniques
While HPLC is a robust starting point, other techniques offer unique advantages, particularly for challenging separations.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations and is increasingly used for achiral analysis as well.[14][15] The use of supercritical CO2 as the primary mobile phase component leads to lower viscosity and higher diffusivity, enabling faster separations and reduced solvent waste.[11][13] For bromoquinoline carboxylic acids, SFC can offer orthogonal selectivity compared to reversed-phase HPLC, potentially resolving isomers that co-elute in an HPLC system.
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio in an electric field.[16] This fundamental difference in separation mechanism makes it an excellent orthogonal technique to HPLC.[3] For ionizable compounds like carboxylic acids, CE can provide very high-resolution separations with minimal sample consumption.[18][19] Chiral selectors can also be added to the background electrolyte to resolve enantiomers.[17][20]
Logical Framework for Method Selection
The choice of analytical technique should be a logical, risk-based process.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The analysis of isomeric purity for bromoquinoline carboxylic acids is a critical and multifaceted task in pharmaceutical development. While reversed-phase HPLC stands as the primary workhorse due to its versatility and robustness, a comprehensive analytical strategy should consider orthogonal techniques like SFC and CE to ensure complete and unambiguous separation. The choice of methodology must be guided by a deep understanding of the underlying separation principles and validated according to stringent regulatory guidelines to ensure the safety and efficacy of the final drug product. By employing the systematic approaches and self-validating protocols outlined in this guide, researchers can confidently tackle the challenges of isomeric purity analysis and contribute to the development of safer, more effective medicines.
References
- Gotti, R. (1996). Identification of chiral drug isomers by capillary electrophoresis.
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Catinean, A., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(23), 8219. [Link]
-
Catinean, A., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(5), 1148. [Link]
- LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
- Altascientific. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Jaros, M., et al. (2020). Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review.
-
IJNRD. (2024). CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY. International Journal of Novel Research and Development, 9(7). [Link]
-
Srinivas, N. R. (1996). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Medical Hypotheses, 47(5), 389-393. [Link]
-
Kumar, R., et al. (2023). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. Journal of Drugs Addiction & Therapeutics. [Link]
- Enantiomeric purity: Significance and symbolism. (2025). Enantiomeric purity.
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Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
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Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
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SIELC Technologies. Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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ICH. Quality Guidelines. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(5). [Link]
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Molnar, I., et al. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Molecules, 27(16), 5329. [Link]
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De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104. [Link]
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Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
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Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A, 1363, 293-304. [Link]
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ResearchGate. (2020). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. [Link]
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PubChem. 8-Bromoquinoline-3-carboxylic acid. [Link]
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Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 42(6), 1147-1154. [Link]
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Safety Operating Guide
A Researcher's Guide to Safely Handling 6-Bromoquinoline-8-carboxylic Acid: Personal Protective Equipment, Operational Procedures, and Disposal
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides essential, in-depth information on the proper handling of 6-Bromoquinoline-8-carboxylic acid, a compound with significant potential in drug development and chemical synthesis. Adherence to these protocols is crucial not only for personal safety but also for maintaining the integrity of your research and the safety of your colleagues.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified as an irritant.[1] The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2][3]
Given these hazards, the consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable.
Your First Line of Defense: Essential Personal Protective Equipment (PPE)
The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to workplace hazards.[4][5][6] For this compound, the following PPE is required:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves. | To prevent skin contact and subsequent irritation.[3][7] |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and airborne particles that can cause severe eye irritation.[7][8] |
| Skin and Body Protection | A standard laboratory coat. | To protect skin and personal clothing from accidental spills.[3][7] |
| Respiratory Protection | A NIOSH-approved respirator. | Required when working with fine powders or when there is a potential for aerosol generation.[7] |
Step-by-Step Guide to Donning and Doffing PPE
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if needed): If the procedure requires respiratory protection, perform a seal check to ensure a proper fit.
-
Goggles/Face Shield: Put on your safety goggles or face shield.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.
-
Lab Coat: Remove your lab coat, folding the contaminated outside inwards.
-
Goggles/Face Shield: Remove by handling the strap, not the front.
-
Respirator (if used): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[2][7]
Operational Plan: From Handling to Spill Response
A well-defined operational plan ensures that this compound is handled safely throughout the experimental workflow.
Safe Handling Practices
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][7]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[2][7]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3][4] Wash hands thoroughly after handling the compound.[2][7]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess: Evaluate the extent of the spill and determine if you can safely manage it with the available spill kit.
-
Contain: For a small spill, use an inert absorbent material to contain it.
-
Clean: Carefully sweep or wipe up the spilled material and place it in a labeled, sealed container for hazardous waste disposal.[8]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your laboratory supervisor or safety officer.
End of Lifecycle: Waste Disposal Plan
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.[9][10]
Waste Segregation and Collection
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled hazardous waste container.[11]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled container for halogenated organic liquid waste.[9][10]
-
Contaminated Materials: Used gloves, wipes, and other contaminated disposable materials should be placed in a designated solid hazardous waste container.
Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[11]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[12]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. Never dispose of this chemical down the drain or in regular trash.[11]
Decision-Making in PPE Selection
The level of PPE required can vary based on the scale and nature of the experimental procedure. The following diagram illustrates a logical approach to selecting the appropriate PPE.
Caption: PPE selection workflow for handling this compound.
By following these guidelines, you can confidently and safely work with this compound, ensuring a secure and productive research environment.
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PubChem. 6-Bromo-8-quinolinecarboxylic acid. [Link]
-
American Chemical Society. Safety Tipsheets & Best Practices. [Link]
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OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. [Link]
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DuraLabel. OSHA Rules for Hazardous Chemicals. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
